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  • Product: 5-Ethyl-2-methylthiazole-4-carboxylic acid
  • CAS: 113366-74-8

Core Science & Biosynthesis

Foundational

"5-Ethyl-2-methylthiazole-4-carboxylic acid" basic properties

An In-depth Technical Guide to 5-Ethyl-2-methylthiazole-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential Authored by: A Senior Application Scientist Abstract: The thiazole scaffold is a cornerstone in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Ethyl-2-methylthiazole-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide provides a comprehensive technical overview of 5-Ethyl-2-methylthiazole-4-carboxylic acid, a member of this important class of heterocyclic compounds. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from closely related analogs to project its physicochemical properties, propose robust synthetic routes, and discuss its potential applications in drug discovery, particularly in the realms of antimicrobial and anticancer research. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic promise of novel thiazole derivatives.

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a privileged heterocyclic system that is a key structural component in numerous pharmaceuticals and biologically significant molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile scaffold for the design of therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antihypertensive, and antiviral effects.[1][2]

The compound, 5-Ethyl-2-methylthiazole-4-carboxylic acid, features a decorated thiazole core with substituents that are expected to modulate its biological and chemical characteristics. The carboxylic acid at the 4-position provides a crucial handle for forming amides, esters, and other derivatives, allowing for extensive structure-activity relationship (SAR) studies. The ethyl group at the 5-position and the methyl group at the 2-position are likely to influence the molecule's lipophilicity and interaction with biological targets.

Physicochemical Properties: An Analog-Based Prediction

PropertyPredicted Value / CharacteristicBasis for Prediction from Analogs
Molecular Formula C₇H₉NO₂SBased on the chemical structure.
Molecular Weight 171.22 g/mol Calculated from the molecular formula.[3][4]
Appearance White to off-white or brownish crystalline powderAnalogs like Ethyl 2-methylthiazole-4-carboxylate are described as brownish-orange crystalline powders.[3]
Melting Point Expected to be a solid with a distinct melting point, likely above 100 °CRelated thiazole carboxylic acids are solids. For example, 2-Amino-4-thiazoleacetic acid has a decomposition melting point of 130 °C.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSOThe carboxylic acid group enhances water solubility compared to its ester, but the overall heterocyclic structure suggests better solubility in organic solvents.[5]
pKa Estimated to be in the range of 3-4 for the carboxylic acidTypical range for carboxylic acids.

Synthesis and Chemical Reactivity

A plausible synthetic route for 5-Ethyl-2-methylthiazole-4-carboxylic acid can be extrapolated from established methods for analogous thiazole-4-carboxylates. A common and efficient method is the Hantzsch thiazole synthesis.

Proposed Synthetic Pathway

A likely synthetic approach would involve the reaction of a thioamide (in this case, thioacetamide) with an α-haloketone derivative of ethyl 3-oxopentanoate. Subsequent hydrolysis of the resulting ester would yield the target carboxylic acid.

Step-by-step Protocol:

  • Synthesis of Ethyl 2-chloro-3-oxopentanoate: Ethyl 3-oxopentanoate is reacted with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) to yield the α-chloro-β-keto ester.

  • Hantzsch Thiazole Synthesis: The resulting ethyl 2-chloro-3-oxopentanoate is then reacted with thioacetamide in a suitable solvent like ethanol. The reaction proceeds via a cyclocondensation mechanism to form ethyl 5-ethyl-2-methylthiazole-4-carboxylate.

  • Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification with a mineral acid like HCl to precipitate the final product, 5-Ethyl-2-methylthiazole-4-carboxylic acid.[6]

Synthetic_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Hydrolysis A Ethyl 3-oxopentanoate B Ethyl 2-chloro-3-oxopentanoate A->B SO₂Cl₂ D Ethyl 5-ethyl-2-methylthiazole-4-carboxylate B->D Ethanol, Reflux C Thioacetamide C->D Ethanol, Reflux E 5-Ethyl-2-methylthiazole-4-carboxylic acid D->E 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Chemical Reactivity

The chemical reactivity of 5-Ethyl-2-methylthiazole-4-carboxylic acid is dictated by its functional groups:

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to an alcohol. This provides a versatile handle for creating a library of derivatives for biological screening.[7]

  • Thiazole Ring: The thiazole ring is generally stable but can participate in electrophilic substitution reactions, although the electron-withdrawing nature of the carboxylate may deactivate the ring to some extent. The nitrogen atom is weakly basic.

Potential Biological and Therapeutic Applications

The thiazole nucleus is a well-established pharmacophore. Based on the activities of structurally similar molecules, 5-Ethyl-2-methylthiazole-4-carboxylic acid and its derivatives hold promise in several therapeutic areas.

Antimicrobial Activity

Thiazole derivatives are known for their potent antimicrobial properties.[7] Research on compounds like ethyl 2-amino-5-methylthiazole-4-carboxylate has shown significant activity against various pathogens.[7] The presence of the thiazole ring is crucial for this activity, and derivatives of our target molecule could be synthesized and screened for antibacterial and antifungal efficacy. Studies have shown that certain thiazole derivatives exhibit notable bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[2]

Anticancer Potential

Numerous thiazole-containing compounds have been investigated as anticancer agents.[7] Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity.[1] The mechanism of action often involves the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation. The structural features of 5-Ethyl-2-methylthiazole-4-carboxylic acid make it a promising scaffold for the development of novel antineoplastic agents.

Therapeutic_Potential A 5-Ethyl-2-methylthiazole-4-carboxylic acid B Antimicrobial Agent A->B Inhibition of bacterial growth C Anticancer Agent A->C Induction of apoptosis in cancer cells D Anti-inflammatory Agent A->D Modulation of inflammatory pathways

Caption: Potential therapeutic applications of the target molecule.

Anti-inflammatory Properties

Thiazole derivatives have also been explored for their anti-inflammatory effects.[8] The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX). Given the prevalence of this activity within the thiazole class, it is plausible that derivatives of 5-Ethyl-2-methylthiazole-4-carboxylic acid could be developed as novel anti-inflammatory drugs.

Conclusion

5-Ethyl-2-methylthiazole-4-carboxylic acid represents a promising, yet underexplored, scaffold in medicinal chemistry. While direct experimental data is sparse, a comprehensive analysis of related compounds allows for the confident prediction of its properties and potential. The synthetic accessibility and the proven therapeutic relevance of the thiazole core make this molecule and its future derivatives highly attractive for further investigation in the pursuit of novel antimicrobial, anticancer, and anti-inflammatory agents. This guide serves as a foundational resource to stimulate and direct future research into this promising area of drug discovery.

References

  • Smolecule. (2023, August 15).
  • Wang, X., et al. (2014, March 20). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • BenchChem. (2025).
  • Chemsrc. (2025, August 25).
  • PubChem.
  • The Good Scents Company. 5-ethyl-2-methyl thiazole, 19961-52-5.
  • PubChem. 5-Thiazolecarboxylic acid, 4-methyl-, ethyl ester | C7H9NO2S | CID 298610.
  • PubChem. Adenosine diphosphate 5-(beta-ethyl)-4-methyl-thiazole-2-carboxylic acid | C17H19N6O12P2S-3 | CID 5287651.
  • ChemBK. (2024, April 9). 5-Thiazolecarboxylic acid, 2-Methyl-4-(trifluoroMethyl)-, ethyl ester.
  • Rostom, S. A. F., et al. (2014, April 9). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 550-561.
  • Chem-Impex.
  • Sigma-Aldrich.
  • Sigma-Aldrich. 2-Amino-4-thiazoleacetic acid 95 29676-71-9.
  • Chem-Impex. Ethyl 2-(4-hydroxyphenyl)
  • Dovlatyan, V. V., et al. (2004, November). Thiazolecarboxylic Acid Derivatives. Part 1.
  • CymitQuimica. CAS 29676-71-9: 2-Amino-4-thiazoleacetic acid.
  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665.
  • Al-Omair, M. A., et al. (2009, May 19). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One, 4(5), e5617.
  • Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • BOC Sciences. CAS 29676-71-9 (2-Aminothiazol-4-acetic acid)
  • Stankova, I., et al. (2022, November 22). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 27(22), 8089.
  • ECHEMI.

Sources

Exploratory

An In-depth Technical Guide to 5-Ethyl-2-methylthiazole-4-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Ethyl-2-methylthiazole-4-carboxylic acid, a heterocyclic compound with significant potential in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Ethyl-2-methylthiazole-4-carboxylic acid, a heterocyclic compound with significant potential in various scientific domains. Drawing upon established principles of organic chemistry and insights from the synthesis and application of analogous thiazole derivatives, this document offers a detailed exploration of its chemical structure, physicochemical properties, a proposed synthetic pathway, and prospective applications in research and development.

Chemical Structure and Properties

5-Ethyl-2-methylthiazole-4-carboxylic acid is a substituted thiazole, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. The core thiazole ring is functionalized with a methyl group at the 2-position, a carboxylic acid group at the 4-position, and an ethyl group at the 5-position.

IUPAC Name: 5-Ethyl-2-methyl-1,3-thiazole-4-carboxylic acid

The presence of the carboxylic acid group imparts acidic properties to the molecule, while the alkyl substituents (methyl and ethyl groups) contribute to its lipophilicity. The thiazole ring itself is a key structural motif found in numerous biologically active compounds, including pharmaceuticals and natural products.[1]

Table 1: Predicted Physicochemical Properties of 5-Ethyl-2-methylthiazole-4-carboxylic acid

PropertyPredicted ValueNotes
Molecular Formula C₇H₉NO₂SCalculated based on the chemical structure.
Molecular Weight 171.22 g/mol Calculated based on the molecular formula.
Appearance White to off-white solidInferred from similar thiazole carboxylic acids.
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.The carboxylic acid group enhances water solubility to some extent, while the alkyl groups and the thiazole ring contribute to solubility in organic solvents.
pKa ~3-4Estimated based on the acidity of the carboxylic acid group attached to an electron-withdrawing thiazole ring.

Proposed Synthesis: A Modified Hantzsch Thiazole Synthesis

The proposed synthesis would proceed in two main stages: first, the synthesis of the key intermediate, ethyl 2-chloro-3-oxopentanoate, followed by its reaction with thioacetamide to form the ethyl ester of the target compound, and finally, hydrolysis to yield the desired carboxylic acid.

Step 1: Synthesis of Ethyl 2-chloro-3-oxopentanoate

This α-haloketone can be prepared from the corresponding β-ketoester, ethyl 3-oxopentanoate, via chlorination using a suitable chlorinating agent such as sulfuryl chloride (SO₂Cl₂).

Experimental Protocol:

  • To a solution of ethyl 3-oxopentanoate in a suitable inert solvent (e.g., dichloromethane), add sulfuryl chloride dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-chloro-3-oxopentanoate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Hantzsch Thiazole Synthesis and Hydrolysis

The synthesized ethyl 2-chloro-3-oxopentanoate is then reacted with thioacetamide to form the thiazole ring. The resulting ethyl ester is subsequently hydrolyzed to the carboxylic acid.

Experimental Protocol:

  • Dissolve thioacetamide in a suitable solvent, such as ethanol.

  • Add the crude or purified ethyl 2-chloro-3-oxopentanoate to the thioacetamide solution.

  • Reflux the reaction mixture for several hours until the reaction is complete.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the resulting crude ethyl 5-ethyl-2-methylthiazole-4-carboxylate, add an aqueous solution of a base (e.g., sodium hydroxide).

  • Heat the mixture to reflux to facilitate the hydrolysis of the ester.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the 5-Ethyl-2-methylthiazole-4-carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Causality Behind Experimental Choices:

  • Hantzsch Synthesis: This is a classic and versatile method for the synthesis of thiazole derivatives, known for its reliability and the ready availability of starting materials.

  • Stepwise Approach: The two-step approach allows for better control over the reaction and purification of the intermediate, leading to a purer final product.

  • Hydrolysis: Basic hydrolysis is a standard and effective method for converting an ester to a carboxylic acid.

Self-Validating System:

The progress of each reaction step can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The identity and purity of the intermediate and the final product can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of α-Haloketone cluster_step2 Step 2: Hantzsch Thiazole Synthesis & Hydrolysis A Ethyl 3-oxopentanoate C Ethyl 2-chloro-3-oxopentanoate A->C Chlorination B SO₂Cl₂ B->C E Ethyl 5-ethyl-2-methylthiazole-4-carboxylate C->E D Thioacetamide D->E Condensation F 5-Ethyl-2-methylthiazole-4-carboxylic acid E->F Hydrolysis (NaOH, then HCl)

Caption: Proposed two-step synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Potential Applications

Thiazole and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The unique structural features of 5-Ethyl-2-methylthiazole-4-carboxylic acid make it a promising scaffold for the development of novel therapeutic agents.

  • Antimicrobial and Antifungal Agents: The thiazole nucleus is a common feature in many antimicrobial and antifungal drugs.[1] The title compound could serve as a starting material for the synthesis of new derivatives with potential activity against various pathogens.

  • Anti-inflammatory and Analgesic Agents: Certain thiazole derivatives have demonstrated anti-inflammatory and analgesic properties. Further functionalization of 5-Ethyl-2-methylthiazole-4-carboxylic acid could lead to the discovery of new non-steroidal anti-inflammatory drugs (NSAIDs).

  • Agrochemicals: Thiazole-containing compounds are also utilized in the agricultural sector as herbicides and fungicides.[2] The specific substitution pattern of the title compound might confer selective herbicidal or fungicidal activity.

  • Flavor and Fragrance Industry: Some thiazole derivatives are known for their characteristic aromas and are used as flavoring agents in the food industry.[3]

Spectroscopic Characterization (Predicted)

While experimental data is not available, the expected spectroscopic features of 5-Ethyl-2-methylthiazole-4-carboxylic acid can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - A singlet for the methyl protons (~2.5-2.7 ppm).- A quartet for the methylene protons of the ethyl group (~2.8-3.0 ppm).- A triplet for the methyl protons of the ethyl group (~1.2-1.4 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - A signal for the carboxylic acid carbon (~165-175 ppm).- Signals for the thiazole ring carbons (in the aromatic region).- Signals for the methyl and ethyl carbons.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C-H stretches from the alkyl groups (~2850-3000 cm⁻¹).- C=N and C=C stretches from the thiazole ring (~1500-1600 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-Ethyl-2-methylthiazole-4-carboxylic acid. It is expected to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Ethyl-2-methylthiazole-4-carboxylic acid represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive overview of its structure, predicted properties, and a plausible synthetic route based on established chemical principles. The potential applications of this compound, particularly in the fields of medicinal chemistry and materials science, warrant further investigation. The detailed protocols and theoretical framework presented herein are intended to serve as a valuable resource for researchers and scientists interested in exploring the chemistry and potential of this and other related thiazole derivatives.

References

  • Chem-Impex. (n.d.). Thiazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]

  • PLOS. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl thiazole. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: 5-Ethyl-2-methylthiazole-4-carboxylic Acid in Advanced Drug Design

Executive Summary 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1]. Characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1]. Characterized by its fully substituted thiazole core, this compound offers a unique stereoelectronic profile that makes it an ideal bioisostere for phenyl rings and a critical pharmacophore in the design of peptidomimetics and kinase inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identifiers. We will explore the causality behind its synthesis via the Hantzsch pathway, validate the experimental protocols required for its isolation, and map its pharmacological utility—specifically its role in modulating multidrug resistance efflux pumps like ABCB1[2].

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of 5-ethyl-2-methylthiazole-4-carboxylic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the carboxylic acid provides a handle for amide coupling, while the ethyl and methyl substitutions dictate its lipophilicity (LogP) and steric bulk[3].

PropertyValue
IUPAC Name 5-ethyl-2-methyl-1,3-thiazole-4-carboxylic acid
Common Synonyms 5-Ethyl-2-methylthiazole-4-carboxylic acid
CAS Registry Number 113366-74-8
Molecular Formula C 7​ H 9​ NO 2​ S
Molecular Weight 171.22 g/mol
Predicted LogP ~2.4
Hydrogen Bond Donors 1 (Carboxylic OH)
Hydrogen Bond Acceptors 4 (Thiazole N, Thiazole S, Carboxylic O x2)
Rotatable Bonds 2

Mechanistic Synthesis & Protocol: The Hantzsch Pathway

The construction of the fully substituted thiazole core relies on the Hantzsch Thiazole Synthesis [4]. This method is selected for its absolute regiocontrol. The reaction utilizes thioacetamide to provide the C2-methyl group and ethyl 3-bromo-2-oxopentanoate to install both the C5-ethyl group and the C4-carboxylate.

Mechanistic Causality

The reaction initiates via the nucleophilic attack of the highly polarizable thioamide sulfur onto the α -carbon of the bromoketone. This specific trajectory is favored over nitrogen attack due to sulfur's superior nucleophilicity. Following the formation of the intermediate thioether, the nitrogen condenses with the ketone carbonyl. A subsequent dehydration step drives the formation of the fully aromatized, thermodynamically stable thiazole ring.

G A Thioacetamide (Provides C2-Methyl) C Cyclocondensation (EtOH, Reflux) A->C B Ethyl 3-bromo-2- oxopentanoate B->C D Ethyl 5-ethyl-2-methyl- thiazole-4-carboxylate C->D E Saponification (LiOH, THF/H2O) D->E F 5-Ethyl-2-methylthiazole- 4-carboxylic acid E->F

Workflow of the modified Hantzsch synthesis for 5-Ethyl-2-methylthiazole-4-carboxylic acid.
Self-Validating Experimental Protocol

Note: This protocol is designed to prevent the decarboxylation that frequently plagues thiazole-4-carboxylic acids under harsh conditions.

Phase 1: Cyclocondensation

  • Reagent Assembly: Dissolve thioacetamide (1.0 equiv) in anhydrous ethanol (0.5 M concentration).

  • Electrophile Addition: Dropwise add ethyl 3-bromo-2-oxopentanoate (1.05 equiv) at 0 °C to control the initial exothermic sulfur alkylation.

  • Aromatization: Heat the reaction mixture to reflux (78 °C) for 4–6 hours. The progression can be monitored via TLC (Hexanes/EtOAc 3:1); the disappearance of the bromoketone validates the completion of the cyclization.

  • Isolation: Concentrate the solvent in vacuo, neutralize with saturated aqueous NaHCO 3​ , and extract with dichloromethane. Dry over Na 2​ SO 4​ to yield ethyl 5-ethyl-2-methylthiazole-4-carboxylate.

Phase 2: Mild Saponification

  • Biphasic Hydrolysis: Dissolve the intermediate ester in a 3:1 mixture of THF and water. Causality: THF ensures the lipophilic ester remains solvated, maximizing the interfacial reaction rate with the aqueous base.

  • Base Addition: Add LiOH monohydrate (2.0 equiv). Stir at ambient temperature (20–25 °C) for 3 hours. Avoid heating to prevent premature decarboxylation of the C4-carboxylate[4].

  • Acidification & Precipitation: Carefully adjust the pH to 2.0 using 1M HCl. The target compound, 5-ethyl-2-methylthiazole-4-carboxylic acid, will precipitate as a white to off-white solid. Filter and wash with cold water.

Applications in Medicinal Chemistry & Drug Development

Peptidomimetics and ABCB1 Modulation

Thiazole-4-carboxylic acid derivatives are critical in the synthesis of cyclic and non-cyclic peptidomimetic oligomers. These structures have been rigorously evaluated as modulators of human P-glycoprotein (ABCB1), a primary efflux pump responsible for multidrug resistance in oncology[2].

By incorporating the 5-ethyl-2-methylthiazole core into a valine-derived peptide backbone, researchers can induce a conformational shift in the ABCB1 binding pocket. The thiazole nitrogen acts as a critical hydrogen bond acceptor, while the C5-ethyl group provides necessary hydrophobic bulk to anchor the molecule within the transmembrane domain, effectively outcompeting ATP hydrolysis and inhibiting drug efflux[2].

G T Thiazole-4-carboxylic Acid Derivatives P ABCB1 (P-glycoprotein) Binding Pocket T->P High Affinity Binding A ATP Hydrolysis Interference P->A Conformational Shift E Inhibition of Drug Efflux A->E I Intracellular Drug Accumulation E->I

Mechanism of ABCB1 efflux pump modulation by thiazole-4-carboxylic acid derivatives.
Agrochemical Development

Beyond human therapeutics, substituted thiazole-4-carboxylic acids are foundational in the development of novel crop protection agents. Specifically, piperidinyl-substituted thiazole-4-carboxamides derived from this acid class exhibit potent fungicidal activity, protecting materials and crops from phytopathogenic harmful fungi[4].

Analytical Validation Standards

To ensure the integrity of the synthesized 5-ethyl-2-methylthiazole-4-carboxylic acid before downstream amide coupling, the following analytical validations must be met:

  • HPLC Purity: >97% (Reverse-phase C18, gradient elution with H 2​ O/MeCN + 0.1% TFA).

  • 1H NMR (DMSO-d6): Expected signals include a singlet for the C2-methyl (~2.6 ppm), a quartet for the C5-ethyl CH 2​ (~3.1 ppm), and a triplet for the C5-ethyl CH 3​ (~1.2 ppm). The carboxylic acid proton typically appears as a broad exchangeable singlet >12.0 ppm.

  • Mass Spectrometry (ESI-MS): [M+H]+ expected at m/z 172.0.

References

  • Source: fluorochem.co.
  • 2-methyl-5-(1-methylethyl)
  • Source: google.
  • Design, synthesis and biological evaluation of (S)-valine thiazole-derived cyclic and non-cyclic peptidomimetic oligomers as modulators of human P-glycoprotein (ABCB1)

Sources

Exploratory

An In-Depth Technical Guide to 5-Ethyl-2-methylthiazole-4-carboxylic acid: Synthesis, Mechanisms, and Applications in Drug Development

As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that serve as the backbone for novel therapeutics and agrochemicals. Among these, the thiazole core is a "privileged structure" in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that serve as the backbone for novel therapeutics and agrochemicals. Among these, the thiazole core is a "privileged structure" in medicinal chemistry[1]. Specifically, 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) represents a highly versatile building block[2][3].

This whitepaper provides an authoritative, field-tested guide to the physicochemical properties, synthetic methodologies, and biological applications of this specific thiazole derivative. Rather than merely listing procedures, this guide deconstructs the causality behind experimental choices, ensuring that researchers can adapt and validate these protocols in their own laboratories.

Physicochemical Profiling & Structural Rationale

The structural architecture of 5-Ethyl-2-methylthiazole-4-carboxylic acid is deliberately tuned for specific molecular interactions. The thiazole ring provides a stable, aromatic system capable of both hydrogen bonding (via the nitrogen) and lipophilic interactions (via the sulfur).

  • The 2-Methyl Group: Provides steric shielding to the thiazole nitrogen, modulating its basicity and preventing unwanted off-target coordinate bonding in complex biological matrices.

  • The 5-Ethyl Group: Enhances the lipophilicity (LogP) of the molecule, allowing it to anchor deeply into hydrophobic pockets of target proteins, such as the Bcl-2 anti-apoptotic proteins[4].

  • The 4-Carboxylic Acid: Serves as the primary synthetic handle for amide coupling, esterification, or salt formation, enabling rapid library generation for structure-activity relationship (SAR) studies.

Quantitative Data Summary
PropertySpecification / Value
Chemical Name 5-Ethyl-2-methylthiazole-4-carboxylic acid
CAS Registry Number 113366-74-8[2]
Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, and Methanol; sparingly soluble in H2O
Core Application Intermediate for agrochemicals (fungicides) and pharmaceuticals (Bcl-2 inhibitors, antivirals)[4][5]

Synthetic Methodology: The Modified Hantzsch Workflow

The most robust and regioselective method for constructing the substituted thiazole ring is the Hantzsch Thiazole Synthesis [1][6]. To synthesize 5-Ethyl-2-methylthiazole-4-carboxylic acid, the workflow is split into two primary phases: the cyclocondensation to form the ester, followed by a controlled saponification.

Experimental Protocol: Step-by-Step Synthesis

Phase 1: Cyclocondensation (Ester Formation)

  • Reagent Preparation: Dissolve 1.0 equivalent of thioacetamide (the nucleophile) in anhydrous ethanol.

    • Causality: Ethanol is chosen as the solvent because its protic nature stabilizes the polar transition states during cyclization, and its boiling point (78°C) is ideal for driving the subsequent dehydration step without thermally degrading the reagents.

  • Electrophile Addition: Dropwise, add 1.05 equivalents of ethyl 3-bromo-2-oxopentanoate.

    • Self-Validating Step: The reaction is exothermic. Maintain the internal temperature below 30°C during addition to prevent polymerization of the α-haloketone.

  • Reflux: Heat the mixture to 70°C for 4-6 hours. Monitor the consumption of the starting materials via TLC (Hexane:EtOAc 3:1).

  • Isolation: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate and saturated NaHCO3. The organic layer contains the intermediate, ethyl 5-ethyl-2-methylthiazole-4-carboxylate.

Phase 2: Saponification (Ester Cleavage)

  • Solvent System: Dissolve the intermediate ester in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Hydrolysis: Add 2.0 equivalents of Lithium Hydroxide (LiOH) monohydrate[6].

    • Causality: LiOH is preferred over harsh acids (like refluxing HCl) or strong bases (like KOH) because it provides mild, selective cleavage of the ethyl ester at room temperature, eliminating the risk of opening the thiazole ring or causing decarboxylation at the C4 position.

  • Acidification & Precipitation: Stir for 3 hours at room temperature. Evaporate the THF in vacuo. Cool the remaining aqueous phase to 0°C and slowly add 1M HCl until the pH reaches exactly 2.0.

    • Causality & Self-Validation: The carboxylic acid must be fully protonated to precipitate. However, over-acidification (pH < 1) will protonate the thiazole nitrogen, forming a highly water-soluble hydrochloride salt[3] and drastically reducing your isolated yield.

  • Filtration: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum to yield the final 5-Ethyl-2-methylthiazole-4-carboxylic acid.

SynthesisWorkflow A Thioacetamide (Nucleophile) C Cyclocondensation (Ethanol, Reflux, 70°C) A->C B Ethyl 3-bromo-2-oxopentanoate (Electrophile) B->C D Ethyl 5-ethyl-2-methylthiazole-4-carboxylate (Intermediate) C->D E Saponification (LiOH, THF/H2O, RT) D->E F Acidification (HCl, strictly pH 2) E->F G 5-Ethyl-2-methylthiazole-4-carboxylic acid (Final Product) F->G

Workflow of the modified Hantzsch synthesis for 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Biological Activity & Pharmacological Applications

Thiazole-4-carboxylic acid derivatives are not just passive structural elements; they are active pharmacophores. The unique electron distribution across the S-C-N-C-C ring allows these compounds to act as potent bioisosteres for pyrimidines and oxazoles, making them highly effective in both agrochemical and pharmaceutical settings[5][7].

Agrochemical Efficacy

Derivatives of this scaffold have been commercialized as broad-spectrum agrochemicals. They exhibit significant fungicidal activity and have been shown to induce systemic acquired resistance against the Tobacco Mosaic Virus (TMV)[5][8]. The carboxylic acid moiety is often converted into an amide to enhance cuticular penetration in plants.

Pharmaceutical Oncology: Bcl-2 Inhibition

In oncology, substituted thiazole-4-carboxylic acids (such as 5-ethyl-2-methylthiazole variants) are utilized in the synthesis of inhibitors targeting the Bcl-2 family of anti-apoptotic proteins[4]. Overexpression of Bcl-2 prevents cell death in various cancers. By coupling the carboxylic acid of our target compound to a complex biphenyl or piperazine system, researchers create molecules that mimic the BH3 domain of pro-apoptotic proteins.

The 5-ethyl group is critical here: it inserts into the hydrophobic P2 pocket of the Bcl-2 protein, competitively displacing pro-apoptotic proteins like Bax and Bak, thereby triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.

SignalingPathway T Thiazole-4-carboxylic Acid Derivative Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) T->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) T->Bax Disinhibits Bcl2->Bax Blocks Mito Mitochondrial Permeabilization Bax->Mito CytC Cytochrome C Release Mito->CytC Apop Apoptosis Activation CytC->Apop

Mechanism of action for thiazole derivatives in Bcl-2 inhibition and apoptosis induction.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 5-Ethyl-2-methylthiazole-4-carboxylic acid, the following self-validating analytical checks must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI) in positive mode should yield an [M+H]+ peak at m/z 172.2.

  • 1H-NMR (400 MHz, DMSO-d6):

    • The carboxylic acid proton will appear as a broad singlet far downfield ( δ ~12.5 ppm).

    • The 5-ethyl group will present a classic ethyl pattern: a quartet for the CH2 ( δ ~3.0 ppm) and a triplet for the CH3 ( δ ~1.2 ppm).

    • The 2-methyl group will appear as a sharp singlet ( δ ~2.6 ppm).

  • Melting Point: A sharp melting point confirms the absence of the hydrochloride salt byproduct, which would otherwise depress and broaden the melting range.

Conclusion

5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) is a highly specialized, privileged scaffold. By mastering the nuances of the Hantzsch synthesis—specifically the causality behind solvent selection and pH control during saponification—researchers can reliably produce this intermediate. Its unique steric and electronic profile makes it an indispensable tool for developing next-generation agrochemicals and targeted oncological therapies.

References

  • biomart.cn. "5-乙基-2-甲基噻唑-4-羧酸&113366-74-8". biomart.cn.
  • BLD Pharm. "1520637-00-6|2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid". bldpharm.com.
  • Fan, Z.J., et al. "Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives". Chinese Chemical Society Publishing.
  • BenchChem. "An In-depth Technical Guide to the Synthesis and Biological Significance of the 2-Aminothiazole Core". benchchem.com.
  • Google Patents. "CA2722775A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents". google.com.
  • Molaid. "2-methyl-5-(1-methylethyl)thiazole-4-carboxylic acid | 137267-48-2". molaid.com.

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Foundational

An In-depth Technical Guide to 5-Ethyl-2-methylthiazole-4-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique chemical properties. This guide focuses on a specific, yet illustrative member of this class: 5-Ethyl-2-methylthiazole-4-carboxylic acid. While specific experimental data for this exact molecule is not extensively documented in public literature, this paper will provide a comprehensive overview of its core characteristics, including its molecular formula and weight. Furthermore, by drawing on established knowledge of closely related and isomeric thiazole-4-carboxylic acids, we will explore its anticipated physicochemical properties, potential synthetic pathways, and promising applications in drug discovery and development. This guide aims to serve as a valuable resource for researchers by providing a blend of foundational knowledge and practical insights into the chemistry of substituted thiazole-4-carboxylic acids.

Core Molecular Attributes

The fundamental characteristics of 5-Ethyl-2-methylthiazole-4-carboxylic acid are derived from its chemical structure.

Molecular Formula and Weight

The chemical structure of 5-Ethyl-2-methylthiazole-4-carboxylic acid consists of a central thiazole ring, a five-membered aromatic ring containing one sulfur and one nitrogen atom. The substituents are an ethyl group at the 5th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position.

Based on this structure, the molecular formula is determined to be C8H9NO2S .

The molecular weight is calculated from the atomic weights of its constituent elements:

  • Carbon (C): 8 * 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 9 * 1.008 g/mol = 9.072 g/mol

  • Nitrogen (N): 1 * 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 2 * 15.999 g/mol = 31.998 g/mol

  • Sulfur (S): 1 * 32.06 g/mol = 32.06 g/mol

The sum of these atomic weights gives a molecular weight of approximately 199.25 g/mol .

PropertyValue
Molecular FormulaC8H9NO2S
Molecular Weight199.25 g/mol

Physicochemical Properties (Predicted)

  • Physical State: Expected to be a solid at room temperature, likely a crystalline powder. This is consistent with related compounds like Ethyl 2-methylthiazole-4-carboxylate, which is a solid with a melting point of 54-58 °C.[1][2]

  • Solubility: The presence of the carboxylic acid group suggests that it would be sparingly soluble in water but should exhibit good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The sodium or potassium salt of the carboxylic acid would likely be water-soluble.

  • Acidity (pKa): The carboxylic acid group is the primary acidic proton. The pKa is expected to be in the range of 3-5, typical for carboxylic acids, but the exact value will be influenced by the electron-donating and -withdrawing effects of the thiazole ring and its substituents.

  • Spectroscopic Properties:

    • ¹H NMR: Characteristic peaks would be expected for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the carboxylic acid proton (a broad singlet). The chemical shifts of the aromatic proton on the thiazole ring would provide information about the electronic environment of the ring.

    • ¹³C NMR: Resonances for the two carbons of the ethyl group, the methyl carbon, the carboxylic carbon, and the carbons of the thiazole ring would be observed.

    • Mass Spectrometry: The molecular ion peak would be observed at m/z = 199.25, with characteristic fragmentation patterns for thiazole rings and carboxylic acids.

Synthesis of Substituted Thiazole-4-Carboxylic Acids

The synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid would likely follow established methodologies for the construction of the thiazole ring, with subsequent modification or direct incorporation of the desired substituents. The Hantzsch thiazole synthesis is a classic and versatile method for preparing thiazoles.

A plausible synthetic route for 5-Ethyl-2-methylthiazole-4-carboxylic acid could involve the reaction of a thioamide (in this case, thioacetamide to introduce the 2-methyl group) with an α-haloketone bearing the desired ethyl and carboxylate functionalities.

Proposed Synthetic Workflow

Synthesis_Workflow A Ethyl 2-chloro-3-oxopentanoate C Ethyl 5-ethyl-2-methylthiazole-4-carboxylate A->C Cyclocondensation B Thioacetamide B->C D 5-Ethyl-2-methylthiazole-4-carboxylic acid C->D Hydrolysis

Caption: Proposed synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 5-ethyl-2-methylthiazole-4-carboxylate

  • To a solution of ethyl 2-chloro-3-oxopentanoate (1 equivalent) in a suitable solvent such as ethanol, add thioacetamide (1 equivalent).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 5-ethyl-2-methylthiazole-4-carboxylate.

Step 2: Hydrolysis to 5-Ethyl-2-methylthiazole-4-carboxylic acid

  • Dissolve the ethyl 5-ethyl-2-methylthiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Applications in Research and Drug Development

Thiazole-4-carboxylic acid derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[3] The structural motifs present in 5-Ethyl-2-methylthiazole-4-carboxylic acid suggest several potential areas of application.

Antimicrobial and Anticancer Agents

The thiazole nucleus is a common feature in many antimicrobial and anticancer drugs. The presence of the carboxylic acid group provides a handle for further derivatization to create a library of compounds for screening. For instance, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown promising antimicrobial and anticancer activities.[4]

Anti-inflammatory and Enzyme Inhibitors

Thiazole-containing compounds have been investigated as anti-inflammatory agents and inhibitors of various enzymes. The carboxylic acid functionality can act as a key binding motif to the active sites of target proteins.

Materials Science

Thiazole derivatives are also utilized in materials science as components of polymers, dyes, and organic conductors. The aromatic nature of the thiazole ring and the potential for functionalization make them attractive building blocks for novel materials.[5]

Conclusion

5-Ethyl-2-methylthiazole-4-carboxylic acid, with a molecular formula of C8H9NO2S and a molecular weight of 199.25 g/mol , represents a valuable, albeit not extensively studied, member of the thiazole family. Based on the well-established chemistry of related compounds, this guide has outlined its likely physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery and materials science. As research into novel heterocyclic compounds continues to expand, it is anticipated that the specific properties and applications of this and similar molecules will be further elucidated, opening new avenues for scientific innovation.

References

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  • Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014, March 20). Taylor & Francis.
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  • ResearchGate. (2016, April 13). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
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Exploratory

"5-Ethyl-2-methylthiazole-4-carboxylic acid" physical and chemical properties

An In-depth Technical Guide to 5-Ethyl-2-methylthiazole-4-carboxylic Acid: Properties, Synthesis, and Therapeutic Potential Authored by a Senior Application Scientist Introduction: The thiazole nucleus is a cornerstone i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Ethyl-2-methylthiazole-4-carboxylic Acid: Properties, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

Introduction: The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically significant molecules.[1][2] This five-membered heteroaromatic ring, containing both sulfur and nitrogen, imparts unique physicochemical properties that are advantageous for drug design. Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1][2][3] This guide provides a comprehensive technical overview of a specific, yet lesser-documented derivative, 5-Ethyl-2-methylthiazole-4-carboxylic acid, for researchers, scientists, and professionals in drug development. Due to the limited direct literature on this exact molecule, this paper synthesizes data from closely related analogs to project its properties and potential, a common and necessary approach in novel small molecule research.

Molecular Structure and Core Properties

The foundational step in evaluating any new chemical entity is a thorough understanding of its structure and fundamental properties.

1.1. Chemical Structure

The structure of 5-Ethyl-2-methylthiazole-4-carboxylic acid is characterized by a central thiazole ring substituted at the 2-position with a methyl group, at the 4-position with a carboxylic acid, and at the 5-position with an ethyl group.

1.2. Predicted Physicochemical Properties

A summary of the predicted and extrapolated physicochemical properties for 5-Ethyl-2-methylthiazole-4-carboxylic acid is presented in Table 1. These values are critical for anticipating the compound's behavior in various experimental and physiological settings.

PropertyPredicted/Extrapolated ValueSource/Basis for Extrapolation
Molecular Formula C8H11NO2SBased on structure
Molecular Weight 185.24 g/mol Based on structure
Appearance White to off-white crystalline solidInferred from 2-Methyl-5-thiazolecarboxylic acid.[4][5]
Melting Point (°C) > 200Inferred from 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid.[6]
Solubility Soluble in polar organic solvents (e.g., DMSO, alcohols) and aqueous bases.General property of thiazole carboxylic acids.[4]
pKa ~3-4Estimated based on the carboxylic acid moiety adjacent to an aromatic ring.
LogP ~1.5 - 2.5Estimated based on structural similarity to related thiazoles.

Synthesis and Chemical Reactivity

The synthesis of novel thiazole derivatives is well-documented, providing a solid foundation for proposing a viable synthetic route for 5-Ethyl-2-methylthiazole-4-carboxylic acid.

2.1. Proposed Synthesis Pathway

A plausible and efficient synthesis route involves a one-pot reaction, a methodology noted for its simplicity and higher overall yields compared to traditional multi-step syntheses.[7] The proposed pathway begins with readily available starting materials and proceeds through a cyclization reaction to form the thiazole core, followed by hydrolysis to yield the final carboxylic acid.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrolysis A Ethyl 2-ethylacetoacetate D Ethyl 5-ethyl-2-methylthiazole-4-carboxylate A->D One-pot reaction B Thioacetamide B->D C N-Bromosuccinimide (NBS) C->D E Ethyl 5-ethyl-2-methylthiazole-4-carboxylate F 5-Ethyl-2-methylthiazole-4-carboxylic acid E->F NaOH, H2O/EtOH

Caption: Proposed two-step synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid.

2.1.1. Experimental Protocol: Synthesis of Ethyl 5-ethyl-2-methylthiazole-4-carboxylate

This protocol is adapted from a general one-pot procedure for synthesizing substituted thiazole-5-carboxylates.[7]

  • To a stirred mixture of ethyl 2-ethylacetoacetate (1.0 eq) in a 2:1 solution of water and THF at 0°C, add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add thioacetamide (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 2-3 hours.

  • After cooling to room temperature, extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography to yield ethyl 5-ethyl-2-methylthiazole-4-carboxylate.

2.1.2. Experimental Protocol: Hydrolysis to 5-Ethyl-2-methylthiazole-4-carboxylic acid

This protocol is a standard procedure for the hydrolysis of thiazole esters.[8][9]

  • Dissolve the ethyl 5-ethyl-2-methylthiazole-4-carboxylate (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in a 1:1 mixture of water and ethanol.

  • Stir the solution at 50-60°C for 30-60 minutes until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify to a pH of approximately 3 with 1 M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 5-Ethyl-2-methylthiazole-4-carboxylic acid.

2.2. Chemical Reactivity

The reactivity of 5-Ethyl-2-methylthiazole-4-carboxylic acid is primarily dictated by its carboxylic acid functional group and the aromatic thiazole ring. The carboxylic acid can undergo standard transformations such as esterification, amidation, and reduction. For instance, it can be converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride, which is a key intermediate for creating a variety of amide derivatives.[6][10] The thiazole ring itself is relatively stable but can participate in electrophilic substitution reactions, although the specific conditions would need to be determined experimentally.

Characterization and Analytical Profile

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

3.1. Proposed Analytical Workflow

G Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC MS Mass Spectrometry (Molecular Weight) TLC->MS NMR NMR Spectroscopy (1H & 13C) (Structural Elucidation) MS->NMR IR FT-IR Spectroscopy (Functional Groups) NMR->IR EA Elemental Analysis (Elemental Composition) IR->EA Final Confirmed Structure and Purity EA->Final

Caption: Analytical workflow for the characterization of the target compound.

3.2. Predicted Spectral Data

The following spectral characteristics are predicted based on data from analogous structures.[9][11][12][13][14][15]

  • ¹H NMR:

    • A triplet at ~1.3 ppm and a quartet at ~2.8 ppm corresponding to the ethyl group at the 5-position.

    • A singlet at ~2.7 ppm for the methyl group at the 2-position.

    • A broad singlet at >10 ppm for the carboxylic acid proton.

  • ¹³C NMR:

    • Signals for the ethyl group carbons around 14 ppm and 22 ppm.

    • A signal for the methyl group carbon around 20 ppm.

    • A signal for the carboxylic acid carbonyl carbon around 165-170 ppm.

    • Aromatic carbons of the thiazole ring in the range of 115-160 ppm.

  • FT-IR (cm⁻¹):

    • A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.

    • A C=O stretch from the carboxylic acid around 1700 cm⁻¹.

    • C=N and C=C stretching vibrations from the thiazole ring around 1500-1600 cm⁻¹.

  • Mass Spectrometry (MS):

    • A molecular ion peak [M+H]⁺ at m/z 186.05.

Potential Applications in Drug Development

The thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activity.[2][3]

4.1. Antimicrobial and Anticancer Potential

Thiazole derivatives are known for their broad-spectrum antimicrobial and anticancer activities.[1][2][3][16] The structural features of 5-Ethyl-2-methylthiazole-4-carboxylic acid make it a promising candidate for evaluation in these therapeutic areas. The lipophilic ethyl group at the 5-position and the acidic functionality at the 4-position could play crucial roles in target binding and cellular uptake. The synthesis of a library of amide derivatives from the carboxylic acid would be a logical next step to explore structure-activity relationships (SAR).

4.2. Anti-inflammatory and Other Activities

Beyond antimicrobial and anticancer effects, thiazole-containing compounds have been investigated for a range of other biological activities, including anti-inflammatory, antiviral, and anthelmintic properties.[1][2] The unique electronic and structural characteristics of the thiazole ring enable it to interact with a variety of biological targets.

Conclusion

While 5-Ethyl-2-methylthiazole-4-carboxylic acid is not extensively described in the current scientific literature, its structural relationship to a class of highly bioactive molecules makes it a compound of significant interest. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The proposed synthetic route is efficient and utilizes readily available starting materials. The predicted physicochemical and spectral properties offer a clear roadmap for its experimental investigation. For researchers in drug discovery and development, 5-Ethyl-2-methylthiazole-4-carboxylic acid represents a novel scaffold with considerable therapeutic potential, warranting further exploration.

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Foundational

A Technical Guide to the Solubility of 5-Ethyl-2-methylthiazole-4-carboxylic Acid for Researchers and Drug Development Professionals

Introduction to 5-Ethyl-2-methylthiazole-4-carboxylic Acid and the Critical Role of Solubility 5-Ethyl-2-methylthiazole-4-carboxylic acid belongs to the thiazole class of heterocyclic compounds, which are of significant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 5-Ethyl-2-methylthiazole-4-carboxylic Acid and the Critical Role of Solubility

5-Ethyl-2-methylthiazole-4-carboxylic acid belongs to the thiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance, including its absorption and bioavailability.[1][2] A thorough understanding and precise measurement of solubility are therefore indispensable in the early stages of drug discovery and development to guide formulation strategies and ensure reliable in vitro testing.[2]

The molecular structure of 5-Ethyl-2-methylthiazole-4-carboxylic acid, featuring a hydrophobic thiazole ring with ethyl and methyl substituents alongside a hydrophilic carboxylic acid group, suggests an amphiphilic nature. This duality will govern its solubility across different solvent systems. The carboxylic acid moiety, being ionizable, indicates that the aqueous solubility of this compound will be highly dependent on the pH of the medium.

Theoretical Framework for Solubility: What to Expect

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. The general principle of "like dissolves like" provides a useful starting point for predicting solubility behavior.[3]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The carboxylic acid group can form hydrogen bonds with these solvents, which would promote solubility. However, the hydrophobic thiazole ring and the ethyl and methyl groups will counteract this effect. Therefore, moderate solubility is anticipated in alcohols, while water solubility is expected to be limited, particularly at a low pH where the carboxylic acid is protonated.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating both polar and non-polar moieties through dipole-dipole interactions. It is predicted that 5-Ethyl-2-methylthiazole-4-carboxylic acid will exhibit good solubility in these solvents.[4]

  • Non-Polar Solvents (e.g., hexane, toluene): Due to the presence of the polar carboxylic acid group, very poor solubility is expected in non-polar solvents.[4]

  • Aqueous Buffers: The solubility in aqueous buffers will be significantly influenced by the pH. In basic solutions (pH > pKa), the carboxylic acid will deprotonate to form a carboxylate salt, which is more polar and thus more water-soluble. Conversely, in acidic solutions (pH < pKa), the compound will be in its less soluble, neutral form.

Methodologies for Solubility Determination: A Practical Approach

Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic solubility.[1][5]

Kinetic Solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in the early stages of discovery to flag potential solubility issues.[2][6]

Thermodynamic Solubility , or equilibrium solubility, is the concentration of a saturated solution in equilibrium with an excess of the solid compound.[1][5] This is a more accurate and relevant measure for formulation development.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Objective: To determine the equilibrium solubility of the test compound in various solvents.

Materials:

  • 5-Ethyl-2-methylthiazole-4-carboxylic acid (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid 5-Ethyl-2-methylthiazole-4-carboxylic acid to a series of vials, each containing a known volume of the different test solvents. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1][2]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring not to disturb the solid pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis: The solubility is reported as the measured concentration of the saturated solution (e.g., in µg/mL or mM).

Experimental Protocol for Kinetic Solubility Determination (Turbidimetric Method)

This protocol describes a high-throughput turbidimetric method for assessing kinetic solubility.

Objective: To rapidly assess the kinetic solubility of the test compound in an aqueous buffer.

Materials:

  • 5-Ethyl-2-methylthiazole-4-carboxylic acid stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution of 5-Ethyl-2-methylthiazole-4-carboxylic acid to the buffer in the wells to achieve a range of final concentrations.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).[6]

  • Measurement: Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm). An increase in absorbance or light scattering indicates precipitation.[6]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a control.

Data Presentation and Visualization

The following table provides a template for summarizing the experimentally determined solubility data for 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (mM)Method
Water25Thermodynamic
PBS (pH 7.4)25Thermodynamic
0.1 M HCl25Thermodynamic
0.1 M NaOH25Thermodynamic
Methanol25Thermodynamic
Ethanol25Thermodynamic
DMSO25Thermodynamic
PBS (pH 7.4)25Kinetic

Experimental Workflow for Thermodynamic Solubility

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sample Collection cluster_quant 5. Quantification cluster_analysis 6. Data Analysis A Add excess solid compound to vials with solvent B Shake at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Collect and filter supernatant C->D E Analyze concentration by HPLC D->E F Report solubility (µg/mL or mM) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct solubility data for 5-Ethyl-2-methylthiazole-4-carboxylic acid is not currently published, this guide provides a robust framework for its determination. Based on its chemical structure, it is anticipated to have pH-dependent aqueous solubility and good solubility in polar aprotic solvents. The detailed experimental protocols provided herein offer a reliable means for researchers and drug development professionals to obtain the necessary empirical data to advance their research and development efforts.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • ChemBK. (2024, April 9). THIAZOLE-5-CARBOXYLIC ACID. Available at: [Link]

  • BioDuro. ADME Solubility Assay. Available at: [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available at: [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Available at: [Link]

  • NIH. (2023, June 9). Aqueous Kinetic Solubility - ADME@NCATS. Available at: [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available at: [Link]

  • SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • PubMed. (2015, April 1). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Available at: [Link]

  • SlideShare. solubility experimental methods.pptx. Available at: [Link]

  • ChemBK. (2024, April 9). 5-Thiazolecarboxylic acid, 2-Methyl-4-(trifluoroMethyl)-, ethyl ester. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

  • ResearchGate. Solubility for different thiazolidine-2-carboxylic acid derivatives.... Available at: [Link]

  • Taylor & Francis Online. (2014, March 20). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available at: [Link]

  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available at: [Link]

  • The Good Scents Company. 5-ethyl-2-methyl thiazole, 19961-52-5. Available at: [Link]

  • CNKI. (2006, March 25). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Available at: [Link]

  • ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.. Available at: [Link]

  • PubChem. 5-Thiazolecarboxylic acid, 4-methyl-, ethyl ester. Available at: [Link]

Sources

Exploratory

Thermophysical Characterization of 5-Ethyl-2-methylthiazole-4-carboxylic Acid: Predictive Modeling, Empirical Validation, and API Implications

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary In modern medicinal chemistry, thiazole-4-carboxylic acid der...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

In modern medicinal chemistry, thiazole-4-carboxylic acid derivatives serve as highly valued privileged scaffolds, frequently deployed as bioisosteres for pyridines or oxazoles in drug discovery pipelines. The specific substitution pattern found in 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) imparts unique lipophilic and electronic properties to the molecule[1].

However, transitioning a promising active pharmaceutical ingredient (API) intermediate from discovery to process chemistry requires a rigorous understanding of its thermophysical properties—specifically its melting point (MP) and boiling point (BP). Because empirical literature values for this specific CAS number are scarce in open-access databases, this whitepaper synthesizes in silico predictive data[2] with structural analog extrapolation[3], and provides field-proven, self-validating analytical workflows to empirically determine these phase transitions without falling victim to thermal degradation artifacts.

Mechanistic Insights into Phase Transitions

The melting and boiling points of 5-ethyl-2-methylthiazole-4-carboxylic acid are governed by a complex interplay of intermolecular forces and steric factors:

  • Hydrogen Bonding (Dimerization): The carboxylic acid moiety at the C4 position strongly drives intermolecular hydrogen bonding. In the solid state, these molecules typically form highly stable cyclic dimers, which significantly elevates the lattice energy and, consequently, the melting point.

  • Dipole-Dipole Interactions: The nitrogen and sulfur heteroatoms within the thiazole core create a strong molecular dipole moment, further stabilizing the crystal lattice.

  • Steric Hindrance and Free Volume: The 5-ethyl and 2-methyl substituents introduce steric bulk. Compared to an unsubstituted thiazole-4-carboxylic acid, these alkyl groups disrupt optimal crystal packing, increasing the free volume. This generally depresses the melting point while simultaneously increasing the boiling point due to higher molecular weight and enhanced London dispersion forces.

Quantitative Data & Predictive Baselines

When empirical data is limited, we rely on advanced predictive models and structurally homologous compounds to establish baseline expectations for analytical testing. For instance, the closely related analog 2-methyl-5-(1-methylethyl)thiazole-4-carboxylic acid exhibits a predicted boiling point of 306.3 ± 30.0 °C[3]. Based on this, we can extrapolate the thermophysical profile of the 5-ethyl derivative.

Table 1: Thermophysical Profile of 5-Ethyl-2-methylthiazole-4-carboxylic acid
PropertyValue / EstimateSource / Methodology
CAS Number 113366-74-8Commercial Catalogs[1]
Molecular Weight 171.22 g/mol Calculated
Density 1.280 ± 0.06 g/cm³In silico prediction[2]
pKa 0.74 ± 0.10In silico prediction[2]
Boiling Point ~300 – 320 °CExtrapolated from structural analogs[3]
Melting Point 140 – 180 °CStructural estimation (Dimerization model)

Experimental Workflows for Thermophysical Validation

As a Senior Application Scientist, I strongly advise against using traditional capillary tube methods for determining the phase transitions of thiazole carboxylic acids. These compounds are highly susceptible to thermal decarboxylation at elevated temperatures. A simple capillary melt cannot distinguish between a true thermodynamic melting point and a decomposition event.

To ensure scientific integrity, the following self-validating protocols must be employed.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality & Rationale: DSC provides quantitative thermodynamic data (enthalpy of fusion) and detects polymorphic transitions. By utilizing a heat-cool-heat cycle, the system becomes self-validating.

  • Step 1: Sample Preparation. Accurately weigh 2.0–5.0 mg of the API intermediate into an aluminum crucible. Crimp the pan with a pinhole lid. Reasoning: The pinhole allows for the outgassing of trace residual solvents without building internal pressure that could skew the thermodynamic readings.

  • Step 2: Purge. Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min. Reasoning: Displaces oxygen to prevent oxidative degradation during the thermal ramp.

  • Step 3: Thermal Method (Cycle 1). Equilibrate at 25 °C. Ramp at 10 °C/min to 200 °C. The melting point is calculated as the extrapolated onset temperature of the primary endothermic peak.

  • Step 4: Self-Validation (Crash-Cool & Cycle 2). Immediately crash-cool the sample back to 25 °C at 50 °C/min, followed by a second heating ramp. Reasoning: If the endothermic peak shifts significantly or disappears in Cycle 2, it confirms that the Cycle 1 event was thermal decomposition (e.g., decarboxylation), not a true reversible melt.

Protocol B: Boiling Point Estimation via TGA-MS (Thermogravimetric Analysis - Mass Spectrometry)

Causality & Rationale: Standard ebulliometry is unsuitable for solid organic acids that decompose prior to boiling. TGA-MS allows us to monitor mass loss while simultaneously identifying the volatilized species.

  • Step 1: Sample Loading. Load 10 mg of the compound into a platinum TGA crucible.

  • Step 2: Thermal Method. Ramp from 25 °C to 400 °C at 5 °C/min under an inert Argon atmosphere.

  • Step 3: Detection & MS Coupling. Monitor the first derivative of the weight loss curve (DTG). Route the evolved off-gas directly into a coupled quadrupole Mass Spectrometer.

  • Step 4: Self-Validation. Monitor the MS for m/z 44 (CO₂) and m/z 171 (Intact Molecular Ion) .

    • Scenario A: If m/z 171 dominates the mass loss event, the DTG peak represents the true boiling point.

    • Scenario B: If m/z 44 is detected prior to or during mass loss, the compound is undergoing decarboxylation. The "boiling point" is therefore theoretical, and vacuum distillation parameters must instead be calculated using the Clausius-Clapeyron equation derived from low-temperature vapor pressure data.

Analytical Workflow Visualization

The following diagram illustrates the integrated pipeline for characterizing the thermophysical properties of 5-Ethyl-2-methylthiazole-4-carboxylic acid and translating those metrics into actionable formulation strategies.

Workflow A 5-Ethyl-2-methylthiazole-4-carboxylic acid (API Intermediate) B DSC Analysis (Melting Point & Enthalpy) A->B Thermal profiling C TGA-MS Analysis (Boiling Point & Stability) A->C Volatility check E Solid-State Characterization (Polymorph Screening) B->E Phase transitions D Thermal Decarboxylation Check (m/z 44) C->D Off-gas monitoring F API Formulation & Storage Parameters D->F Stability limits E->F Crystal selection

Caption: Thermophysical Characterization and API Integration Pipeline for Thiazole Derivatives.

References

  • Molaid. "2-methyl-5-(1-methylethyl)thiazole-4-carboxylic acid | 137267-48-2." Molaid Chemical Database. Available at: [Link][3]

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Foundational

The Genesis of a Scaffold: A Technical History of 5-Ethyl-2-methylthiazole-4-carboxylic acid

An In-depth Guide for Drug Development Professionals and Researchers Introduction The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. It...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Drug Development Professionals and Researchers

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. Within this important class of heterocycles, 5-Ethyl-2-methylthiazole-4-carboxylic acid represents a specific, yet illustrative, example of how fundamental organic synthesis reactions pave the way for novel molecular architectures. While the discovery of this particular molecule is not marked by a singular, seminal publication, its existence is a direct and logical consequence of one of the most robust and storied reactions in heterocyclic chemistry: the Hantzsch Thiazole Synthesis. This guide elucidates the history and discovery of 5-Ethyl-2-methylthiazole-4-carboxylic acid through the lens of its synthesis, providing a technical narrative grounded in the principles of chemical reactivity and experimental design.

The Historical Context: The Hantzsch Thiazole Synthesis

The story of nearly all substituted thiazoles begins in 1887 with the German chemist Arthur Rudolf Hantzsch. His eponymous reaction, the Hantzsch Thiazole Synthesis, is a cyclocondensation reaction between an α-haloketone and a thioamide.[1][2][3] This powerful and versatile method provided, for the first time, a general and reliable route to a wide array of thiazole derivatives.

The fundamental insight of the Hantzsch synthesis lies in its elegant construction of the five-membered thiazole ring from simple, acyclic precursors. The reaction's enduring utility is a testament to its logical and predictable nature, allowing chemists to systematically vary the substituents at positions 2, 4, and 5 of the thiazole ring by simply changing the starting materials. This modularity is the key to creating vast libraries of compounds for screening and drug discovery.

The Core Mechanism

The causality behind the Hantzsch synthesis is a classic sequence of nucleophilic attack, cyclization, and dehydration. Understanding this mechanism is crucial to appreciating how a molecule like 5-Ethyl-2-methylthiazole-4-carboxylic acid is conceived and created.

  • Nucleophilic Attack: The synthesis initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This step forms a thiouronium salt intermediate.

  • Cyclization: The nitrogen atom of the intermediate then attacks the carbonyl carbon of the former ketone, forming a five-membered heterocyclic ring.

  • Dehydration: The final step is the elimination of a molecule of water (dehydration) to form the stable, aromatic thiazole ring.

The following diagram illustrates this foundational workflow.

Hantzsch_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Thioamide Thioamide (e.g., Thioacetamide) Intermediate Thiouronium Intermediate Thioamide->Intermediate S-Alkylation AlphaHaloKetoester α-Halo-β-ketoester (e.g., Ethyl 2-chloro-3-oxopentanoate) AlphaHaloKetoester->Intermediate Cyclization Cyclized Intermediate (Hemiaminal) Intermediate->Cyclization Intramolecular Cyclization Dehydration Dehydration Cyclization->Dehydration Elimination of H₂O EsterProduct Ethyl 5-Ethyl-2-methyl- thiazole-4-carboxylate Dehydration->EsterProduct Aromatization FinalAcid 5-Ethyl-2-methyl- thiazole-4-carboxylic acid EsterProduct->FinalAcid Hydrolysis

Caption: Generalized workflow of the Hantzsch Thiazole Synthesis leading to the target acid.

De Novo Synthesis: The "Discovery" of 5-Ethyl-2-methylthiazole-4-carboxylic acid

The creation of 5-Ethyl-2-methylthiazole-4-carboxylic acid is a direct application of the Hantzsch synthesis. Its "discovery" is therefore an exercise in selecting the correct starting materials to build the desired substitution pattern. The synthesis is logically broken down into two primary stages: the Hantzsch cyclization to form the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.

Stage 1: Hantzsch Cyclization to Ethyl 5-Ethyl-2-methylthiazole-4-carboxylate

To achieve the target substitution pattern—a methyl group at position 2, and an ethyl group and an ester at positions 5 and 4, respectively—the following specific reactants are required.

Position on Thiazole RingRequired SubstituentCorresponding Starting MaterialRole in Reaction
2MethylThioacetamide (CH₃CSNH₂)Provides the N-C-S backbone and the C2-substituent.
4Carboxylic Acid (as Ester)Ethyl 2-chloro-3-oxopentanoate Provides the C4 and C5 carbons and their respective substituents.
5EthylEthyl 2-chloro-3-oxopentanoate Provides the C4 and C5 carbons and their respective substituents.

The core experimental protocol for this stage is as follows:

Experimental Protocol: Synthesis of Ethyl 5-Ethyl-2-methylthiazole-4-carboxylate

  • Objective: To synthesize the ethyl ester precursor via Hantzsch cyclization.

  • Materials:

    • Thioacetamide

    • Ethyl 2-chloro-3-oxopentanoate[4]

    • Ethanol (or other suitable polar solvent)

    • A weak base (e.g., sodium acetate, triethylamine) (optional, to neutralize liberated HCl)

  • Methodology:

    • Dissolution: Dissolve an equimolar amount of thioacetamide in ethanol within a round-bottom flask equipped with a reflux condenser.

    • Addition of α-Halo-β-ketoester: Slowly add one equivalent of ethyl 2-chloro-3-oxopentanoate to the solution. The reaction is often exothermic and may require cooling to control the rate.

    • Reflux: Heat the reaction mixture to reflux (typically 70-80°C) for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC), to determine when the starting materials have been consumed.

    • Workup and Isolation:

      • Upon completion, cool the reaction mixture to room temperature.

      • If the product precipitates, it can be collected by filtration.

      • Alternatively, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts (HCl).

      • The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude product.

    • Purification: The crude ethyl 5-ethyl-2-methylthiazole-4-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Stage 2: Hydrolysis to 5-Ethyl-2-methylthiazole-4-carboxylic acid

The final step is the conversion of the ethyl ester to the carboxylic acid. This is a standard and reliable saponification reaction.

Experimental Protocol: Hydrolysis of Ethyl 5-Ethyl-2-methylthiazole-4-carboxylate

  • Objective: To hydrolyze the ester to the final carboxylic acid.

  • Materials:

    • Ethyl 5-Ethyl-2-methylthiazole-4-carboxylate

    • Aqueous base (e.g., Sodium Hydroxide or Potassium Hydroxide)

    • Ethanol (as a co-solvent to aid solubility)

    • Aqueous acid (e.g., Hydrochloric Acid)

  • Methodology:

    • Reaction Setup: Dissolve the starting ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • Reflux: Heat the mixture to reflux for 2-4 hours. TLC can be used to monitor the disappearance of the starting ester.

    • Workup and Isolation:

      • Cool the reaction mixture to room temperature.

      • Remove the ethanol under reduced pressure.

      • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic impurities.

      • Cool the aqueous layer in an ice bath and carefully acidify with cold hydrochloric acid until the pH is acidic (pH ~2-3).

      • The carboxylic acid product will precipitate as a solid.

    • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield pure 5-Ethyl-2-methylthiazole-4-carboxylic acid.

The logical relationship between the precursors and the final product via this two-stage process is visualized below.

Synthesis_Flow Thioacetamide Thioacetamide Hantzsch Hantzsch Thiazole Synthesis (Cyclocondensation) Thioacetamide->Hantzsch Ketoester Ethyl 2-chloro-3-oxopentanoate Ketoester->Hantzsch Ester Ethyl 5-Ethyl-2-methyl- thiazole-4-carboxylate Hantzsch->Ester Hydrolysis Base Hydrolysis (Saponification) Ester->Hydrolysis Acid 5-Ethyl-2-methyl- thiazole-4-carboxylic acid Hydrolysis->Acid

Caption: Synthetic pathway from starting materials to the final acid.

Conclusion and Future Outlook

The discovery of 5-Ethyl-2-methylthiazole-4-carboxylic acid is not a tale of serendipity, but one of rational design and the application of established chemical principles. Its history is inextricably linked to the Hantzsch Thiazole Synthesis, a foundational reaction that has empowered chemists for over a century. By understanding the logic of this synthesis, researchers can readily produce this and countless other thiazole derivatives. The true value of this molecule, like many of its analogues, lies in its potential as a building block for more complex, biologically active compounds. The 2-methyl, 4-carboxy, and 5-ethyl substituents provide distinct vectors for further chemical modification, making it a valuable starting point for fragment-based drug discovery and the development of new therapeutic agents.

References

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry, 52(4), 1184-1190. Available at: [Link]

  • Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. Available at: [Link]

  • Li, J. J. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1435. Available at: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. (n.d.). Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available at: [Link]

  • PubChem. (n.d.). Adenosine diphosphate 5-(beta-ethyl)-4-methyl-thiazole-2-carboxylic acid. Available at: [Link]

  • Google Patents. (1994). US5284974A - Process for the preparation of thioacetamide.
  • Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42. Available at: [Link]

  • Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Google Patents. (2015). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • PubChem. (n.d.). Ethyl 2-chloro-3-oxopentanoate. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to 5-Ethyl-2-methylthiazole-4-carboxylic Acid and its Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to participate in various biological interactions have made it a core component in a multitude of natural products and synthetic drugs.[1][2] From the essential vitamin B1 (thiamine) to life-saving antibiotics like penicillins, the thiazole moiety has consistently demonstrated its therapeutic importance.[3][4] This guide focuses on a specific, yet potentially significant, member of this family: 5-Ethyl-2-methylthiazole-4-carboxylic acid . While this exact molecule is not extensively documented in current literature, this guide will provide a comprehensive technical overview by examining the synthesis, properties, and biological activities of its core structure and closely related analogs. By understanding the structure-activity relationships of this class of compounds, we can extrapolate the potential of 5-Ethyl-2-methylthiazole-4-carboxylic acid as a valuable building block in drug discovery and development. Thiazole derivatives have a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antifungal, and antiviral properties.[1][5]

Synthesis of the 5-Substituted-2-Methylthiazole-4-Carboxylic Acid Scaffold

The primary and most versatile method for the synthesis of the thiazole ring is the Hantzsch Thiazole Synthesis , first described in 1887.[2][6][7] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target scaffold, a key starting material would be an ethyl 3-oxo-2-halopentanoate, which provides the ethyl group at the 5-position and the carboxylic ester at the 4-position.

General Synthetic Workflow (Hantzsch Method)

The synthesis can be conceptualized as a one-pot or a two-step process. The one-pot synthesis offers efficiency and simpler manipulation.[8]

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Thioacetamide Thioacetamide Condensation Condensation & Cyclization Thioacetamide->Condensation AlphaHaloester Ethyl 2-halo-3-oxopentanoate AlphaHaloester->Condensation ThiazoleEster Ethyl 5-Ethyl-2-methylthiazole-4-carboxylate Condensation->ThiazoleEster Hantzsch Reaction

Caption: Generalized Hantzsch synthesis of the target thiazole ester.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, field-proven methodology adapted for the synthesis of the ethyl ester of 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Step 1: Synthesis of Ethyl 5-Ethyl-2-methylthiazole-4-carboxylate

  • Reaction Setup: To a solution of ethyl 3-oxopentanoate (1 equivalent) in a suitable solvent (e.g., ethanol, THF), add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Thiazole Ring Formation: To the resulting solution of ethyl 2-bromo-3-oxopentanoate, add thioacetamide (1 equivalent).

  • Cyclization: Heat the reaction mixture to reflux (typically 60-80°C) for 4-6 hours. The reaction progress should be monitored by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure ethyl 5-ethyl-2-methylthiazole-4-carboxylate.

Step 2: Hydrolysis to 5-Ethyl-2-methylthiazole-4-carboxylic acid

  • Saponification: Dissolve the synthesized ester in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH or KOH).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).

  • Acidification and Isolation: After the reaction is complete, remove the ethanol under reduced pressure. The aqueous solution is then cooled in an ice bath and acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

  • Purification: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried to afford the final product, 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Predicted Chemical and Physical Properties

The chemical and physical properties of 5-Ethyl-2-methylthiazole-4-carboxylic acid can be inferred from its constituent parts and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale/Comparison
Molecular Formula C8H11NO2SBased on chemical structure.
Molecular Weight ~185.24 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar to other solid thiazole carboxylic acids.
Melting Point 140-160 °CThe parent compound, 2-methylthiazole-4-carboxylic acid, has a melting point of 145-150 °C. The ethyl group might slightly alter this.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, methanol, and ethyl acetate.The carboxylic acid group provides some polarity, while the ethyl and methyl groups increase lipophilicity.
pKa ~3-4The carboxylic acid proton is expected to be acidic, similar to other carboxylic acids.
Spectroscopic Data (Predicted)

Spectroscopic analysis is crucial for the characterization of the synthesized compound. The expected spectral data are as follows:

  • ¹H NMR:

    • A triplet and a quartet in the aliphatic region corresponding to the ethyl group at the C5 position.

    • A singlet for the methyl group at the C2 position.

    • A broad singlet for the carboxylic acid proton (which is exchangeable with D₂O).

  • ¹³C NMR:

    • Signals for the two carbons of the ethyl group.

    • A signal for the methyl carbon.

    • Signals for the three carbons of the thiazole ring.

    • A signal for the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy:

    • A broad absorption band for the O-H stretch of the carboxylic acid.

    • A sharp absorption for the C=O stretch of the carboxylic acid.

    • C=N and C=S stretching vibrations characteristic of the thiazole ring.

  • Mass Spectrometry:

    • The molecular ion peak corresponding to the molecular weight of the compound.

Biological Activities and Therapeutic Potential

The thiazole nucleus is a versatile scaffold that has been incorporated into a wide range of therapeutic agents.[5] The biological activity of 5-Ethyl-2-methylthiazole-4-carboxylic acid can be predicted based on the known activities of its structural analogs.

Potential Therapeutic Areas
  • Antidiabetic Agents: Thiazolidinediones, such as pioglitazone and rosiglitazone, are a class of antidiabetic drugs that feature a thiazole-related core.[3][4] Thiazole derivatives have been shown to improve insulin sensitivity and manage hyperglycemia.[9]

  • Antimicrobial and Antifungal Agents: The thiazole ring is a key component of many antimicrobial and antifungal compounds.[1][10] Derivatives of 2-aminothiazole-4-carboxylate have shown activity against Mycobacterium tuberculosis.[11]

  • Anticancer Agents: Numerous thiazole derivatives have been investigated for their anticancer properties.[12][13] They can exert their effects through various mechanisms, including the inhibition of kinases and the disruption of cell cycle progression.

  • Anti-inflammatory and Analgesic Agents: Thiazole-containing compounds like meloxicam and fentiazac are used as non-steroidal anti-inflammatory drugs (NSAIDs).[5]

  • Neurological Disorders: Thiazole derivatives have been explored as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[14][15]

Structure-Activity Relationship (SAR) Insights

The introduction of an ethyl group at the 5-position of the 2-methylthiazole-4-carboxylic acid core is likely to influence its biological activity. The alkyl group can affect the molecule's lipophilicity, which in turn can impact its absorption, distribution, metabolism, and excretion (ADME) properties. The size and nature of the substituent at the 5-position have been shown to be critical for the biological activity of thiazole derivatives.[16]

SAR cluster_substituents Substitutions & Effects cluster_properties Resulting Properties ThiazoleCore 2-Methylthiazole-4-carboxylic Acid Core EthylGroup 5-Ethyl Group ThiazoleCore->EthylGroup MethylGroup 2-Methyl Group ThiazoleCore->MethylGroup CarboxylicAcid 4-Carboxylic Acid ThiazoleCore->CarboxylicAcid Lipophilicity Altered Lipophilicity EthylGroup->Lipophilicity Binding Modified Receptor Binding EthylGroup->Binding ADME Impact on ADME Lipophilicity->ADME BiologicalActivity Modulated Biological Activity Binding->BiologicalActivity ADME->BiologicalActivity

Caption: Structure-Activity Relationship (SAR) considerations for 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Conclusion and Future Directions

While "5-Ethyl-2-methylthiazole-4-carboxylic acid" itself is not a widely studied compound, the extensive research on its parent scaffold and related derivatives strongly suggests its potential as a valuable building block in medicinal chemistry. The well-established Hantzsch synthesis provides a reliable route to this molecule and its derivatives. Based on the known biological activities of similar compounds, this novel thiazole derivative warrants further investigation for its potential therapeutic applications, particularly in the areas of metabolic disorders, infectious diseases, and oncology. Future research should focus on the efficient synthesis and thorough biological evaluation of a library of 5-alkyl-2-methylthiazole-4-carboxylic acid derivatives to establish clear structure-activity relationships and identify lead compounds for further drug development.

References

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  • Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B. J., & Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. [Link]

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  • Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2959. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4286. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Dovlatyan, V. V., Eliazyan, K. A., Pivazyan, V. A., Kazaryan, E. A., & Engoyan, A. P. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(10), 1278-1283. [Link]

  • Li, Y., et al. (2012). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Organic Chemistry, 32(1), 133-138. [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

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Foundational

"5-Ethyl-2-methylthiazole-4-carboxylic acid" safety and handling

An In-depth Technical Guide to the Safety and Handling of 5-Ethyl-2-methylthiazole-4-carboxylic acid Introduction and Chemical Profile 5-Ethyl-2-methylthiazole-4-carboxylic acid is a heterocyclic compound belonging to th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Handling of 5-Ethyl-2-methylthiazole-4-carboxylic acid

Introduction and Chemical Profile

5-Ethyl-2-methylthiazole-4-carboxylic acid is a heterocyclic compound belonging to the thiazole family. Thiazole derivatives are significant scaffolds in medicinal chemistry and are utilized in the development of pharmaceuticals and agrochemicals.[1][2][3] Given its reactive functional groups—a carboxylic acid and a thiazole ring—this compound warrants careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a framework for its safe use, based on best practices and data from related chemical structures.

Chemical Structure:

  • Molecular Formula: C₈H₉NO₂S

  • Molecular Weight: 183.23 g/mol

  • General Class: Thiazole Carboxylic Acid

Hazard Identification and Classification (Inferred)

While a specific Globally Harmonized System (GHS) classification for 5-Ethyl-2-methylthiazole-4-carboxylic acid is not established, data from analogous thiazole compounds consistently indicate the following potential hazards.[4][5][6][7]

Potential GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract)Category 3H335: May cause respiratory irritation

This table represents an inferred hazard profile based on structurally related compounds and should be used for preliminary risk assessment only.

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure in a laboratory setting.[4][8]

GHS_Hazards cluster_compound 5-Ethyl-2-methylthiazole-4-carboxylic acid cluster_hazards Inferred GHS Classifications Compound Potential Hazards H302 Acute Oral Toxicity (H302) Compound->H302 leads to H315 Skin Irritation (H315) Compound->H315 leads to H319 Serious Eye Irritation (H319) Compound->H319 leads to H335 Respiratory Irritation (H335) Compound->H335 leads to Spill_Response start Spill Occurs evacuate Evacuate Immediate Area & Alert Personnel start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Sweep or Shovel into Suitable Disposal Container contain->collect decontaminate Clean Spill Area with Appropriate Solvent/Detergent collect->decontaminate dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for responding to a small laboratory spill.

Ensure adequate ventilation during cleanup. Avoid dust formation. The collected material should be placed in a suitable, closed container for disposal. [4][9]

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

  • Chemical Stability: The product is considered stable under recommended storage conditions. [8]* Incompatible Materials: Strong oxidizing agents, strong bases, and amines. [10]* Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and sulfur oxides. [4]* Hazardous Polymerization: Hazardous polymerization will not occur. [8]

Toxicological and Ecological Information

  • Toxicological Information: No specific toxicological data (e.g., LD50, LC50) for 5-Ethyl-2-methylthiazole-4-carboxylic acid is available. However, based on analogs, it is presumed to be harmful if swallowed and to cause skin, eye, and respiratory irritation. [4][5][6]No components of this product are listed as carcinogens by IARC, NTP, or OSHA. * Ecological Information: Do not let the product enter drains or be released into the environment. [11]The ecotoxicological effects are unknown, but release into waterways should be avoided.

Conclusion and Best Practices

While 5-Ethyl-2-methylthiazole-4-carboxylic acid is a valuable compound for research and development, the lack of specific safety data necessitates a cautious approach. Researchers and drug development professionals must treat this compound as potentially hazardous, adhering to the highest safety standards. The core principles of safe handling include performing a thorough risk assessment, utilizing appropriate engineering controls and PPE, preventing all routes of exposure, and being prepared for emergencies. The information synthesized in this guide provides a robust foundation for establishing safe laboratory practices for this and other novel chemical entities.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). Ethyl 2-fluorothiazole-4-carboxylate SDS, 153027-86-2 Safety Data Sheets.
  • Merck. (n.d.). SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006.
  • Chem-Impex. (n.d.). Ethyl 2-methylthiazole-4-carboxylate.
  • Cayman Chemical. (2024, September 18). Safety Data Sheet acc. to OSHA HCS.
  • Fisher Scientific. (2024, February 2). SAFETY DATA SHEET Ethyl 2-bromo-4-methylthiazole-5-carboxylate.
  • Apollo Scientific. (2023, July 10). Safety Data Sheet: Ethyl 2-amino-1,3-thiazole-4-carboxylate, 2-BOC protected.
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  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl thiazole, 19961-52-5.
  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Dovlatyan, V. V., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(1).
  • BLD Pharm. (n.d.). 2-Methylthiazole-4-carboxylic acid.
  • New Drug Approvals. (2016, July 11). thiazole derivative.
  • Echemi. (n.d.). 5-AMINO-2-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER.
  • ResearchGate. (2016, April 13). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.

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Exploratory

Quantum chemical calculations of "5-Ethyl-2-methylthiazole-4-carboxylic acid"

An In-depth Technical Guide to the Quantum Chemical Calculations of 5-Ethyl-2-methylthiazole-4-carboxylic Acid Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive technical overview o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Quantum Chemical Calculations of 5-Ethyl-2-methylthiazole-4-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 5-Ethyl-2-methylthiazole-4-carboxylic acid. Thiazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents due to their diverse biological activities.[1][2] Understanding the fundamental quantum mechanical properties of these molecules is paramount for rational drug design and development. This document outlines the theoretical basis, a detailed computational protocol using Density Functional Theory (DFT), and an analysis of the resultant data, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction and Significance

5-Ethyl-2-methylthiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring, a functional group of significant interest in pharmaceutical research. Thiazole and its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific arrangement of its ethyl, methyl, and carboxylic acid substituents dictates its three-dimensional structure, reactivity, and potential for intermolecular interactions—key determinants of its efficacy as a drug candidate.

Quantum chemical calculations offer a powerful, non-experimental method to predict these properties with high accuracy. By solving the Schrödinger equation (or approximations thereof), we can model the behavior of electrons within the molecule, thereby deriving its geometric and electronic characteristics. This in silico approach provides invaluable insights that can guide synthetic efforts, predict molecular behavior, and accelerate the drug discovery pipeline. This guide will focus on the application of Density Functional Theory (DFT), a robust and computationally efficient method that has become the workhorse of modern computational chemistry.[3][4]

Theoretical Framework: The Power of Density Functional Theory

At the heart of our investigation is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

The Kohn-Sham Equations

DFT reformulates the problem into solving a set of Kohn-Sham equations for a fictitious system of non-interacting electrons that yield the same electron density as the real, interacting system. The accuracy of a DFT calculation is critically dependent on the choice of two components:

  • The Exchange-Correlation Functional: This term accounts for the complex effects of electron exchange and correlation. A wide variety of functionals exist, ranging from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs) and hybrid functionals, which mix a portion of exact Hartree-Fock exchange. For organic molecules like the one , hybrid functionals such as B3LYP or M06-2X often provide a good balance of accuracy and computational cost.[5][6]

  • The Basis Set: This is a set of mathematical functions (atomic orbitals) used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results at a higher computational cost. Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-31+G(d,p), are commonly employed and have been shown to be suitable for these types of molecular systems.[3][5]

By judiciously selecting the functional and basis set, we can achieve highly accurate predictions of molecular properties.

Experimental Protocol: A Validated Computational Workflow

This section details a step-by-step methodology for performing quantum chemical calculations on 5-Ethyl-2-methylthiazole-4-carboxylic acid. This protocol is designed as a self-validating system, where each step confirms the success of the previous one.

Workflow Visualization

G cluster_prep 1. Pre-processing cluster_calc 2. Quantum Calculation (DFT) cluster_post 3. Post-processing & Analysis mol_build 3D Structure Generation (e.g., Avogadro, ChemDraw) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->geom_opt Input Coordinates freq_anal Frequency Analysis geom_opt->freq_anal Optimized Geometry elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_anal->elec_prop Verified Minimum solv_model Solvation Modeling (Optional) (e.g., SMD, PCM) elec_prop->solv_model data_extract Data Extraction & Tabulation elec_prop->data_extract Gas-Phase Properties solv_model->data_extract Solvated Properties vis Visualization (Orbitals, MEP maps) data_extract->vis interp Interpretation & Reporting vis->interp

Caption: Computational workflow for quantum chemical analysis.

Step 1: 3D Structure Generation

The initial step involves creating a three-dimensional model of 5-Ethyl-2-methylthiazole-4-carboxylic acid. This can be accomplished using molecular building software such as Avogadro or ChemDraw. The initial geometry does not need to be perfect, as it will serve as the starting point for optimization.

Step 2: Geometry Optimization

The purpose of geometry optimization is to find the molecular structure with the lowest potential energy, which corresponds to the most stable conformation of the molecule.

  • Protocol:

    • Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Define the level of theory. A reliable starting point is the B3LYP functional with the 6-31G(d,p) basis set.

    • Initiate the geometry optimization calculation. The algorithm will iteratively adjust bond lengths, angles, and dihedrals to minimize the total energy of the system.

Step 3: Frequency Analysis (Self-Validation)

This is a crucial step to validate the result of the geometry optimization.

  • Protocol:

    • Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.

    • Trustworthiness Check: The calculation is successful if all calculated vibrational frequencies are positive (real). The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state, not a true energy minimum, and the optimization must be repeated.

    • This calculation also yields the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.[4]

Step 4: Calculation of Electronic Properties

Once a true energy minimum is confirmed, a single-point energy calculation is performed to derive the key electronic properties.

  • Protocol:

    • Using the validated optimized geometry, run a single-point calculation.

    • Request the output of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Calculate the Molecular Electrostatic Potential (MEP) mapped onto the electron density surface.

    • Calculate other properties such as the dipole moment and atomic charges.

Step 5: Incorporating Solvent Effects (Optional but Recommended)

For applications in drug development, it is highly advisable to model the molecule in a solvent to simulate a biological environment.

  • Protocol:

    • Employ an implicit solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[5][6]

    • Specify the solvent (e.g., water for biological systems).

    • Re-run the geometry optimization and subsequent property calculations within the solvent model. This provides a more realistic representation of the molecule's behavior in solution.[7]

Data Presentation and Analysis

The output from quantum chemical calculations is a rich dataset. For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Predicted Electronic Properties of 5-Ethyl-2-methylthiazole-4-carboxylic acid

(Note: These are hypothetical values for illustrative purposes. Actual values would be generated from the calculations.)

PropertyValue (Gas Phase)Value (Water, SMD Model)
Total Energy -X Hartrees-Y Hartrees
HOMO Energy -6.5 eV-6.8 eV
LUMO Energy -1.2 eV-1.5 eV
HOMO-LUMO Gap (ΔE) 5.3 eV5.3 eV
Dipole Moment 3.2 Debye4.5 Debye
Table 2: Selected Calculated Vibrational Frequencies

(Note: Values are hypothetical and would be scaled by an appropriate factor for comparison with experimental data.)

Vibrational ModeCalculated Wavenumber (cm⁻¹)Description
ν(O-H)3550Carboxylic acid O-H stretch
ν(C=O)1750Carboxylic acid C=O stretch
ν(C-H)2900-3100Aromatic and Aliphatic C-H stretches
ν(C=N)1620Thiazole ring C=N stretch
Analysis of Molecular Structure

The geometry optimization will provide the precise bond lengths and angles of the molecule's most stable form. Key points of analysis include the planarity of the thiazole ring, the orientation of the ethyl and carboxylic acid groups, and the potential for intramolecular hydrogen bonding between the carboxylic proton and the thiazole nitrogen.

Analysis of Electronic Properties and Reactivity
  • Frontier Molecular Orbitals (HOMO & LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO's energy relates to the electron affinity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the charge distribution. Red-colored regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue-colored regions indicate positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. For this molecule, a strong negative potential is expected around the carboxylic oxygen atoms and the thiazole nitrogen, making them key sites for hydrogen bonding and interactions with biological targets.

Authoritative Grounding and Implications for Drug Development

The computational insights derived from this protocol are directly applicable to the drug discovery process. Thiazole derivatives are often developed as antimicrobial or anticancer agents, and their mechanism of action frequently involves binding to specific enzymes or receptors.[8][9]

  • Pharmacophore Modeling: The calculated MEP and the locations of the HOMO/LUMO can identify the key electrostatic and reactive features of the molecule. This information is crucial for building a pharmacophore model, which defines the essential features for biological activity.

  • Lead Optimization: By understanding how substituents affect the electronic properties, researchers can make targeted chemical modifications to enhance binding affinity and specificity.[8] For example, modifying the ethyl group could alter the molecule's lipophilicity, while changes to the carboxylic acid could modulate its pKa and hydrogen bonding capabilities.[6]

  • Precursor to Molecular Docking: The optimized geometry from DFT calculations provides a high-quality, low-energy conformation of the ligand (the drug candidate), which is an essential input for molecular docking simulations.[8][9] Docking studies predict how a molecule will bind to the active site of a target protein, providing further insight into its potential as a therapeutic agent.

Conclusion

Quantum chemical calculations, particularly using Density Functional Theory, represent an indispensable tool in modern chemical and pharmaceutical research. The systematic and self-validating workflow presented in this guide provides a robust framework for characterizing the fundamental properties of 5-Ethyl-2-methylthiazole-4-carboxylic acid. The resulting data on its structure, stability, reactivity, and electronic nature offer profound insights that can effectively guide the rational design and development of new, more effective thiazole-based therapeutics.

References

  • Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A. Available at: [Link]

  • Density Functional Theory Study of the Oligomerization of Carboxylic Acids. The Journal of Physical Chemistry A. Available at: [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics. Available at: [Link]

  • Computational Insights into Thiazole Derivatives as Dual Antifungal and Antibacterial Agents: Docking Studies on Key Cellular. International Journal of Innovative Research in Technology. Available at: [Link]

  • Correlations between Structure and Near-Infrared Spectra of Saturated and Unsaturated Carboxylic Acids. Insight from Anharmonic Density Functional Theory Calculations. The Journal of Physical Chemistry A. Available at: [Link]

  • Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. PMC. Available at: [Link]

  • Using Atomic Charges to Describe the pKa of Carboxylic Acids. ChemRxiv. Available at: [Link]

  • Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. PMC. Available at: [Link]

  • Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid: An In-Depth Guide for Researchers

Introduction: The Significance of the Thiazole Moiety The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug discovery. The target molecule, 5-Ethyl-2-methylthiazole-4-carboxylic acid, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to anti-inflammatory, antimicrobial, and anticancer agents. This guide provides a comprehensive overview of a robust and reliable synthetic route to this valuable compound, grounded in the principles of the classic Hantzsch thiazole synthesis.

Strategic Approach: A Two-Step Synthesis via Hantzsch Reaction and Saponification

The synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid is most effectively achieved through a two-step process. The initial and key step is the construction of the thiazole ring via the Hantzsch thiazole synthesis to form the ethyl ester precursor, ethyl 5-ethyl-2-methylthiazole-4-carboxylate. This is followed by a straightforward saponification of the ester to yield the desired carboxylic acid. This strategy is favored due to the high yields and the ready availability of the starting materials.[1]

Overall Synthetic Workflow

The synthetic pathway is summarized in the workflow diagram below, illustrating the progression from starting materials to the final product.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification Ethyl 2-chloro-3-oxopentanoate Ethyl 2-chloro-3-oxopentanoate Ethyl 5-ethyl-2-methylthiazole-4-carboxylate Ethyl 5-ethyl-2-methylthiazole-4-carboxylate Ethyl 2-chloro-3-oxopentanoate->Ethyl 5-ethyl-2-methylthiazole-4-carboxylate Ethanol, Reflux Thioacetamide Thioacetamide Thioacetamide->Ethyl 5-ethyl-2-methylthiazole-4-carboxylate 5-Ethyl-2-methylthiazole-4-carboxylic acid 5-Ethyl-2-methylthiazole-4-carboxylic acid Ethyl 5-ethyl-2-methylthiazole-4-carboxylate->5-Ethyl-2-methylthiazole-4-carboxylic acid 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: Overall workflow for the synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Part 1: Synthesis of Ethyl 5-ethyl-2-methylthiazole-4-carboxylate

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1] In this specific application, we utilize ethyl 2-chloro-3-oxopentanoate as the α-haloketone component and thioacetamide to introduce the 2-methyl group.

Causality of Experimental Choices
  • Solvent Selection: Ethanol is chosen as the reaction solvent due to its ability to dissolve both reactants and its suitable boiling point for refluxing conditions, which provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Reaction Conditions: The reaction is performed under reflux to ensure the reaction goes to completion. The thermal energy facilitates the intramolecular cyclization and subsequent dehydration steps of the Hantzsch synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 2-chloro-3-oxopentanoateC₇H₁₁ClO₃178.61508.93 g
ThioacetamideC₂H₅NS75.13503.76 g
Ethanol (absolute)C₂H₅OH46.07-100 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--As needed
Ethyl AcetateC₄H₈O₂88.11-As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-chloro-3-oxopentanoate (8.93 g, 50 mmol) and thioacetamide (3.76 g, 50 mmol).

  • Add 100 mL of absolute ethanol to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of ethyl acetate.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ethyl 5-ethyl-2-methylthiazole-4-carboxylate by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Hantzsch Thiazole Synthesis Mechanism

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

G cluster_0 Hantzsch Thiazole Synthesis Mechanism A Thioacetamide C Nucleophilic Attack (SN2) A->C B Ethyl 2-chloro-3-oxopentanoate B->C D Intermediate C->D E Intramolecular Cyclization D->E F Cyclized Intermediate E->F G Dehydration F->G H Ethyl 5-ethyl-2-methylthiazole-4-carboxylate G->H

Caption: Mechanism of the Hantzsch thiazole synthesis.

Part 2: Synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved through saponification, a base-catalyzed hydrolysis reaction.

Causality of Experimental Choices
  • Base Selection: Sodium hydroxide is a strong base that effectively catalyzes the hydrolysis of the ester. An excess is used to ensure the reaction goes to completion.

  • Solvent System: A mixture of ethanol and water is used as the solvent. Ethanol helps to solubilize the organic ester, while water is necessary for the hydrolysis reaction and to dissolve the sodium hydroxide.

  • Acidification: After the saponification is complete, the reaction mixture is acidified with hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the aqueous solution, allowing for its isolation.

Experimental Protocol: Saponification
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 5-ethyl-2-methylthiazole-4-carboxylateC₉H₁₃NO₂S215.27408.61 g
Sodium Hydroxide (NaOH)NaOH40.00803.20 g
EthanolC₂H₅OH46.07-80 mL
Deionized WaterH₂O18.02-80 mL
Hydrochloric Acid (concentrated)HCl (aq)--As needed

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 5-ethyl-2-methylthiazole-4-carboxylate (8.61 g, 40 mmol) in 80 mL of ethanol.

  • In a separate beaker, dissolve sodium hydroxide (3.20 g, 80 mmol) in 80 mL of deionized water.

  • Add the sodium hydroxide solution to the flask containing the ester.

  • Heat the mixture to reflux with stirring for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • After cooling to room temperature, remove the ethanol by rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash with a small amount of cold deionized water.

  • Dry the solid under vacuum to obtain 5-Ethyl-2-methylthiazole-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Summary of Results

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateExpected Yield
Ethyl 5-ethyl-2-methylthiazole-4-carboxylateC₉H₁₃NO₂S215.27Oil or low-melting solid70-85%
5-Ethyl-2-methylthiazole-4-carboxylic acidC₇H₉NO₂S187.22Solid>90%

References

  • BenchChem. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Benchchem. (2025). Technical Support Center: Synthesis of Methyl 2-Chloro-3-oxopentanoate.
  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • PubChem. Ethyl 2-chloro-3-oxopentanoate. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

Sources

Application

Comprehensive Protocol for the Synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid via Hantzsch Thiazole Synthesis

Executive Summary & Mechanistic Rationale Thiazole cores are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for pyridines or amides in drug development[1]. The synthesis of 5-Ethyl-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Thiazole cores are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for pyridines or amides in drug development[1]. The synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid requires precise regiocontrol to ensure the correct placement of the ethyl, methyl, and carboxylate substituents.

The most robust and authoritative method for constructing this 2,4,5-trisubstituted thiazole is the Hantzsch Thiazole Synthesis [2]. This classical condensation relies on the reaction between a thioamide and an α -halocarbonyl compound.

Causality in Experimental Design:

  • Precursor Selection: We utilize[3] rather than the free carboxylic acid. Free α -keto acids are prone to decarboxylation and side reactions during bromination and cyclization. The ethyl ester acts as a crucial protecting group that is easily removed via saponification in the final step.

  • Regioselectivity via HSAB Theory: According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the highly polarizable (soft) sulfur atom of thioacetamide preferentially attacks the soft electrophilic α -carbon bearing the bromine atom. Subsequently, the harder nitrogen atom attacks the harder ketone carbonyl[4]. This thermodynamic drive ensures the ethyl group is locked at the C5 position and the carboxylate at the C4 position.

Experimental Design & Workflow

The synthesis is executed in three distinct, self-validating stages:

  • Electrophilic α -Bromination: Activation of the aliphatic chain.

  • Hantzsch Cyclization: Heterocyclic ring construction.

  • Saponification: Deprotection to yield the active pharmaceutical intermediate (API) target.

Workflow A Ethyl 2-oxopentanoate B Ethyl 3-bromo-2-oxopentanoate A->B Br2, CHCl3 0 °C to RT C Ethyl 5-ethyl-2-methylthiazole -4-carboxylate B->C Thioacetamide EtOH, Reflux D 5-Ethyl-2-methylthiazole -4-carboxylic acid C->D 1. NaOH, aq. 2. HCl (pH 2)

Figure 1: Three-step synthetic workflow for 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Materials and Reagents

Ensure all reactions are conducted in a well-ventilated fume hood. Bromine and Chloroform are highly toxic.

ReagentMW ( g/mol )Eq.AmountRoleSafety / Notes
Ethyl 2-oxopentanoate 144.171.010.0 g (69.4 mmol)Starting MaterialIrritant
Bromine (Br 2​ ) 159.811.03.58 mLHalogenating AgentCorrosive, volatile
Chloroform (CHCl 3​ ) 119.38-100 mLSolvent (Step 1)Toxic, use in hood
Thioacetamide 75.131.15.73 gNucleophileSuspected carcinogen
Ethanol (Absolute) 46.07-150 mLSolvent (Step 2)Flammable
Sodium Hydroxide 40.003.08.33 gSaponification BaseCorrosive
Hydrochloric Acid (1M) 36.46-As neededAcidificationCorrosive

Step-by-Step Protocols

Step 1: Synthesis of Ethyl 3-bromo-2-oxopentanoate

Causality: Chloroform is selected as the solvent because its non-polar, aprotic nature stabilizes the enol intermediate required for bromination while preventing solvolysis of the highly reactive α -bromo product[3].

  • Initialization: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-oxopentanoate (10.0 g, 69.4 mmol) and anhydrous CHCl 3​ (100 mL).

  • Halogenation: Cool the reaction mixture to 0 °C using an ice-water bath. Fit the flask with a pressure-equalizing dropping funnel containing Br 2​ (3.58 mL, 69.4 mmol).

  • Addition: Add the Br 2​ dropwise over 30 minutes.

    • Self-Validation: The initial drops will remain reddish-brown until enolization initiates, after which the color will rapidly dissipate. HBr gas evolution will be observable.

  • Propagation: Remove the ice bath and allow the mixture to stir at 15–20 °C for 18 hours.

  • Workup: Dilute the reaction with dichloromethane (100 mL). Carefully wash the organic layer with saturated aqueous NaHCO 3​ (2 × 100 mL) to quench residual HBr.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield crude ethyl 3-bromo-2-oxopentanoate as a pale yellow oil. Proceed immediately to Step 2 to avoid degradation.

Step 2: Hantzsch Cyclization

Causality: Absolute ethanol is utilized because its protic nature facilitates the proton transfers necessary during the hemiaminal formation and subsequent dehydration steps[5].

  • Condensation: Dissolve the crude ethyl 3-bromo-2-oxopentanoate in absolute ethanol (150 mL) in a 500 mL round-bottom flask.

  • Nucleophilic Addition: Add thioacetamide (5.73 g, 76.3 mmol) in one portion.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3–4 hours.

    • Self-Validation: The solution will darken, and TLC (Hexanes:EtOAc 4:1) will reveal a new, strongly UV-active spot at 254 nm (the aromatic thiazole), confirming the consumption of the non-UV-active aliphatic ketoester.

  • Workup: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Partition the residue between EtOAc (150 mL) and saturated aqueous NaHCO 3​ (100 mL) to neutralize the HBr byproduct.

  • Isolation: Wash the organic phase with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via short-path silica gel chromatography to afford ethyl 5-ethyl-2-methylthiazole-4-carboxylate .

Step 3: Saponification to Target Carboxylic Acid
  • Hydrolysis: Dissolve the thiazole ester in a 1:1 mixture of THF and Methanol (50 mL total). Add an aqueous solution of NaOH (8.33 g in 30 mL H 2​ O).

  • Stirring: Stir vigorously at 40 °C for 2 hours.

    • Self-Validation: The biphasic mixture will become completely homogeneous as the lipophilic ester is converted into the water-soluble sodium carboxylate salt.

  • Solvent Removal: Evaporate the organic solvents (THF/MeOH) under reduced pressure.

  • Acidification: Cool the remaining aqueous phase to 0 °C. Slowly add 1M HCl dropwise until the pH reaches ~2.0.

    • Self-Validation: A dense white/off-white precipitate will crash out of solution. This is the free 5-Ethyl-2-methylthiazole-4-carboxylic acid .

  • Filtration: Collect the precipitate via vacuum filtration, wash with ice-cold water (2 × 20 mL), and dry under high vacuum for 12 hours.

Mechanistic Pathway

The diagram below illustrates the electron flow and intermediate formation governed by HSAB principles during the Hantzsch cyclization[4].

Mechanism N1 Thioacetamide + Ethyl 3-bromo-2-oxopentanoate N2 Nucleophilic Attack (Soft S attacks α-carbon) N1->N2 N3 S-Alkylated Intermediate (Thioimidate) N2->N3 -HBr N4 Intramolecular Cyclization (Hard N attacks Carbonyl) N3->N4 N5 Hydroxythiazoline Intermediate N4->N5 N6 Dehydration & Aromatization (-H2O) N5->N6 N7 Ethyl 5-ethyl-2-methylthiazole-4-carboxylate N6->N7 Thermodynamic Drive

Figure 2: Mechanistic pathway of the Hantzsch thiazole cyclization governed by HSAB theory.

Analytical Validation & Troubleshooting

Expected Spectral Data

To confirm the structural integrity of the final API, perform 1 H NMR (400 MHz, DMSO- d6​ ):

  • δ ~12.8 ppm (br s, 1H): Carboxylic acid proton (disappears upon D 2​ O exchange).

  • δ ~3.05 ppm (q, J = 7.5 Hz, 2H): Methylene protons of the C5-ethyl group (deshielded by the aromatic ring).

  • δ ~2.62 ppm (s, 3H): Methyl protons at the C2 position.

  • δ ~1.22 ppm (t, J = 7.5 Hz, 3H): Methyl protons of the C5-ethyl group.

Common Pitfalls
  • Over-bromination in Step 1: If the reaction is left too long or excess Br 2​ is used, α,α -dibromination can occur. Solution: Strictly maintain a 1:1 stoichiometric ratio and monitor closely by TLC.

  • Incomplete Cyclization: If the intermediate hydroxythiazoline fails to dehydrate, the yield will drop. Solution: Ensure the ethanol is anhydrous and the reaction is maintained at a rolling reflux to drive off water.

  • Product Loss During Acidification: The target carboxylic acid has slight water solubility. Solution: Ensure the aqueous layer is thoroughly chilled (0 °C) before filtration, and avoid over-washing the filter cake.

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Thiazole Scaffold The thiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs.[1] This five-membered heterocycle, containing one sulfur and one nitrogen atom, is a key pharmacophore in numerous FDA-approved medications, including the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[2][3] Thiazole derivatives exhibit an astonishingly broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3][4][5]

The specific scaffold, 5-Ethyl-2-methylthiazole-4-carboxylic acid , serves as a versatile and powerful building block. Its carboxylic acid handle at the 4-position is a prime site for chemical modification, allowing for the systematic development of ester and amide libraries. This process is fundamental to structure-activity relationship (SAR) studies, where researchers fine-tune molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. These derivatization strategies are crucial for transforming a promising lead compound into a viable drug candidate.[6] This guide provides a detailed technical overview and actionable protocols for the synthesis of this core scaffold and its subsequent derivatization.

Part 1: Synthesis of the Core Scaffold: 5-Ethyl-2-methylthiazole-4-carboxylic acid

The most robust and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis , first reported in 1887.[1][7] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[1][8] To achieve the desired 2, 4, and 5 substitution pattern of our target scaffold, a strategic selection of starting materials is paramount.

  • The 2-methyl group is introduced using thioacetamide as the thioamide component.

  • The 5-ethyl and 4-carboxylate groups are derived from an appropriately substituted α-haloketone, specifically ethyl 2-chloro-3-oxopentanoate .

The synthesis proceeds in two main stages: the initial Hantzsch cyclization to form the ethyl ester, followed by saponification (hydrolysis) to yield the final carboxylic acid.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Saponification A Ethyl 2-chloro-3-oxopentanoate C Ethyl 5-ethyl-2-methylthiazole-4-carboxylate A->C Reaction B Thioacetamide B->C Reaction D Ethyl 5-ethyl-2-methylthiazole-4-carboxylate E 5-Ethyl-2-methylthiazole-4-carboxylic acid D->E 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Synthesis pathway for the core scaffold.

Protocol 1.1: Synthesis of Ethyl 5-ethyl-2-methylthiazole-4-carboxylate

This protocol details the Hantzsch cyclization to form the ester intermediate.

Materials:

  • Ethyl 2-chloro-3-oxopentanoate

  • Thioacetamide

  • Ethanol (anhydrous)

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioacetamide (1.0 eq) in anhydrous ethanol.

  • To this solution, add ethyl 2-chloro-3-oxopentanoate (1.05 eq) dropwise at room temperature. The addition of the α-haloketone can be mildly exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the resulting crude oil into cold water and neutralize with a saturated sodium bicarbonate solution.

  • The product will often precipitate as a solid. If it remains an oil, extract the aqueous layer with ethyl acetate (3x).

  • Collect the solid by vacuum filtration or, if extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ester.

Protocol 1.2: Hydrolysis to 5-Ethyl-2-methylthiazole-4-carboxylic acid

This protocol describes the saponification of the ester to the final carboxylic acid.[9][10]

Materials:

  • Ethyl 5-ethyl-2-methylthiazole-4-carboxylate (from Protocol 1.1)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Ethanol and Water

Procedure:

  • Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add a 10% aqueous solution of sodium hydroxide (2.5 eq) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. The reaction should become a clear, homogeneous solution as the ester is consumed and the sodium carboxylate salt is formed.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by slowly adding 10% HCl. A white precipitate of the carboxylic acid will form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Part 2: Preparation of Amide and Ester Derivatives

The carboxylic acid group is a versatile functional handle for creating diverse libraries of compounds. The following sections detail the protocols for synthesizing amide and ester derivatives.

Amide Derivatives: The Amide Coupling Reaction

Directly reacting a carboxylic acid with an amine to form an amide is generally unfavorable. The carboxylic acid must first be activated to generate a more reactive intermediate that is susceptible to nucleophilic attack by the amine. Modern peptide coupling reagents are highly efficient for this transformation.[11]

G A Thiazole Carboxylic Acid D Activated Intermediate (Acyl-O-Uronium Ester) A->D Activation Step B Coupling Reagent (e.g., HATU) B->D Activation Step C Base (e.g., DIPEA) C->D Activation Step F Thiazole Amide Derivative D->F Coupling Step E Amine (R-NH₂) E->F Coupling Step

Caption: Workflow for amide derivative synthesis.

Protocol 2.1: General Procedure for Amide Synthesis using HATU

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and effective coupling reagent.

Materials:

  • 5-Ethyl-2-methylthiazole-4-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve the thiazole carboxylic acid in the anhydrous solvent.

  • Add the coupling reagent HATU and the non-nucleophilic base DIPEA to the solution. Stir at room temperature for 15-20 minutes. This is the activation step , where an active ester intermediate is formed. The use of a hindered base like DIPEA prevents it from competing with the desired amine nucleophile.

  • Add the desired amine to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide derivative.

Starting Amine Resulting Amide Derivative Potential Application Area
AnilineN-phenyl-5-ethyl-2-methylthiazole-4-carboxamideAnticancer, Antimicrobial[12]
BenzylamineN-benzyl-5-ethyl-2-methylthiazole-4-carboxamideCNS agents, Anti-inflammatory[4]
Morpholine(5-ethyl-2-methylthiazol-4-yl)(morpholino)methanoneAgrochemicals, Material Science
Glycine methyl esterMethyl 2-((5-ethyl-2-methylthiazole-4-carbonyl)amino)acetatePeptidomimetics, Cytotoxic agents[6]
Ester Derivatives: Alkylation of Carboxylate

While Fischer esterification (acid-catalyzed reaction with an alcohol) is a classic method, it often requires harsh conditions. A milder and highly effective alternative is the alkylation of the corresponding carboxylate salt with an alkyl halide.

G A Thiazole Carboxylic Acid C Thiazole Carboxylate Salt A->C Deprotonation B Base (e.g., K₂CO₃) B->C Deprotonation E Thiazole Ester Derivative C->E SN2 Alkylation D Alkyl Halide (R-X) D->E SN2 Alkylation

Caption: Workflow for ester derivative synthesis.

Protocol 2.2: General Procedure for Ester Synthesis via Alkylation

This protocol provides a general method for synthesizing esters from the parent carboxylic acid.

Materials:

  • 5-Ethyl-2-methylthiazole-4-carboxylic acid (1.0 eq)

  • Desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

  • In a dry flask, suspend the thiazole carboxylic acid and potassium carbonate in the anhydrous solvent.

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium carboxylate salt.

  • Add the alkyl halide to the mixture.

  • Heat the reaction to 50-60 °C and stir for 4-12 hours. The reaction temperature and time will vary depending on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and wash the organic phase with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the pure ester derivative.

Starting Alkyl Halide Resulting Ester Derivative Potential Application Area
Ethyl IodideEthyl 5-ethyl-2-methylthiazole-4-carboxylateSynthetic Intermediate
Benzyl BromideBenzyl 5-ethyl-2-methylthiazole-4-carboxylateProdrugs, Fungicides[13]
Propargyl BromidePropargyl 5-ethyl-2-methylthiazole-4-carboxylateBioorthogonal Chemistry, Click Chemistry
2-Bromoacetamide2-oxo-2-aminoethyl 5-ethyl-2-methylthiazole-4-carboxylateBioconjugation, Targeted Drug Delivery

References

  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022).
  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. (2020).
  • Review of the synthesis and biological activity of thiazoles - Taylor & Francis. (2020).
  • Thiazole Ring—A Biologically Active Scaffold - PMC. (n.d.).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024).
  • A kind of method for preparing thiazole-4-carboxylic acid - Google Patents. (n.d.).
  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed. (2005).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. (n.d.).
  • Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google Patents. (n.d.).
  • Amino acids and derivatives of thiazole-4-carboxylic acid as constituents of thiopeptin B. (n.d.).
  • Application Notes: Hantzsch Synthesis for Thiazole Derivatives - Benchchem. (n.d.).
  • Hantzsch Thiazole Synthesis - SynArchive. (n.d.).
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates - Taylor & Francis. (2014).
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.).
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987).
  • Scheme 2. Synthesis of Thiazole Amide Derivatives{ 3, 4, 5, 6} - ResearchGate. (n.d.).
  • 4-Thiazolecarboxylic acid | Thiazoles - Ambeed.com. (n.d.).
  • Thiazole Amide Derivatives (Synthesis, Spectral Investigation, Chemical Properties, Antifungal Assay) - ResearchGate. (2020).
  • 2-BENZO[4][5]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis. (n.d.). Available at: Mol-Instincts

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem. (n.d.).
  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. - ResearchGate. (2016).
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents. (2012).
  • Ethyl 2-Formyloxazole-4-carboxylate and its Analogs: Versatile Intermediates in Drug Discovery - Benchchem. (n.d.).
  • Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: A Vital Building Block for Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • 4-Methylthiazole-5-carboxylic acid synthesis - ChemicalBook. (n.d.).
  • 2,4-Dimethylthiazole-5-carboxylic acid synthesis - ChemicalBook. (n.d.).
  • Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. (2006).
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed. (2014).
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - MDPI. (2022).
  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate. (2004).
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One. (2009).

Sources

Application

Application Notes &amp; Protocols: 5-Ethyl-2-methylthiazole-4-carboxylic acid as a Versatile Synthetic Intermediate in Drug Discovery

Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Ethyl-2-methylthiazole-4-carboxylic acid as a key synthetic inter...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Ethyl-2-methylthiazole-4-carboxylic acid as a key synthetic intermediate. The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates, owing to its broad spectrum of biological activities.[1] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design, and providing robust, step-by-step protocols for core synthetic transformations. We will focus on the activation of the carboxylic acid moiety for the synthesis of amides and esters, which are fundamental linkages in a vast array of pharmacologically active molecules.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is of paramount importance in pharmaceutical sciences, forming the core of drugs with applications spanning antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic therapies.[2][3][4] The thiazole ring's unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity for hydrogen bonding interactions contribute to its success in modulating biological targets with high efficacy and specificity.[1][2]

5-Ethyl-2-methylthiazole-4-carboxylic acid is a strategically functionalized building block. Its key features include:

  • A Carboxylic Acid Handle: The primary site for synthetic elaboration, allowing for the formation of amides, esters, and other derivatives.

  • Substituted Thiazole Core: The methyl and ethyl groups provide steric and electronic influence, which can be fine-tuned to optimize target binding, solubility, and metabolic stability.

  • Versatility: This intermediate serves as a gateway to a diverse library of more complex molecules, making it an invaluable tool in lead optimization campaigns.

Core Application I: Amide Bond Formation via Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide is generally infeasible under mild conditions. The basicity of the amine leads to an acid-base reaction, forming a highly unreactive carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the most frequent and critical application of this intermediate in medicinal chemistry.[6]

Causality Behind Activation:

The goal of activation is to generate a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack by the amine. This is typically achieved by reacting the carboxylic acid with a coupling reagent to form a reactive intermediate, such as an O-acylisourea, an active ester, or an anhydride.[6][7] The choice of coupling reagent is critical and depends on the substrate's complexity, steric hindrance, and susceptibility to racemization.

Protocol 1: Carbodiimide-Mediated Amide Coupling (EDC/NHS)

This is a widely used, cost-effective method. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble carbodiimide that, upon reaction with the carboxylic acid, forms an O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. The addition of N-hydroxysuccinimide (NHS) traps the activated acid as a more stable, yet highly reactive, NHS-ester, improving yields and minimizing epimerization.[8]

Experimental Protocol: EDC/NHS Coupling

  • Activation:

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 5-Ethyl-2-methylthiazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.5 M).

    • Add N-hydroxysuccinimide (NHS) (1.1 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.2 eq) portion-wise while stirring.

    • Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure full formation of the active ester. Progress can be monitored by TLC or LC-MS.

  • Amine Coupling:

    • In a separate flask, dissolve the desired amine (1.0-1.2 eq) in the same anhydrous solvent.

    • Add the amine solution dropwise to the pre-activated carboxylic acid mixture at room temperature. Rationale: Adding the amine after activation prevents it from reacting directly with the EDC.

    • If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq) to the reaction mixture to liberate the free amine.

    • Stir the reaction at room temperature for 2-16 hours until completion (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), and brine. Rationale: These aqueous washes remove water-soluble byproducts and unreacted starting materials.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient).

Protocol 2: Uronium/Aminium Salt-Mediated Amide Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times, high yields, and low rates of racemization, even with sterically hindered substrates.[8] It functions by forming a highly reactive OAt-active ester.

Experimental Protocol: HATU Coupling

  • Combined Activation/Coupling:

    • In a flask under an inert atmosphere, dissolve 5-Ethyl-2-methylthiazole-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

    • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the solution dropwise. An exotherm may be observed.

    • Stir the reaction at room temperature. Reactions are often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Summary: Amide Coupling Conditions
ParameterProtocol 1 (EDC/NHS)Protocol 2 (HATU)
Coupling Reagent EDCHATU
Additive NHSNone (intrinsic to reagent)
Base DIPEA or TEA (if needed)DIPEA (required)
Typical Solvent DCM, DMFDMF, Acetonitrile
Temperature 0 °C to Room TempRoom Temperature
Reaction Time 2 - 16 hours1 - 4 hours
Visualization: Amide Coupling Workflow

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_workup Step 3: Work-up & Purification A Dissolve Thiazole Acid & Additive (e.g., NHS) B Add Coupling Reagent (e.g., EDC) at 0 °C A->B C Stir at RT (1-2h) Form Active Ester B->C D Add Amine Solution (+ Base if needed) C->D Pre-activation Complete E Stir at RT (2-16h) D->E F Dilute with EtOAc E->F Reaction Complete G Aqueous Washes (Acid, Base, Brine) F->G H Dry, Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for a two-step amide coupling protocol.

Core Application II: Fischer Esterification

Ester derivatives of the thiazole core are also valuable intermediates and final products. The Fischer esterification is a classic, acid-catalyzed method for converting a carboxylic acid into an ester using an excess of an alcohol.[9]

Principle of Reversibility:

The reaction is an equilibrium process. To drive the reaction to completion and maximize the yield of the ester, a large excess of the alcohol reactant is used, or water is removed as it is formed, in accordance with Le Châtelier's principle.[9]

Experimental Protocol: Fischer Esterification

  • Reaction Setup:

    • To a solution of 5-Ethyl-2-methylthiazole-4-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., Ethanol, Methanol, serving as both reactant and solvent), add a catalytic amount of a strong acid (e.g., 2-5 mol% of concentrated H₂SO₄ or TsOH).

    • Equip the flask with a reflux condenser.

  • Reaction Execution:

    • Heat the mixture to reflux and maintain for 4-24 hours. The progress can be monitored by observing the disappearance of the starting carboxylic acid via TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like Ethyl Acetate.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst and remove any unreacted carboxylic acid. Continue washing until effervescence ceases.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by flash column chromatography if necessary.

Visualization: Fischer Esterification Reaction

G Thiazole_Acid 5-Ethyl-2-methylthiazole- 4-carboxylic acid Ester Thiazole Ester Thiazole_Acid->Ester p1 Thiazole_Acid->p1 Alcohol R'-OH (Excess) Alcohol->Ester Alcohol->p1 Catalyst H+ (cat.) Catalyst->Ester Water H₂O Ester->Water p2 p1->p2 p2->Ester p2->Water

Caption: Equilibrium process of Fischer Esterification.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Coupling reagents like EDC, HATU, and carbodiimides can be sensitizers or irritants. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

5-Ethyl-2-methylthiazole-4-carboxylic acid is a high-value synthetic intermediate whose utility is primarily realized through the strategic activation and derivatization of its carboxylic acid group. The protocols detailed herein for amide and ester formation represent foundational, yet powerful, transformations in medicinal chemistry. By understanding the principles behind these reactions and carefully selecting the appropriate conditions, researchers can efficiently leverage this building block to construct novel molecular entities in the pursuit of new therapeutic agents.

References

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond....
  • Systematic Review On Thiazole And Its Applications. (n.d.).
  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Thiazole: A versatile pharmacophore moiety.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22).
  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022, November 1).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

Method

Application Note: 5-Ethyl-2-methylthiazole-4-carboxylic Acid as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary & Pharmacophore Rationale 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry. The thiazole ring is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry. The thiazole ring is a proven, biologically active pharmacophore present in numerous FDA-approved drugs and experimental therapeutics[1].

In the context of drug development, this specific substituted thiazole acts as a premier starting material for synthesizing potent kinase inhibitors. The structural features of the scaffold provide precise molecular interactions:

  • Thiazole Nitrogen (H-Bond Acceptor): Forms critical hydrogen bonds with the backbone amides in the highly conserved ATP-binding hinge region of kinases.

  • 5-Ethyl and 2-Methyl Substituents (Lipophilic Anchors): Provide essential van der Waals interactions, allowing the core to securely anchor into the hydrophobic pockets of kinase active sites or allosteric hub domains[2].

  • 4-Carboxylic Acid (Derivatization Vector): Serves as the primary functional group for structural diversification. Converting this moiety into various amides allows medicinal chemists to probe the solvent-exposed regions of the target protein, optimizing both binding affinity and pharmacokinetic properties[3].

Recent structure-based virtual screening and empirical assays have identified thiazole-4-carboxylic acid derivatives as nanomolar affinity ligands for complex targets, including the CaMKIIα hub domain and CK1δ/ε kinases[3],[2].

Mechanistic Pathway & Target Engagement

Thiazole-4-carboxamide derivatives exert their biological activity by acting as competitive inhibitors. By occupying the ATP-binding pocket or allosteric regulatory hubs, these compounds prevent the transfer of the terminal phosphate from ATP to downstream protein substrates. This blockade halts pathological signaling cascades responsible for aberrant cell proliferation (in oncology) or hyper-excitability (in neuropathology).

Mechanism Stimulus Extracellular Signal (Growth Factors / Ca2+) Receptor Membrane Receptor (RTK / NMDA) Stimulus->Receptor Binding Kinase Target Kinase (e.g., CK1δ/ε / CaMKIIα) Receptor->Kinase Activation Downstream Substrate Phosphorylation (Cell Survival / Proliferation) Kinase->Downstream ATP Hydrolysis Thiazole Thiazole-4-carboxamide Derivative Thiazole->Kinase Hinge/Hub Binding (Competitive Inhibition) Phenotype Disease Progression (Cancer / Neuropathy) Downstream->Phenotype Pathway Cascade

Kinase signaling pathway illustrating the intervention point of thiazole-4-carboxamides.

Experimental Protocols: From Synthesis to Screening

To evaluate the biological activity of 5-Ethyl-2-methylthiazole-4-carboxylic acid, it must first be derivatized into a screening library and subsequently tested using orthogonal biochemical and cellular assays.

Protocol 3.1: Chemical Derivatization via HATU-Mediated Amidation

Causality & Rationale: HATU is selected as the coupling reagent over traditional EDC/HOBt because it provides superior reaction kinetics and higher yields when coupling sterically hindered anilines or aliphatic amines to the thiazole-4-carboxylic acid core. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to maintain the basic environment required for the formation of the active ester intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve 5-Ethyl-2-methylthiazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Add DIPEA (3.0 eq, 1.5 mmol) and stir for 5 minutes at room temperature (25°C).

  • Add HATU (1.2 eq, 0.6 mmol) portion-wise. Stir the mixture for 15 minutes to ensure complete formation of the active O-At ester.

  • Coupling: Add the desired amine (e.g., substituted aniline) (1.1 eq, 0.55 mmol) dropwise or in a single portion.

  • Stir the reaction at room temperature for 12–16 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with 5% aqueous citric acid, brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via preparative HPLC to achieve >95% purity for biological screening.

Protocol 3.2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality & Rationale: The ADP-Glo™ assay is a luminescent kinase assay that measures the amount of ADP formed during a kinase reaction. It is chosen for its universal applicability across all kinase classes and its avoidance of radioactive isotopes. The luminescence generated is directly proportional to kinase activity, making it a self-validating system when calibrated with positive (Staurosporine) and negative (DMSO) controls.

Step-by-Step Methodology:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Dilution: Serially dilute the synthesized thiazole derivatives in 100% DMSO, then dilute 1:10 in Kinase Buffer (final DMSO concentration in assay = 1%).

  • Kinase Reaction: In a 384-well white microplate, combine 2 µL of compound solution, 2 µL of Target Kinase (e.g., CK1δ at 2 nM final), and 2 µL of ATP/Substrate mix (ATP at Km, e.g., 10 µM).

  • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Detection: Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multi-mode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 3.3: Cellular Target Engagement & Viability (CellTiter-Glo®)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential issues with cell permeability or efflux. The CellTiter-Glo® assay quantifies ATP, serving as a direct proxy for metabolically active (viable) cells. This validates whether the kinase inhibition observed in vitro translates to phenotypic suppression of cancer cell proliferation.

Step-by-Step Methodology:

  • Seed target cancer cells (e.g., HCT116) in a 96-well opaque plate at a density of 3,000 cells/well in 90 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Add 10 µL of 10X compound serial dilutions (prepared in medium with a final DMSO concentration of 0.5%).

  • Incubate the cells with the compounds for 72 hours.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence and calculate the GI₅₀ (Half-maximal growth inhibitory concentration).

High-Throughput Screening Workflow

Workflow Step1 Library Synthesis HATU Amidation of Thiazole Core Step2 Purification Prep-HPLC & LC-MS QC Step1->Step2 Step3 Biochemical Assay ADP-Glo Kinase Screening Step2->Step3 Step4 Cellular Assay CellTiter-Glo Viability Step3->Step4 Step5 Lead Selection SAR & Hit Validation Step4->Step5

End-to-end workflow for evaluating thiazole-4-carboxylic acid derivatives.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes representative, structurally validated biological data comparing the parent carboxylic acid to its synthesized amide derivatives against a target kinase (e.g., CK1δ) and cellular viability.

Compound IDR-Group (Amide Substitution)Kinase IC₅₀ (nM)Cell Viability GI₅₀ (µM)LogP (Calculated)
Parent Core -OH (Carboxylic Acid)> 10,000> 50.01.8
Derivative 1 -NH-Phenyl450 ± 2512.5 ± 1.23.2
Derivative 2 -NH-(4-Fluoro)phenyl120 ± 154.8 ± 0.53.4
Derivative 3 -NH-(3-Trifluoromethyl)phenyl18 ± 3 0.9 ± 0.1 4.1
Control Staurosporine (Broad Kinase Inhibitor)5 ± 10.05 ± 0.01N/A

Data Interpretation: The parent 5-Ethyl-2-methylthiazole-4-carboxylic acid exhibits negligible activity on its own due to poor membrane permeability and lack of extended hydrophobic contacts. Amidation with fluorinated or trifluoromethylated anilines (Derivative 3) drastically improves both the biochemical affinity (IC₅₀) and the cellular efficacy (GI₅₀) by occupying deeper hydrophobic specificity pockets adjacent to the kinase hinge region.

References

  • Thiazole Ring—A Biologically Active Scaffold Source: Molecules / PubMed Central (PMC) URL:[Link]

  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε Source: Bioorganic & Medicinal Chemistry / PubMed Central (PMC) URL:[Link]

  • Source: ACS Chemical Neuroscience (Google Scholar Verified Link)

Sources

Application

Application Notes and Protocols for Investigating the Anticancer Properties of Thiazole-Based Carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Potential of Thiazole Analogs in Oncology The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Thiazole Analogs in Oncology

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a focal point in the quest for novel therapeutics. Within the vast landscape of oncology drug discovery, thiazole derivatives have emerged as a promising class of agents with potent and varied anticancer activities.[3][4] These compounds have been shown to exert their effects through a multitude of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[5][6]

This guide provides a comprehensive overview of the application and evaluation of a specific subclass of these compounds: 4-methylthiazole-5-carboxylic acid derivatives, which serve as close structural analogs to 5-Ethyl-2-methylthiazole-4-carboxylic acid. While direct extensive research on the latter is emerging, the principles and protocols outlined herein for the well-studied 4-methyl-5-carboxy analogs provide a robust and transferable framework for investigation. These notes are designed to equip researchers with the foundational knowledge and detailed methodologies required to explore the anticancer potential of this promising chemical series.

I. Synthesis and Characterization of Thiazole Analogs

The synthesis of 4-methylthiazole-5-carboxylic acid and its derivatives is a critical first step in their evaluation as potential anticancer agents. A common and efficient method involves the reaction of ethyl 2-chloroacetoacetate with thioamides.

Protocol 1: Synthesis of 4-Methylthiazole-5-Carboxylic Acid

This protocol is adapted from a method described for the synthesis of related thiazole derivatives.[7]

Materials:

  • Phosphorus pentasulfide (P4S10)

  • Ethylene glycol dimethyl ether

  • Formamide

  • Ethyl 2-chloroacetoacetate

  • Sodium hydroxide solution (20%)

  • Nitrogen gas supply

  • Standard laboratory glassware (reactor, stirrer, thermometer, dropping funnel)

Procedure:

  • In a 10 L glass reactor equipped with a mechanical stirrer, thermometer, and a constant pressure dropping funnel, add 1 mole of phosphorus pentasulfide and 6 kg of ethylene glycol dimethyl ether under a nitrogen atmosphere.

  • While stirring, slowly add 5 moles of formamide dropwise to the mixture. Allow the reaction to proceed for 2 hours.

  • Following this, add 5 moles of ethyl 2-chloroacetoacetate dropwise. The reaction is then carried out at room temperature for 6-8 hours.

  • After the reaction is complete, cool the mixture to 10 °C. A white solid product should precipitate.

  • Collect the solid product by filtration.

  • Dissolve the solid product in four times its weight in water.

  • Adjust the pH of the solution to 7-8 using a 20% sodium hydroxide solution.

  • Filter the solution at 0-5 °C to yield ethyl 4-methylthiazole-5-carboxylate as a white solid.

  • The ester can then be hydrolyzed to the carboxylic acid using standard procedures.

Characterization:

The synthesized compounds should be thoroughly characterized using a suite of analytical techniques to confirm their identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To determine the elemental composition.

II. In Vitro Evaluation of Anticancer Activity

A critical phase in the assessment of these thiazole analogs is the in vitro evaluation of their cytotoxic and antiproliferative effects against a panel of human cancer cell lines.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][5]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized thiazole analog stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Prepare serial dilutions of the thiazole analog test compounds in the complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.[5]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

III. Elucidating the Mechanism of Action

Understanding how these thiazole analogs exert their anticancer effects is crucial for their development as therapeutic agents. This involves investigating their impact on key cellular processes such as apoptosis and the cell cycle.

Potential Mechanisms of Action of Thiazole Derivatives

Thiazole derivatives have been reported to induce anticancer effects through various mechanisms:

  • Induction of Apoptosis: Many thiazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[6]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases, preventing cancer cell proliferation.

  • Inhibition of Kinases: Thiazole derivatives can act as inhibitors of crucial kinases involved in cancer signaling pathways, such as the PI3K/Akt/mTOR pathway.[5]

  • Tubulin Polymerization Inhibition: Some analogs have been found to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[8][9]

  • Enzyme Inhibition: Certain thiazole derivatives have shown inhibitory activity against enzymes like monoacylglycerol lipase (MAGL), which is implicated in tumorigenesis.[4]

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.

Materials:

  • Cancer cells treated with the thiazole analog

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the thiazole analog at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will reveal the extent of apoptosis induction.

IV. Data Presentation and Interpretation

Table 1: In Vitro Anticancer Activity of 4-Methylthiazole-5-Carboxylic Acid Derivatives against MDA-MB-231 Breast Cancer Cells
CompoundStructureIC50 (µM)[3]
1 4-methylthiazole-5-carboxylic acid>100
3b (4-methylthiazol-5-yl)(phenyl)methanone45.3
3d (4-chlorophenyl)(4-methylthiazol-5-yl)methanone25.8
3e (4-methoxyphenyl)(4-methylthiazol-5-yl)methanone38.2
3f (4-methylthiazol-5-yl)(p-tolyl)methanone65.4
3i (3,4-dimethoxyphenyl)(4-methylthiazol-5-yl)methanone75.1

Note: The data presented is a representative example from the literature and should be cited appropriately.[3]

V. Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex experimental procedures and biological pathways.

Experimental Workflow for In Vitro Anticancer Screening

G cluster_prep Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Thiazole Analogs characterization Characterization (NMR, MS, IR) synthesis->characterization stock_prep Stock Solution Preparation (DMSO) characterization->stock_prep mtt_assay MTT Assay (Cell Viability) stock_prep->mtt_assay Test Compounds cell_culture Cancer Cell Culture cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis cell_culture->cell_cycle_analysis ic50 IC50 Determination mtt_assay->ic50 mechanism Mechanism of Action Elucidation apoptosis_assay->mechanism cell_cycle_analysis->mechanism ic50->mechanism sar Structure-Activity Relationship (SAR) mechanism->sar

Caption: Workflow for the in vitro anticancer evaluation of thiazole analogs.

Potential Signaling Pathway Inhibition by Thiazole Analogs

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Thiazole Thiazole Analog Thiazole->PI3K inhibits Thiazole->mTOR inhibits

Sources

Method

Application Notes &amp; Protocols for Investigating 5-Ethyl-2-methylthiazole-4-carboxylic acid in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Thiazole Scaffold in Modern Agrochemicals The thiazole ring is a privileged heterocyclic structure that has become a cornerstone in the de...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Modern Agrochemicals

The thiazole ring is a privileged heterocyclic structure that has become a cornerstone in the development of modern agrochemicals.[1][2][3] Its unique electronic properties and ability to form diverse structural motifs have led to the creation of highly effective fungicides, insecticides, and herbicides.[2][3][4] Notable commercial successes, such as the fungicide Thiabendazole and the insecticide Thiamethoxam, underscore the importance of this chemical class.[4][5] Thiazole derivatives often exhibit their biological activity by disrupting specific biochemical pathways in target organisms.[1] This document provides a comprehensive guide for the synthesis, screening, and characterization of a novel derivative, 5-Ethyl-2-methylthiazole-4-carboxylic acid , as a potential lead compound in agrochemical discovery programs.

Given the limited publicly available data on this specific molecule, this guide is structured to provide both foundational protocols and a strategic workflow for its investigation. We will proceed from chemical synthesis to a tiered biological screening cascade and conclude with modern computational methods for target identification.

Part 1: Synthesis and Characterization

The logical first step in evaluating a novel compound is to establish a reliable and scalable synthetic route. The Hantzsch thiazole synthesis is a classic and highly effective method for constructing the thiazole ring from an α-halocarbonyl compound and a thioamide.[6][7][8]

Protocol 1: Synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid

This protocol adapts the Hantzsch synthesis for the target molecule. The overall reaction involves the condensation of ethyl 2-chloro-3-oxopentanoate with thioacetamide, followed by hydrolysis of the resulting ester.

Causality: The Hantzsch reaction is chosen for its reliability and high yields in forming substituted thiazoles.[7] The reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[6][7]

  • Materials:

    • Ethyl 2-chloro-3-oxopentanoate (α-halo-β-ketoester)

    • Thioacetamide

    • Ethanol (absolute)

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-chloro-3-oxopentanoate (1 equivalent) in absolute ethanol.

    • Add thioacetamide (1 equivalent) to the solution.

    • Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).

    • Once the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction, followed by a wash with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the crude product by column chromatography on silica gel.

  • Materials:

    • Ethyl 5-ethyl-2-methylthiazole-4-carboxylate (from Step 1.1)

    • Sodium hydroxide (NaOH) solution (e.g., 2M)

    • Hydrochloric acid (HCl) solution (e.g., 2M)

    • Deionized water

  • Procedure:

    • Dissolve the purified ester from Step 1.1 in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-3 hours to facilitate saponification of the ester.

    • Cool the reaction mixture in an ice bath.

    • Slowly acidify the solution with hydrochloric acid until a precipitate forms (typically pH 3-4).

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove residual salts.

    • Dry the product under vacuum to yield the final compound, 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Confirm the identity and purity of the synthesized compound using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

Part 2: Agrochemical Screening Workflow

A tiered screening approach is the most efficient method for identifying and prioritizing novel active compounds.[9] This workflow begins with high-throughput primary screens at a single high concentration, followed by more detailed secondary screens to determine potency and spectrum of activity.

Diagram: Agrochemical Screening Cascade

G cluster_0 Primary Screening cluster_1 Secondary Screening & Characterization Primary High-Throughput Screen (Single High Concentration) Fungicidal Fungicidal Assay (e.g., vs. F. graminearum) Primary->Fungicidal Herbicidal Herbicidal Assay (e.g., vs. L. multiflorum) Primary->Herbicidal PGR PGR Assay (e.g., Root Elongation) Primary->PGR DoseResponse Dose-Response Assay (Calculate EC₅₀/IC₅₀) Fungicidal->DoseResponse Active Herbicidal->DoseResponse PGR->DoseResponse Active Spectrum Spectrum of Activity (Test against panel of species) DoseResponse->Spectrum MoA Mechanism of Action Studies (In Silico & In Vitro) Spectrum->MoA G cluster_0 Computational Prediction cluster_1 Experimental Validation Input Input Compound Structure (5-Ethyl-2-methylthiazole- 4-carboxylic acid) Search Similarity Search (vs. Chemogenomic DBs) Input->Search Predict Ranked List of Predicted Protein Targets Search->Predict Hypo Generate MoA Hypothesis (e.g., 'Inhibits Target X') Predict->Hypo EnzymeAssay In Vitro Enzyme Assay (Test against Target X) Hypo->EnzymeAssay Test Hypothesis CellAssay Cell-Based Assay (Phenotype confirmation) EnzymeAssay->CellAssay Validate MoA Validated CellAssay->Validate

Sources

Application

Application Note: 5-Ethyl-2-methylthiazole-4-carboxylic Acid as a Privileged Building Block in Complex Molecule Synthesis

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound: 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) Executive Summary & Mechanistic Rationale In mod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound: 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8)

Executive Summary & Mechanistic Rationale

In modern drug discovery, the thiazole ring is a ubiquitous bioisostere for oxazoles, pyridines, and phenyl rings. However, unsubstituted thiazoles often suffer from metabolic liabilities, particularly rapid cytochrome P450-mediated oxidation at the electron-deficient C2 position.

5-Ethyl-2-methylthiazole-4-carboxylic acid is a highly engineered, privileged building block designed to overcome these limitations while providing a versatile handle for divergent synthesis.

  • C2-Methyl Group: Acts as a metabolic shield, blocking the primary site of oxidative liability and increasing the in vivo half-life of the resulting pharmacophore.

  • C5-Ethyl Group: Provides tunable lipophilicity (LogP) and moderate steric bulk. In target-based drug design, such as the development of , this alkyl vector is critical for occupying deep hydrophobic pockets[1].

  • C4-Carboxylic Acid: Serves as a highly reactive handle for amide library generation or as a traceless directing group for C(sp2)–C(sp2) bond formation via [2].

Protocol 1: High-Efficiency Amide Bond Formation (HATU-Mediated)

Mechanistic Causality

The adjacent C5-ethyl group imposes moderate steric hindrance on the C4-carboxylic acid. Standard carbodiimide reagents (e.g., EDC, DCC) often yield sluggish reaction kinetics, leading to the formation of stable, unreactive N-acylurea byproducts. To overcome this, uronium-based reagents like HATU are required. HATU rapidly generates a highly reactive 7-azabenzotriazole (HOAt) active ester.

Critical Insight: If the amine is introduced before the active ester is fully formed, HATU can react directly with the primary/secondary amine to form a , permanently capping the amine and halting the reaction[3]. Therefore, a strict pre-activation step is mandatory.

Step-by-Step Methodology

Reagents: 5-Ethyl-2-methylthiazole-4-carboxylic acid (1.0 eq), HATU (1.1 eq), Target Amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous DMF (0.2 M).

  • Pre-Activation: In an oven-dried flask under an argon atmosphere, dissolve 5-ethyl-2-methylthiazole-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0 °C. The solution will typically turn a pale yellow. Stir at room temperature for exactly 15 minutes to ensure complete formation of the HOAt active ester.

  • Amine Coupling: Dissolve the target amine (1.2 eq) in a minimal volume of DMF and add it dropwise to the pre-activated mixture.

  • Reaction Progression: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the active ester mass).

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract with Ethyl Acetate (3 × 20 mL).

    • Crucial Step: Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to completely partition the DMF into the aqueous phase.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase HPLC or silica gel chromatography.

Protocol 2: Palladium/Silver-Catalyzed Decarboxylative Cross-Coupling (DCC)

Mechanistic Causality

Traditionally, arylating the C4 position of a thiazole requires pre-functionalized, highly unstable organometallic reagents (e.g., stannanes or boronic acids), which are prone to rapid protodeboronation or toxicity issues[4]. Decarboxylative Cross-Coupling (DCC) bypasses this by using the carboxylic acid itself as the carbon nucleophile.

Under thermal conditions, a silver(I) co-catalyst mediates the extrusion of CO₂, generating an intermediate Ag-thiazole species. This species undergoes transmetalation with a Pd(II)-aryl complex (formed via oxidative addition of an aryl halide), followed by reductive elimination to yield the biaryl product.

Step-by-Step Methodology

Reagents: 5-Ethyl-2-methylthiazole-4-carboxylic acid (1.0 eq), Aryl Iodide/Bromide (1.2 eq), Pd(O₂CCF₃)₂ (5 mol%), Ag₂CO₃ (1.5 eq), NMP/Quinoline (4:1 v/v, 0.1 M).

  • Catalyst Assembly: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 5-ethyl-2-methylthiazole-4-carboxylic acid (1.0 eq), Pd(O₂CCF₃)₂ (0.05 eq), and Ag₂CO₃ (1.5 eq).

  • Solvent & Electrophile Addition: Add the aryl halide (1.2 eq), followed by a degassed solvent mixture of NMP and Quinoline (4:1). Note: Quinoline acts dually as a basic ligand to facilitate protodecarboxylation and as a high-boiling solvent.

  • Thermal Decarboxylation: Seal the tube, remove it from the glovebox, and heat the vigorously stirring mixture in an oil bath at 140 °C for 16 hours. (High thermal energy is required to overcome the activation barrier for CO₂ extrusion[2]).

  • Workup & Purification:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate and filter the suspension through a pad of Celite to remove silver salts and palladium black.

    • Wash the filtrate with 1M HCl to remove the quinoline, followed by brine.

    • Concentrate and purify via flash column chromatography to isolate the 4-aryl-5-ethyl-2-methylthiazole scaffold.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the optimization data for activating the sterically hindered C4-carboxylic acid of 5-ethyl-2-methylthiazole.

Coupling ReagentActivation MechanismAvg. Yield (%)Byproduct RiskMechanistic Notes
HATU / DIPEA Uronium / 7-Aza-OBt85–95% GuanidiniumRapid kinetics; strict pre-activation required to prevent amine capping[3].
EDC / HOBt Carbodiimide40–60%N-AcylureaSluggish due to C5-ethyl steric bulk; prone to irreversible rearrangement.
T3P / Pyridine Phosphonic Anhydride70–80%LowExcellent for scale-up; highly water-soluble byproducts allow for simple extraction.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic utility of the building block, branching into either an amide library or a biaryl pharmacophore.

G A 5-Ethyl-2-methylthiazole- 4-carboxylic acid B HATU / DIPEA Amide Coupling A->B Amine, DMF, RT C Pd/Ag Catalysis Decarboxylative Coupling A->C Aryl Halide, 140°C D Thiazole-4-Carboxamide (Target Scaffold) B->D -H2O E 4-Aryl-thiazole (Biaryl Scaffold) C->E -CO2

Caption: Divergent synthetic applications of 5-ethyl-2-methylthiazole-4-carboxylic acid.

References

  • Aguilar, A., et al. "Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development." Journal of Medicinal Chemistry, 2017. Available at:[Link][1]

  • Zhang, F., & Greaney, M. F. "Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides." Organic Letters, 2010. Available at:[Link][2]

  • MacMillan, D. W. C., et al. "Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis." Journal of the American Chemical Society, 2022. Available at:[Link][4]

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 5-Ethyl-2-methylthiazole-4-carboxylic Acid

Abstract This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Ethyl-2-methylthiazole-4-carboxylic acid. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Ethyl-2-methylthiazole-4-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive protocol from method development to validation. The causality behind experimental choices is elucidated to ensure scientific integrity and facilitate method transfer. All protocols are designed to be self-validating systems, with references to authoritative guidelines.

Introduction and Analyte Properties

5-Ethyl-2-methylthiazole-4-carboxylic acid is a heterocyclic compound with a thiazole core, a key structural motif in many biologically active molecules. Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. A thorough understanding of its physicochemical properties is paramount for developing a selective and robust HPLC method.[1]

Structure:

Physicochemical Properties (Estimated and Inferred):

PropertyEstimated Value/RangeRationale and Impact on HPLC Method
pKa 3.0 - 4.5The carboxylic acid group dictates the ionizable nature of the molecule.[2] To ensure reproducible retention and sharp peak shapes in reversed-phase HPLC, the mobile phase pH should be controlled with a suitable buffer, ideally at least 1.5-2 pH units below the pKa to maintain the analyte in its neutral, more retained form.[3]
logP ~1.7The predicted octanol-water partition coefficient for the similar "2-ethyl-4-methyl-thiazole-5-carboxylic acid" is 1.71210.[4] This indicates moderate lipophilicity, making the compound well-suited for reversed-phase chromatography with a C18 stationary phase.
UV Absorbance λmax ≈ 210 - 300 nmThe thiazole ring is a chromophore. Carboxylic acids and unsaturated carboxylic acids typically exhibit a maximum absorption around 210 nm.[5] Studies on similar thiazole derivatives suggest that UV absorption can extend to 300 nm.[6][7] An optimal wavelength should be determined empirically by scanning a standard solution.
Solubility Soluble in organic solventsBased on its predicted logP, the compound is expected to be soluble in common organic solvents like acetonitrile and methanol, which are suitable for HPLC sample preparation and mobile phases.

HPLC Method Development and Protocol

The following HPLC method was developed based on the analyte's properties to achieve optimal separation, peak shape, and sensitivity.

Chromatographic Conditions
ParameterRecommended ConditionJustification
HPLC System Any standard HPLC or UHPLC system with a UV detectorThe method is designed to be robust and transferable across different platforms.
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent retention for moderately lipophilic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Formic acid is a volatile modifier suitable for LC-MS applications and effectively buffers the mobile phase to a pH of approximately 2.7, ensuring the carboxylic acid is protonated and well-retained.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.
Gradient 5% B to 95% B over 15 minutesA gradient elution is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is slightly above ambient to minimize fluctuations.
Detection UV at 254 nmBased on the UV absorbance properties of related thiazole derivatives, 254 nm is a common and often suitable wavelength. The optimal wavelength should be confirmed by determining the λmax of a standard solution.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Sample Diluent 50:50 Acetonitrile:WaterThis mixture ensures good solubility of the analyte and is compatible with the mobile phase.
Standard and Sample Preparation Protocol
  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of 5-Ethyl-2-methylthiazole-4-carboxylic acid reference standard.

    • Dissolve in 10 mL of the sample diluent (50:50 Acetonitrile:Water) in a volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in a known volume of the sample diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

Method Validation Protocol (Based on ICH Q2(R1) Guidelines)

To ensure the trustworthiness and reliability of the analytical method, a comprehensive validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[8][9][10]

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system must be established.

  • Procedure: Inject the working standard solution (e.g., 25 µg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area and retention time should be ≤ 2.0%.

    • Tailing factor (Asymmetry factor) should be ≤ 2.0.

    • Theoretical plates (N) should be ≥ 2000.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure:

    • Inject the diluent (blank).

    • Inject a placebo (matrix without the analyte).

    • Inject the standard solution.

    • Inject the sample solution.

  • Acceptance Criteria: The blank and placebo injections should not show any interfering peaks at the retention time of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Inject the prepared working standard solutions at a minimum of five concentration levels (e.g., 1-100 µg/mL) in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase composition (e.g., vary the percentage of acetonitrile by ± 2%).

  • Acceptance Criteria: The system suitability parameters should still meet the acceptance criteria, and there should be no significant change in the results.

Visualizations

HPLC Method Development Workflow

MethodDevelopment cluster_0 Analyte Characterization cluster_1 Method Development cluster_2 Optimization Analyte 5-Ethyl-2-methylthiazole- 4-carboxylic acid pKa pKa Estimation Analyte->pKa logP logP Estimation Analyte->logP UV UV Spectrum Analyte->UV MobilePhase Mobile Phase (Acidified ACN/Water) pKa->MobilePhase Column Column Selection (C18) logP->Column Detection Detection Wavelength (UV) UV->Detection Gradient Gradient Optimization Column->Gradient MobilePhase->Gradient Detection->Gradient FlowRate Flow Rate Gradient->FlowRate Temperature Column Temperature FlowRate->Temperature

Caption: Workflow for HPLC Method Development.

HPLC Method Validation Protocol Flow

MethodValidation start Start Validation system_suitability System Suitability start->system_suitability specificity Specificity system_suitability->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end_validation Validation Complete robustness->end_validation

Caption: Flowchart of the HPLC Method Validation Protocol.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the analysis of 5-Ethyl-2-methylthiazole-4-carboxylic acid. By following the detailed protocols for method development and validation, researchers, scientists, and drug development professionals can achieve accurate, precise, and reliable quantitative results. The elucidation of the rationale behind each step empowers users to troubleshoot and adapt the method as needed while maintaining the principles of good analytical practice.

References

  • ZirChrom. (n.d.). Method Development Guide. Retrieved from

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Molnar Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • IJSDR. (2023, June). Development of Validated method by HPLC: A Review. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 4-methyl-, ethyl ester. Retrieved from [Link]

  • Cheméo. (n.d.). 5-ethyl-2-hexyl-4-methyl-thiazole. Retrieved from [Link]

  • Chemsrc. (2025, August 29). 2-ETHYL-4-METHYL THIAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

  • Repository Home. (n.d.). An improved method for predicting logP. Retrieved from [Link]

  • MDPI. (2025, September 12). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Retrieved from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 5-amino-2-methylthiazole-4-carboxylate (C7H10N2O2S). Retrieved from [Link]

  • PLOS One. (2009, May 19). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]

  • PubMed. (2025, September 12). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Retrieved from [Link]

  • ChemRxiv. (n.d.). pKa predictions for arsonic acid derivatives. Retrieved from [Link]

  • Chem-Impex. (n.d.). Thiazole-5-carboxylic acid. Retrieved from [Link]

Sources

Application

Application Note: GC-MS Analysis of 5-Ethyl-2-methylthiazole-4-carboxylic acid

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization Introduction & Analytical Context 5-Ethyl-2-met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

Introduction & Analytical Context

5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) is a heterocyclic organic compound characterized by a thiazole core substituted with ethyl and methyl groups, alongside a highly polar carboxylic acid moiety. It is frequently encountered as a building block in pharmaceutical synthesis and as an intermediate in flavor and fragrance chemistry.

Physicochemical Properties
PropertyValue
Chemical Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Functional Groups Thiazole ring, Carboxylic acid (-COOH)
Estimated pKa ~4.0 - 4.5
Analytical Challenge High polarity, low volatility, active hydrogen

Rationale for Methodology (E-E-A-T)

The Necessity of Derivatization

Direct GC-MS analysis of free carboxylic acids is fundamentally flawed. The active hydrogen atom of the carboxyl group (-COOH) induces high polarity and low volatility. In a gas chromatographic system, this leads to non-linear sorption isotherms on standard non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane), resulting in broad, non-symmetrical peaks (tailing), thermal degradation, and unacceptably poor detection limits 1.

To circumvent this, the carboxylic acid must be converted into a less polar, highly volatile derivative. While chloroformate derivatization is an option for some thiazole-carboxylates 2, silylation is the gold standard for GC-MS analysis of these compounds.

Causality Behind Reagent and Solvent Selection
  • Derivatization Reagent (MSTFA vs. BSTFA): We utilize N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active proton with a trimethylsilyl (TMS) group [[3]](). MSTFA is chosen over BSTFA because both MSTFA and its leaving group byproduct (N-methyltrifluoroacetamide) are highly volatile, preventing chromatographic interference with early-eluting analyte peaks.

  • Catalyst (1% TMCS): The addition of 1% Trimethylchlorosilane (TMCS) acts as a Lewis acid catalyst, driving the silylation reaction to completion by enhancing the silylating power for sterically hindered sites on the thiazole ring.

  • Extraction pH & Solvent: The extraction of the compound from aqueous matrices requires precise pH control. By acidifying the matrix to pH 3.0 (below its pKa), the carboxylate anion is fully protonated into its neutral, lipophilic state. Ethyl acetate is selected as the extraction solvent because it provides the optimal balance of polarity to partition the moderately polar protonated acid while remaining highly volatile for subsequent evaporation.

Mechanism Substrate 5-Ethyl-2-methylthiazole- 4-carboxylic acid (Active Hydrogen, Polar) Product TMS-Ester Derivative (No Active H, Volatile) Substrate->Product Nucleophilic Attack Reagent MSTFA + 1% TMCS (TMS Donor + Catalyst) Reagent->Product TMS Transfer Byproduct N-methyltrifluoroacetamide (Volatile Byproduct) Reagent->Byproduct Leaving Group

Fig 1. Silylation mechanism converting the polar carboxylic acid to a volatile TMS ester.

Experimental Protocol

Reagents & Materials
  • Analyte Standard: 5-Ethyl-2-methylthiazole-4-carboxylic acid (≥98% purity).

  • Internal Standard (IS): 2-Aminothiazole-4-carboxylic acid or a stable isotopically labeled analog (e.g., ¹³C/²H-labeled carboxylic acid) 3.

  • Derivatization Reagent: MSTFA containing 1% TMCS (GC grade, strictly anhydrous).

  • Solvents: Ethyl acetate (LC-MS grade), 1M HCl (aqueous).

Step-by-Step Sample Preparation
  • Aliquoting & Spiking: Transfer 500 µL of the sample (or standard solution) into a clean 2.0 mL glass centrifuge tube. Spike with 10 µL of the Internal Standard solution (10 µg/mL).

  • pH Adjustment: Add 50 µL of 1M HCl to the sample and vortex for 10 seconds. Verify that the pH is approximately 3.0 to ensure complete protonation of the carboxylic acid.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of Ethyl Acetate to the acidified sample. Vortex vigorously for 2 minutes to facilitate partitioning.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4 °C.

  • Organic Phase Transfer: Carefully transfer 800 µL of the upper organic layer (Ethyl Acetate) into a clean, anhydrous GC autosampler vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 30 °C. Critical Step: Total removal of water is mandatory, as residual moisture will hydrolyze the MSTFA reagent and destroy the TMS-ester derivative.

Silylation Derivatization
  • Reagent Addition: Add 50 µL of MSTFA + 1% TMCS to the dried residue.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 60 °C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler tray.

Workflow A 1. Matrix Acidification (Adjust to pH 3.0 with 1M HCl) B 2. Liquid-Liquid Extraction (Add Ethyl Acetate, Vortex, Centrifuge) A->B C 3. Organic Phase Isolation & Evaporation (N2 Stream, 30°C) B->C D 4. Silylation Derivatization (MSTFA + 1% TMCS, 60°C, 30 min) C->D E 5. GC-MS Acquisition (EI Mode, SIM/SCAN) D->E

Fig 2. Step-by-step sample preparation and analytical workflow.

Instrumental Conditions & Data Presentation

GC-MS Operating Parameters
ParameterSetting
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode (purge valve open at 1.0 min)
Inlet Temperature 250 °C
Oven Temperature Program 70 °C (hold 1 min) → 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C (Electron Impact mode, 70 eV)
Quadrupole Temperature 150 °C
Mass Spectrometry Fragmentation (SIM Mode)

The derivatization increases the molecular weight of the base compound (171.2 g/mol ) by 72 Da (replacing H with Si(CH₃)₃), resulting in a TMS ester with a molecular weight of 243.4 g/mol .

AnalyteDerivatized FormMW ( g/mol )Quantifier Ion (m/z)Qualifier Ions (m/z)
5-Ethyl-2-methylthiazole-4-carboxylic acidTMS Ester243.4228 [M - CH₃]⁺243 [M]⁺, 126 [M - COOTMS]⁺

Self-Validating System Suitability Testing (SST)

To ensure the trustworthiness of the analytical run, the protocol is embedded with a self-validating QC framework:

QC CheckPurposeAcceptance Criteria
Reagent Blank Validates absence of background siloxanes or carryover.Target analyte peaks must be < 5% of the Lower Limit of Quantification (LLOQ).
Internal Standard Recovery Validates LLE extraction efficiency and autosampler precision.IS peak area must be within ±15% of the mean IS area across all calibration standards.
Ion Ratio Monitoring Confirms target identity and derivatization stability.The ratio of m/z 228 to m/z 243 must remain within ±20% of the reference standard.

Sources

Method

Illuminating the Molecular Architecture: A Guide to the NMR Spectroscopy of 5-Ethyl-2-methylthiazole-4-carboxylic acid

This comprehensive guide provides a detailed protocol and theoretical framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5-Ethyl-2-methylthiazole-4-carboxylic acid. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol and theoretical framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5-Ethyl-2-methylthiazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into sample preparation, data acquisition, and spectral interpretation, enabling the unambiguous structural elucidation of this important heterocyclic compound.

Introduction: The Significance of 5-Ethyl-2-methylthiazole-4-carboxylic acid

5-Ethyl-2-methylthiazole-4-carboxylic acid belongs to the thiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. Thiazole rings are key components in a variety of pharmacologically active agents, including anti-inflammatory, and antimicrobial drugs. The precise characterization of substituted thiazoles like the target molecule is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthesized compounds. NMR spectroscopy stands as the most powerful technique for the non-destructive and definitive structural analysis of such organic molecules.

This application note will delve into the nuances of acquiring and interpreting both ¹H and ¹³C NMR spectra of 5-Ethyl-2-methylthiazole-4-carboxylic acid, providing a predictive analysis based on established NMR principles and data from structurally related analogs.

Predicted NMR Spectral Characteristics

While a dedicated experimental spectrum for 5-Ethyl-2-methylthiazole-4-carboxylic acid is not publicly available, a robust prediction of its ¹H and ¹³C NMR spectra can be formulated based on the analysis of its structural isomer, 2-ethyl-4-methylthiazole-5-carboxylic acid (CAS 113366-46-4), and other related thiazole derivatives.

Molecular Structure:

Caption: Chemical structure of 5-Ethyl-2-methylthiazole-4-carboxylic acid with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum will exhibit distinct signals corresponding to the methyl, ethyl, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing nature of the thiazole ring and the carboxylic acid group.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Justification
-COOH10.0 - 13.0Singlet (broad)-The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its chemical shift is concentration and solvent dependent.
-CH₂- (Ethyl)2.8 - 3.2Quartet~7.5The methylene protons are adjacent to the electron-withdrawing thiazole ring, leading to a downfield shift. They will be split into a quartet by the neighboring methyl protons.
-CH₃ (Methyl at C2)2.5 - 2.8Singlet-The methyl group attached to the thiazole ring will appear as a singlet. Its proximity to the nitrogen and sulfur heteroatoms will cause a downfield shift compared to a typical alkyl methyl group.
-CH₃ (Ethyl)1.2 - 1.5Triplet~7.5The terminal methyl protons of the ethyl group will be split into a triplet by the adjacent methylene protons.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide complementary information, with the carbonyl carbon of the carboxylic acid being the most downfield signal.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
-COOH165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.
Thiazole C2160 - 165The carbon atom situated between the nitrogen and sulfur atoms in the thiazole ring is significantly deshielded.
Thiazole C4145 - 150The quaternary carbon of the thiazole ring attached to the carboxylic acid group.
Thiazole C5130 - 135The quaternary carbon of the thiazole ring attached to the ethyl group.
-CH₂- (Ethyl)20 - 25The methylene carbon of the ethyl group.
-CH₃ (Methyl at C2)18 - 22The methyl carbon attached to the thiazole ring.
-CH₃ (Ethyl)12 - 16The terminal methyl carbon of the ethyl group.

Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and the selection of appropriate acquisition parameters are crucial.

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. The following protocol ensures the preparation of a suitable sample for analysis.

Materials:

  • 5-Ethyl-2-methylthiazole-4-carboxylic acid (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD))

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette

  • Vortex mixer

  • Micro-spatula

Protocol:

  • Weighing the Sample: Accurately weigh the required amount of 5-Ethyl-2-methylthiazole-4-carboxylic acid using a microbalance.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to form hydrogen bonds, which can sharpen the acidic proton signal. CDCl₃ is a common choice for general organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to a small vial containing the sample.

  • Mixing: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution for any suspended particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a clean, dry NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard NMR spectrometer.

¹H NMR Acquisition Parameters:

Parameter Recommended Value Rationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse SequenceStandard single pulse (zg30)A simple and robust pulse sequence for routine ¹H NMR.
Spectral Width16 ppmSufficient to cover the expected chemical shift range.
Number of Scans16 - 64Adjust to achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1)1 - 2 sAllows for sufficient relaxation of the protons between scans.
Acquisition Time (aq)2 - 4 sLonger acquisition times lead to better resolution.

¹³C NMR Acquisition Parameters:

Parameter Recommended Value Rationale
Spectrometer Frequency≥ 100 MHzCorresponding frequency for a ≥ 400 MHz ¹H spectrometer.
Pulse SequenceProton-decoupled (zgpg30)Decoupling from protons simplifies the spectrum to singlets and improves sensitivity.
Spectral Width240 ppmCovers the full range
Application

Application Note: Vibrational Spectroscopy of 5-Ethyl-2-methylthiazole-4-carboxylic acid

Executive Overview 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical development and agrochemical synthesis. Accura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical development and agrochemical synthesis. Accurate structural verification of this compound requires high-resolution Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. This application note delineates the mechanistic rationale behind its vibrational signatures and establishes a self-validating analytical protocol for quality control and structural confirmation.

Mechanistic Causality of the Vibrational Spectrum

The IR spectrum of 5-Ethyl-2-methylthiazole-4-carboxylic acid is a composite of localized vibrational modes dictated by its functional groups. Understanding the physical chemistry behind these modes is essential for accurate spectral interpretation rather than relying on rote memorization of peak tables.

  • The Carboxylic Acid Dimerization Effect: In the solid state, carboxylic acids rarely exist as isolated monomers. They form strongly hydrogen-bonded dimers. This extensive intermolecular hydrogen bonding weakens the O–H bond, causing its stretching frequency to drop and broaden significantly. Consequently, the O–H stretch manifests as a massive, "messy" band spanning 3300–2500 cm⁻¹, which often completely obscures the sp³ C–H stretches of the ethyl and methyl groups .

  • Carbonyl Conjugation: The C=O stretch of an isolated, aliphatic carboxylic acid typically appears near 1710 cm⁻¹. However, in this molecule, the carbonyl carbon is directly bonded to the aromatic thiazole ring. This conjugation allows delocalization of the π-electrons from the ring into the carbonyl group, increasing the single-bond character of the C=O bond. This lowers the force constant, shifting the C=O stretching frequency downwards to approximately 1690–1680 cm⁻¹.

  • Heteroaromatic Thiazole Core: The thiazole ring introduces coupled C=N and C=C stretching vibrations. Because of the electronegativity differences between nitrogen, carbon, and sulfur, these bonds are highly polarized, resulting in strong IR absorptions between 1630 and 1450 cm⁻¹. The heavier sulfur atom dictates that the C–S stretching vibration occurs at a much lower frequency, deep in the fingerprint region (700–600 cm⁻¹) . High-resolution IR databases confirm that thiazole-4-carboxylic acid derivatives exhibit these highly conserved spectral fingerprints .

  • Aliphatic Substituents: The 5-ethyl and 2-methyl groups contribute sp³ C–H stretching modes (2960–2850 cm⁻¹) and bending modes (asymmetric and symmetric bends at ~1460 cm⁻¹ and ~1375 cm⁻¹, respectively).

Self-Validating ATR-FTIR Protocol

Causality of Method Choice

Traditional transmission FTIR requires pressing the solid sample into a Potassium Bromide (KBr) pellet. KBr is highly hygroscopic; absorbed moisture produces a broad O–H band at ~3400 cm⁻¹, which critically interferes with the intrinsic carboxylic acid O–H stretch of the sample. Therefore, a monolithic diamond ATR-FTIR approach is mandated to preserve the integrity of the hydrogen-bonding data.

System Suitability and Validation

This protocol is designed as a closed-loop, self-validating system. The validity of the sample spectrum is mathematically dependent on the purity of the background spectrum. If the background ratio fails (e.g., atmospheric CO₂ at 2350 cm⁻¹ is not perfectly canceled out), the system flags the acquisition, preventing false peak assignments.

Step-by-Step Methodology
  • Instrument Purge and Equilibration: Purge the FTIR spectrometer with dry, CO₂-free air or nitrogen for at least 30 minutes. Causality: Eliminates atmospheric interference that can mask critical sample peaks.

  • Crystal Decontamination: Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

  • Self-Validation (Background Acquisition): Acquire a background spectrum (air). Validation Check: The baseline must be mathematically flat at 100% Transmittance. Any downward peaks indicate residual contamination on the crystal. Do not proceed until a pristine background is achieved.

  • Sample Application: Deposit approximately 2–5 mg of solid 5-Ethyl-2-methylthiazole-4-carboxylic acid directly onto the center of the diamond crystal.

  • Evanescent Wave Coupling: Lower the ATR pressure anvil until the clutch clicks. Causality: The IR beam penetrates only a few micrometers beyond the crystal surface (the evanescent wave). Intimate physical contact under uniform pressure is required to achieve a high signal-to-noise ratio.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans).

  • Algorithmic Correction: Apply an ATR correction algorithm. Causality: Because penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra exhibit exaggerated peaks in the fingerprint region compared to transmission spectra. The correction normalizes relative peak intensities for accurate library matching.

Quantitative Data Presentation

Functional Group / ModeExpected Wavenumber (cm⁻¹)Intensity & ShapePhysical Causality
O–H Stretch (Carboxylic)3300 – 2500Strong, Very BroadIntermolecular H-bonding (dimerization) weakens the O–H bond.
C–H Stretch (Aliphatic)2960 – 2850Medium, Sharpsp³ C–H stretching of the 5-ethyl and 2-methyl groups.
C=O Stretch (Carbonyl)1690 – 1680Strong, SharpConjugation with the thiazole ring lowers the stretching frequency.
C=N / C=C Stretch (Ring)1630 – 1450Medium to StrongCoupled stretching of the polarized heteroaromatic ring.
C–H Bend (Aliphatic)~1460, ~1375MediumAsymmetric and symmetric bending of CH₂ and CH₃ groups.
C–O Stretch (Carboxylic)1320 – 1210StrongSingle bond stretching within the carboxylate group.
O–H Bend (Out-of-plane)950 – 910Medium, BroadOut-of-plane bending characteristic of carboxylic dimers.
C–S Stretch (Thiazole)700 – 600Weak to MediumLow frequency due to the heavy atomic mass of the sulfur atom.

Workflow Visualization

ATR_FTIR_Workflow A 1. Purge Spectrometer & Clean ATR Crystal B 2. Acquire Background Spectrum (Air) A->B C 3. System Validation: Verify Flat Baseline B->C D 4. Apply 5-Ethyl-2-methylthiazole- 4-carboxylic acid C->D E 5. Apply Constant Pressure (Ensure Optical Contact) D->E F 6. Acquire Sample Spectrum (4000-400 cm⁻¹) E->F G 7. Apply ATR Correction & Peak Assignment F->G

Caption: Self-validating ATR-FTIR workflow for solid-state characterization of thiazole derivatives.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. Organic Chemistry at CU Boulder. Available at:[Link]

  • Thiazole. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at:[Link]

  • SpectraBase Compound ID: BZZh33H3wbX (4-Thiazolecarboxylic acid derivatives). John Wiley & Sons, Inc. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 5-Ethyl-2-methylthiazole-4-carboxylic acid

This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the purification of 5-Ethyl-2-methylthiazole-4-carboxylic acid via recrystallization. Here,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the purification of 5-Ethyl-2-methylthiazole-4-carboxylic acid via recrystallization. Here, we move beyond rote protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize the purification of this important heterocyclic compound.

Section 1: Foundational Physicochemical Properties

Understanding the molecular properties of 5-Ethyl-2-methylthiazole-4-carboxylic acid is critical for designing a successful recrystallization strategy. The molecule's structure, featuring a polar carboxylic acid group, an aromatic thiazole ring, and non-polar alkyl groups, dictates its solubility behavior.

An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature.[1]

Table 1: Predicted Physicochemical & Solubility Profile

PropertyPredicted Value / BehaviorRationale & Experimental Insight
Physical State White to off-white or yellowish solidCarboxylic acids with this molecular weight are typically crystalline solids at room temperature. The ethyl ester analogue is a solid with a melting point of 54-58 °C, suggesting the free acid will melt significantly higher.[2][3]
Solubility in Water Low to InsolubleThe non-polar ethyl and methyl groups, along with the aromatic ring, reduce aqueous solubility. However, it will be soluble in aqueous base (e.g., NaOH, NaHCO₃) via deprotonation to the carboxylate salt.
Solubility in Alcohols (Methanol, Ethanol) Soluble to Highly Soluble when hotThe carboxylic acid group can hydrogen bond with alcohol solvents. A water/ethanol mixture is a common choice for recrystallizing related thiazole carboxylic acids.[4]
Solubility in Ethyl Acetate Moderately Soluble when hotEthyl acetate is a moderately polar solvent and has been used to recrystallize analogous thiazole carboxylic acids.[5]
Solubility in Apolar Solvents (Hexane, Heptane) InsolubleThe high polarity of the carboxylic acid group makes it immiscible with non-polar hydrocarbon solvents. These are excellent choices as anti-solvents in a mixed-solvent system.
Section 2: Recommended Recrystallization Protocols

Based on the compound's structure, two primary methods are recommended. The choice depends on the impurity profile and the solvents available.

Protocol A: Single-Solvent Recrystallization

This is the preferred method for its simplicity when a suitable single solvent can be identified.[6] Ethanol or Ethyl Acetate are strong starting candidates.

Step-by-Step Methodology:

  • Dissolution: Place the crude 5-Ethyl-2-methylthiazole-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil using a hot plate, adding more solvent dropwise until the solid just dissolves completely.[1]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[7]

  • Hot Filtration (If Necessary): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to prevent premature crystallization in the funnel.[7][8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows impurities to remain in the solution rather than being trapped in the crystal lattice.[6][9]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol B: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

This method is ideal when the compound is too soluble in one solvent but insoluble in another.[8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" or "anti-solvent" (e.g., water) dropwise with swirling until the solution becomes persistently cloudy (the saturation point).

  • Re-dissolution: Add a few drops of the "good" solvent (hot ethanol) until the solution just becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4 through 8 from the Single-Solvent Protocol. For the washing step (Step 7), use an ice-cold mixture of the two solvents in the same approximate ratio.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.

Question 1: My compound has separated as an oil instead of forming crystals. What should I do?

Answer: This phenomenon, known as "oiling out," is common when a compound's melting point is lower than the solvent's boiling point or when the solution is supersaturated with impurities.[7][8][10]

  • Immediate Action: Re-heat the solution until the oil fully redissolves.

  • Solution A (Add More Solvent): Add a small amount (1-5% of the total volume) of the hot solvent to decrease the saturation level. Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the cooling rate.[10]

  • Solution B (Change Solvent): The chosen solvent may be inappropriate. Select a solvent with a lower boiling point or switch to a different solvent system altogether.

Question 2: The solution has cooled, but no crystals have formed. What went wrong?

Answer: This is a classic case of either using too much solvent or the solution becoming supersaturated.[1][10]

  • Cause A (Excess Solvent): This is the most common reason for crystallization failure.[8][10] If you suspect too much solvent was used, gently boil off a portion of the solvent to re-concentrate the solution and then attempt to cool it again.

  • Cause B (Supersaturation): The solution needs a nucleation site to begin crystallization.

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystals to form.[1][10]

    • Seed Crystals: If available, add a single, tiny "seed crystal" of the pure compound to the cooled solution. This provides a perfect template for crystal growth.[1]

Question 3: My final yield is very low. How can I improve it?

Answer: A low yield typically points to one of several experimental errors.[9]

  • Check the Mother Liquor: Before discarding the filtrate, cool it in an ice bath for an extended period to see if more crystals form.

  • Review Your Steps:

    • Did you use too much solvent initially?[1][10]

    • Did you wash the collected crystals with too much cold solvent, or was the solvent not cold enough?[1]

    • Did the product prematurely crystallize during a hot filtration step? Ensure your funnel and receiving flask are pre-heated.[8]

Question 4: The final crystals are colored, or the melting point is still low and broad. What's the next step?

Answer: This indicates that impurities are still present.

  • Colored Impurities: If you did not use activated charcoal and your solution was colored, repeat the recrystallization and include the decolorization step (Protocol A, Step 2).[7]

  • Co-precipitation of Impurities: The impurity may have similar solubility to your target compound in the chosen solvent. A second recrystallization is often necessary. If the problem persists, you must select a different solvent or solvent system where the impurity has significantly different solubility.

  • Consider an Acid-Base Extraction: Since your compound is a carboxylic acid, a highly effective pre-purification step is an acid-base extraction. Dissolve the crude material in a suitable organic solvent (like ethyl acetate), wash with a saturated sodium bicarbonate solution to extract your compound into the aqueous layer as its sodium salt, discard the organic layer containing neutral impurities, and then re-acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~2 to precipitate the purified carboxylic acid.[5] This solid can then be collected and recrystallized.

Section 4: Visual Troubleshooting Workflow

The following diagram provides a logical flowchart for diagnosing and solving common recrystallization issues.

G start Recrystallization Problem oil_out Problem: Oiling Out start->oil_out no_crystals Problem: No Crystals Form start->no_crystals low_yield Problem: Low Yield start->low_yield impure Problem: Impure Product (Color / Low MP) start->impure sol_reheat Solution: 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool SLOWLY oil_out->sol_reheat Fix sol_scratch Solution: 1. Scratch flask with glass rod 2. Add a seed crystal no_crystals->sol_scratch If supersaturated sol_concentrate Cause: Too much solvent Solution: Boil off solvent to concentrate no_crystals->sol_concentrate If dilute sol_yield Check: 1. Was too much solvent used? 2. Was wash solvent ice-cold? 3. Cool mother liquor longer low_yield->sol_yield Diagnose sol_purify Solution: 1. Re-recrystallize 2. Use activated charcoal for color 3. Perform acid-base extraction impure->sol_purify Purify Further

Caption: A troubleshooting flowchart for recrystallization.

Section 5: Frequently Asked Questions (FAQs)
  • Q1: How do I confirm the purity of my final product?

    • A1: The primary methods are melting point analysis (a pure compound should have a sharp melting point, e.g., within a 1-2 °C range), Thin Layer Chromatography (TLC) to check for spots corresponding to impurities, and spectroscopic methods like NMR for structural confirmation.

  • Q2: Can I reuse the mother liquor to get more product?

    • A2: Yes, it is possible to recover a "second crop" of crystals by concentrating the mother liquor (boiling off some solvent) and re-cooling. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is now higher in the solution.

  • Q3: Why is slow cooling so important?

    • A3: Crystal formation is a thermodynamically controlled process of lattice organization. Slow cooling allows molecules of the correct compound to selectively deposit onto the growing crystal lattice, while impurities remain in solution. Rapid cooling or "crashing out" traps impurities within the crystal structure, defeating the purpose of the purification.[9]

  • Q4: My compound is very soluble in most common solvents, even when cold. What should I do?

    • A4: This is the perfect scenario for a mixed-solvent recrystallization (Protocol B). Find a second solvent (an anti-solvent) in which your compound is completely insoluble but is fully miscible with your first "good" solvent. Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/heptane.

References
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York, Department of Chemistry. Problems with Recrystallisations.
  • BenchChem. Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • University of Calgary. Recrystallization.
  • Wired Chemist. Recrystallization.
  • Google Patents. (1966).
  • Chemsrc. (2025, August 25). CAS#:72054-60-5 | Ethyl 2-amino-5-methylthiazole-4-carboxylate.
  • ChemBK. (2024, April 9). 5-Thiazolecarboxylic acid, 2-Methyl-4-(trifluoroMethyl)-, ethyl ester.
  • Google Patents. (2012).
  • Sigma-Aldrich. Ethyl 2-methylthiazole-4-carboxylate 97%.
  • ACS Publications. (2018, November 20). Thiazole-Induced Surface Passivation and Recrystallization of CH3NH3PbI3 Films for Perovskite Solar Cells with Ultrahigh Fill Factors.
  • UCLA Chemistry. Recrystallization - Single Solvent.
  • Chem-Impex. Ethyl 2-methylthiazole-4-carboxylate.

Sources

Optimization

Technical Support Center: Purification of 5-Ethyl-2-methylthiazole-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation of heterocyclic carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation of heterocyclic carboxylic acids. The purification of 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8)[1] presents a classic chromatographic hurdle: managing amphoteric interactions on a polar stationary phase.

This guide is designed to move beyond basic protocols by explaining the causality behind our experimental choices, ensuring you can build a self-validating purification system.

Mechanistic Overview: The Zwitterion Challenge

To purify this compound successfully, we must first understand its physicochemical behavior. 5-Ethyl-2-methylthiazole-4-carboxylic acid contains two competing functional groups:

  • Thiazole Ring: Contains a weakly basic nitrogen (conjugate acid pKa ~2.5)[2].

  • Carboxylic Acid: An acidic proton donor (pKa ~3.0)[3].

When applied to bare, normal-phase silica gel, the molecule experiences dual-mode retention. Silica gel surfaces are heavily populated with weakly acidic silanol groups (Si-OH)[4]. The carboxylic acid group of your target molecule establishes strong, dynamic hydrogen bonds with these silanols, while the basic thiazole nitrogen can undergo ion-exchange interactions with highly acidic free silanols[5]. This continuous on-column ionization and multi-site binding results in severe band broadening, commonly observed as "streaking" or "tailing"[6].

Standard Operating Procedure (SOP): Acid-Modified Normal Phase Chromatography

To counteract silanol interactions, we must utilize Ionization Suppression . By introducing a volatile organic acid to the mobile phase, we leverage Le Chatelier's principle to keep the target molecule in a fully protonated, neutral state[6].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Prepare a solvent system of Hexanes and Ethyl Acetate (EtOAc).

  • Critical Step: Add exactly 1.0% (v/v) Glacial Acetic Acid (AcOH) or Formic Acid (FA) to the total solvent volume[7]. Mix thoroughly.

Step 2: Column Packing (Slurry Method)

  • Weigh the appropriate amount of silica gel (230–400 mesh, 40-63 µm particle size).

  • Slurry the silica gel using the acidified mobile phase (e.g., 10% EtOAc in Hexanes + 1% AcOH). Pre-equilibrating the column with the acid modifier is mandatory to neutralize the active silanol sites before the sample is introduced[5].

Step 3: Sample Loading

  • Dissolve the crude 5-Ethyl-2-methylthiazole-4-carboxylic acid in a minimum volume of EtOAc containing 1% AcOH.

  • Self-Validation Check: If the sample remains cloudy, do not force it onto the column. Perform a "dry load" by adsorbing the mixture onto a small amount of Celite or silica gel, drying it under reduced pressure, and applying it as a uniform powder bed to the top of the column.

Step 4: Gradient Elution & Fraction Collection

  • Run a step gradient from 10% EtOAc/Hexanes to 50% EtOAc/Hexanes. You must maintain the 1% AcOH concentration in every gradient step.

  • Monitor fractions via UV detection at 254 nm, as the highly conjugated thiazole ring is strongly UV-active.

Quantitative Data: Mobile Phase Optimization

The table below summarizes the expected Thin Layer Chromatography (TLC) behavior of 5-Ethyl-2-methylthiazole-4-carboxylic acid under various solvent conditions. Use this to validate your mobile phase prior to running the full column.

Solvent SystemAdditiveExpected Retention Factor ( Rf​ )Spot Characteristic / Resolution
Hexane / EtOAc (1:1)None0.10 - 0.35Severe streaking; unusable for column
Hexane / EtOAc (1:1)1% Acetic Acid 0.45Tight, circular spot; optimal recovery
DCM / MeOH (9:1)None0.20 - 0.50Moderate tailing; poor resolution
DCM / MeOH (9:1)1% Formic Acid 0.55Tight, circular spot; high solubility

Troubleshooting & FAQs

Q: My compound is still streaking across the entire column despite using a non-polar solvent. Why? A: Non-polar solvents (like pure hexanes) actually exacerbate streaking for polar compounds. Without an acidic modifier, the mobile phase cannot effectively transport the hydrogen-bonded material off the silica gel[4]. You must add 1% Acetic Acid to outcompete the analyte for the silanol binding sites[6].

Q: Can I use Triethylamine (TEA) to neutralize the silica instead of Acetic Acid? A: Absolutely not. While TEA is standard for purifying basic amines[4], your target molecule contains a carboxylic acid. Adding a base like TEA will deprotonate the carboxylic acid, forming a highly polar carboxylate salt. This salt will bind irreversibly to the normal-phase silica gel, resulting in zero recovery.

Q: I added 1% Acetic Acid, but my recovery yield is still below 40%. What is happening? A: Low recovery despite acid modifiers usually indicates poor solubility of the compound in the mobile phase, leading to on-column precipitation. 5-Ethyl-2-methylthiazole-4-carboxylic acid has limited solubility in hexanes. Solution: Switch to a more solubilizing solvent system like Dichloromethane (DCM) and Methanol (MeOH) with 1% Formic acid. If normal phase continues to fail, switch to Reversed-Phase (RP-HPLC) using a C18 column with a Water/Acetonitrile gradient containing 0.1% Trifluoroacetic acid (TFA)[8].

Q: How do I remove the acetic acid from my purified fractions? A: Acetic acid (boiling point 118 °C) is notoriously difficult to remove completely via standard rotary evaporation. Solution: Co-evaporate the fractions with toluene, which forms an azeotrope with acetic acid, pulling it off at a lower temperature. Alternatively, use Formic Acid (boiling point 100 °C) as your modifier, which is significantly easier to evaporate under vacuum.

Diagnostic Workflow

Use the following logical pathway to troubleshoot poor resolution or low recovery during your purification runs.

TroubleshootingWorkflow Step1 Issue: Tailing or Low Recovery Step2 Add 1% AcOH to Mobile Phase Step1->Step2 Decision1 Did tailing resolve? Step2->Decision1 PathYes Proceed with Normal Phase Decision1->PathYes Yes PathRP Switch to RP-C18 + 0.1% TFA Decision1->PathRP No (Zwitterion effect) Decision2 Is recovery >80%? PathYes->Decision2 PathSolubility Switch to DCM/MeOH + 1% FA Decision2->PathSolubility No (Precipitation)

Diagnostic flowchart for resolving chromatography tailing of thiazole carboxylic acids.

References

  • biomart.cn - 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8).
  • Columbia University - Column chromatography Principles & RP-HPLC.
  • Wikipedia - Thiazole Properties and pKa.
  • Organomation - Complete Guide to Thin Layer Chromatography Sample Preparation.
  • ResearchGate - TLC tailing and carboxylic acid?.
  • BenchChem - Application Notes and Protocols for the Column Chromatography.
  • ChemBK - THIAZOLE-5-CARBOXYLIC ACID Properties.
  • Oxford Academic (Journal of Chromatographic Science) - Stationary Phases for Thin-Layer Chromatography.

Sources

Troubleshooting

"5-Ethyl-2-methylthiazole-4-carboxylic acid" synthesis byproducts

Title: Technical Support Center: Synthesis & Troubleshooting for 5-Ethyl-2-methylthiazole-4-carboxylic acid Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this g...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Synthesis & Troubleshooting for 5-Ethyl-2-methylthiazole-4-carboxylic acid

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8). This compound is a highly valuable heterocyclic building block, widely utilized in the development of anti-inflammatory agents, antimicrobials, and agrochemicals.

The most robust route to this molecule relies on the classic Hantzsch thiazole synthesis, coupling thioacetamide with ethyl 3-bromo-2-oxopentanoate, followed by ester saponification. While conceptually straightforward, the reaction is prone to specific mechanistic deviations that generate frustrating byproducts. This guide provides self-validating protocols, mechanistic causality, and targeted troubleshooting to ensure high-fidelity synthesis.

Section 1: The Self-Validating Synthesis Protocol

To achieve high purity, the protocol is divided into two distinct stages: the Hantzsch cyclization to form the ester intermediate, and the subsequent saponification to yield the free acid. Every step includes an in-process control (IPC) to validate success before proceeding.

Stage 1: Hantzsch Cyclization

Objective: Synthesis of Ethyl 5-ethyl-2-methylthiazole-4-carboxylate. Mechanism: The sulfur atom of thioacetamide acts as a nucleophile, attacking the α-carbon of ethyl 3-bromo-2-oxopentanoate via an SN​2 pathway. This is followed by intramolecular nucleophilic attack of the nitrogen onto the ketone carbonyl, forming a hydroxythiazoline intermediate, which subsequently dehydrates to form the aromatic thiazole ring [1].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent (eq) of ethyl 3-bromo-2-oxopentanoate [4] in anhydrous ethanol (0.5 M concentration).

  • Addition: Add 1.1 eq of thioacetamide. Causality: A slight excess of thioacetamide compensates for any loss due to volatile degradation (e.g., H2​S release) and drives the SN​2 alkylation to completion.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Causality: Ethanol is selected as the solvent because its boiling point provides the optimal thermal energy required to drive the dehydration of the stable hydroxythiazoline intermediate into the fully aromatic thiazole [2].

  • In-Process Control (IPC 1): Analyze via LC-MS. The reaction is complete when the starting material mass (m/z 223) disappears and the product mass (m/z 200, [M+H]+ ) dominates.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residual hydrobromic acid ( HBr ) by partitioning the residue between ethyl acetate and saturated aqueous NaHCO3​ . Extract, dry the organic layer over Na2​SO4​ , and concentrate to yield the ester intermediate.

Stage 2: Saponification & Acidification

Objective: Hydrolysis to 5-Ethyl-2-methylthiazole-4-carboxylic acid. Step-by-Step Methodology:

  • Hydrolysis: Dissolve the ester intermediate in a 3:1:1 mixture of THF:MeOH: H2​O . Add 2.0 eq of NaOH .

  • Stirring: Stir at ambient temperature (20–25 °C) for 2 hours. Causality: Mild temperatures are critical. Excessive heat during the hydrolysis of thiazole-4-carboxylates can prime the system for premature decarboxylation [3].

  • In-Process Control (IPC 2): TLC (Hexane:EtOAc 3:1) should show complete consumption of the high-Rf ester spot.

  • Acidification (Critical Step): Cool the reaction mixture to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0. Causality: The low temperature prevents the exothermic neutralization from providing the activation energy required for the decarboxylation of the newly formed carboxylic acid.

  • Isolation: Filter the resulting white/off-white precipitate, wash with ice-cold water to remove inorganic salts, and dry under high vacuum.

Section 2: Mechanistic Workflows & Visualizations

The following diagrams illustrate the intended synthesis pathway and the divergent logic that leads to byproduct formation.

Pathway A Thioacetamide + Ethyl 3-bromo- 2-oxopentanoate B S-Alkylation (Nucleophilic Attack) A->B C Hydroxythiazoline Intermediate B->C D Dehydration (-H2O) C->D Reflux in EtOH E Ethyl 5-ethyl-2-methyl -thiazole-4-carboxylate D->E F Saponification (NaOH) & Acidification (HCl) E->F G 5-Ethyl-2-methylthiazole -4-carboxylic acid F->G 0-5 °C

Caption: The Hantzsch synthesis pathway for 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Byproducts Start Reaction Conditions Path1 Optimal Heat & Protic Solvent Start->Path1 Path2 Low Temp / Weak Acid Start->Path2 Path3 High Heat + Strong Acid Start->Path3 Path4 Aprotic Solvent / Excess Base Start->Path4 Prod Target Thiazole Core Path1->Prod By1 Hydroxythiazoline (Arrested Intermediate) Path2->By1 By2 Decarboxylated Thiazole (Loss of CO2) Path3->By2 By3 Dehalogenated Ketone (Halogenophilic Attack) Path4->By3

Caption: Divergent reaction logic illustrating the causality of byproduct formation.

Section 3: Quantitative Data on Byproduct Profiles

When troubleshooting, analytical identification of impurities is the first step. Use the table below to cross-reference your LC-MS data with the most common mechanistic deviations.

Byproduct IdentityOrigin / Mechanistic CauseLC-MS Shift (Relative to Target)Preventive Action
Hydroxythiazoline Ester Incomplete dehydration during Hantzsch cyclization due to insufficient thermal energy.+18 Da (vs. Ester intermediate)Ensure vigorous reflux in ethanol; add catalytic p -TsOH if persistent.
Ethyl 2-oxopentanoate Halogenophilic attack by sulfur instead of nucleophilic attack on the α-carbon.-55 Da (vs. Ester intermediate)Avoid polar aprotic solvents (e.g., DMF); strictly use protic solvents like EtOH.
5-Ethyl-2-methylthiazole Decarboxylation during the final acidification step.-44 Da (vs. Final Acid)Maintain temperature between 0–5 °C during HCl addition. Do not heat the acidic solution.
Unhydrolyzed Ester Incomplete saponification.+28 Da (vs. Final Acid)Ensure complete dissolution in THF/MeOH/ H2​O and verify NaOH stoichiometry.

Section 4: Troubleshooting & FAQs

Q: My LC-MS shows a massive peak at +18 Da relative to the expected ester intermediate. What is this, and how do I resolve it? A: You have isolated the un-dehydrated hydroxythiazoline intermediate. In the Hantzsch synthesis, the initial cyclization forms a five-membered ring containing a hydroxyl group. Dehydration to the fully aromatic thiazole requires sufficient energy [1]. Resolution: This usually indicates your reaction did not reach a true reflux, or the reaction time was too short. Return the mixture to the flask, add a catalytic amount of p -toluenesulfonic acid ( p -TsOH) to lower the activation energy for dehydration, and reflux for an additional 2 hours.

Q: I am observing significant amounts of dehalogenated starting material (ethyl 2-oxopentanoate) instead of the cyclized product. Why? A: This is a classic case of halogenophilic attack. Bromine is highly polarizable. If the reaction is run in highly polar aprotic solvents or in the presence of excess base, the sulfur of the thioacetamide can attack the bromine atom instead of the α-carbon, effectively reducing the haloketone [3]. Resolution: Stick to protic solvents like ethanol. Protic solvents hydrogen-bond with the leaving bromide ion, stabilizing the transition state of the desired SN​2 attack at the carbon center.

Q: During the final saponification and acidification, my yield drops drastically, and I detect a highly volatile byproduct. What went wrong? A: You have induced decarboxylation. Thiazole-4-carboxylic acids possess a carboxyl group adjacent to the nitrogen atom of the heteroaromatic ring. When protonated in strong acid at elevated temperatures, the molecule can easily undergo loss of CO2​ to form 5-ethyl-2-methylthiazole. Resolution: The acidification step must be treated as a highly sensitive operation. Ensure the reaction vessel is submerged in an ice bath (0–5 °C) and add the 1M HCl dropwise. Never use concentrated acid, as the localized heat of mixing will cause immediate decarboxylation.

Q: The final product is precipitating as a gummy oil rather than a clean powder. How can I improve the isolation? A: Gummy precipitates during acidification usually occur when the product traps residual THF or unreacted ester. Resolution: Before acidification, evaporate the THF and MeOH under reduced pressure, leaving only the aqueous alkaline phase. Extract this aqueous phase once with diethyl ether to remove any unreacted ester or organic impurities. Then, cool the pure aqueous phase and acidify. The 5-ethyl-2-methylthiazole-4-carboxylic acid will precipitate as a highly pure, filterable white solid.

References

  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. BenchChem.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC (NIH).
  • Ethyl 3-bromo-2-oxopentanoate | C7H11BrO3 | CID 14740334. PubChem.
Optimization

Technical Support Center: Synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we will delve into the intricacies of the Hantzsch thiazole synthesis, the primary route to this compound, and provide actionable solutions to frequently encountered challenges.

I. Overview of the Core Synthesis: The Hantzsch Thiazole Reaction

The synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid and its ethyl ester precursor typically relies on the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide.[1][2][3] In our case, the key reactants are ethyl 2-chloroacetoacetate (or a related α-halo-β-ketoester) and thioacetamide. The reaction proceeds through a nucleophilic attack of the thioamide sulfur on the halogenated carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2][4]

Reaction Workflow

Hantzsch_Synthesis reagents Ethyl 2-chloroacetoacetate + Thioacetamide intermediate Thiazoline Intermediate reagents->intermediate Condensation/ Cyclization product_ester Ethyl 5-Ethyl-2-methylthiazole-4-carboxylate intermediate->product_ester Dehydration final_product 5-Ethyl-2-methylthiazole-4-carboxylic acid product_ester->final_product Hydrolysis

Caption: General workflow for the Hantzsch synthesis of the target molecule.

II. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Question 1: My reaction yields are consistently low, and I observe multiple unknown spots on my TLC plate. What are the likely side reactions?

Answer:

Low yields and the presence of multiple byproducts often point to several competing side reactions. The primary culprits in the Hantzsch synthesis of this specific thiazole are typically:

  • Formation of Dimeric Byproducts: Thioacetamide can self-condense or react with the product to form more complex structures, especially under harsh heating conditions or incorrect stoichiometry.

  • Reaction of Ethyl 2-chloroacetoacetate with Itself: Under basic conditions, the α-halo-β-ketoester can undergo self-condensation reactions.

  • Incomplete Cyclization: The intermediate may not fully dehydrate to the aromatic thiazole, leading to a mixture of thiazoline and thiazole products.

Mitigation Strategies:

  • Strict Stoichiometric Control: Use a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the α-haloketone.[4] This can help minimize self-condensation of the ketoester.

  • Temperature Management: The reaction is often exothermic. Maintain a controlled temperature, typically by slow addition of one reagent to the other, to prevent runaway reactions and the formation of degradation products. While some heating is necessary for the cyclization and dehydration steps, excessive temperatures should be avoided.[1]

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Ethanol is a common choice as it effectively dissolves the reactants and facilitates the reaction.

Question 2: I am observing a significant amount of a byproduct with a similar polarity to my desired ethyl ester product, making purification difficult. What could this be?

Answer:

A common and challenging byproduct in this synthesis is the formation of an isomeric thiazole. This can occur if the starting α-haloketoester is not regiochemically pure or if alternative cyclization pathways become significant. For instance, if the starting material is ethyl 2-chloro-3-oxopentanoate, the cyclization with thioacetamide should regioselectively yield the desired product. However, impurities or reaction conditions that promote tautomerization can lead to the formation of ethyl 4-ethyl-2-methylthiazole-5-carboxylate.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the high purity of your ethyl 2-chloroacetoacetate or related starting material. Impurities can lead to a variety of side products.

  • Reaction Conditions: The reaction is typically carried out under neutral or slightly acidic conditions to favor the desired cyclization pathway. The use of a base can sometimes promote undesired side reactions.

  • Purification Technique: If isomeric byproducts are present, purification by column chromatography may be necessary. A careful selection of the eluent system is crucial to achieve good separation.

Question 3: The final hydrolysis step from the ethyl ester to the carboxylic acid is not going to completion, or I am seeing degradation of the thiazole ring. How can I optimize this step?

Answer:

The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step. Incomplete hydrolysis or degradation can be due to several factors:

  • Insufficiently Strong Basic Conditions: A weak base or insufficient amount of base may not fully drive the hydrolysis to completion.

  • Harsh Reaction Conditions: The thiazole ring can be susceptible to degradation under prolonged exposure to strong acids or bases at high temperatures.

  • Product Precipitation: The sodium salt of the carboxylic acid may precipitate out of solution, hindering further reaction.

Optimized Hydrolysis Protocol:

  • Choice of Base: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide.

  • Solvent System: A mixture of ethanol and water is often effective. The ethanol helps to dissolve the starting ester, while the water facilitates the hydrolysis.

  • Temperature Control: The reaction can be gently heated to reflux to ensure completion. However, monitor the reaction by TLC to avoid prolonged heating that could lead to degradation.

  • Work-up Procedure: After the reaction is complete, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of around 3-4 to precipitate the carboxylic acid product.[5] Cooling the mixture can improve the yield of the precipitated product.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid?

A1: With an optimized protocol, the overall yield from the starting materials can range from 70% to over 90% for the formation of the ethyl ester, with the subsequent hydrolysis also proceeding in high yield.[5]

Q2: How can I confirm the identity and purity of my final product?

A2: Standard analytical techniques should be employed:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

  • HPLC: To quantify purity.

Q3: Are there alternative synthetic routes to this molecule?

A3: While the Hantzsch synthesis is the most common, other methods for constructing the thiazole ring exist. These can include reactions involving other functionalized starting materials, but they are often more complex and may not offer significant advantages for this particular target molecule.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Ethyl-2-methylthiazole-4-carboxylate
Step Procedure Key Considerations
1 In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.1 eq) in ethanol.Ensure complete dissolution before proceeding.
2 Slowly add ethyl 2-chloro-3-oxopentanoate (1.0 eq) to the solution at room temperature.The addition should be dropwise to control the initial exothermic reaction.
3 Heat the reaction mixture to reflux and monitor the reaction progress by TLC.The reaction is typically complete within 2-4 hours.
4 Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
5 Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.This step removes any remaining inorganic salts.
6 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
7 Purify the crude product by column chromatography on silica gel if necessary.An appropriate eluent system (e.g., a hexane/ethyl acetate gradient) should be used.
Protocol 2: Hydrolysis to 5-Ethyl-2-methylthiazole-4-carboxylic acid
Step Procedure Key Considerations
1 Dissolve the ethyl ester in a mixture of ethanol and water.
2 Add a solution of sodium hydroxide (2-3 eq) in water.
3 Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
4 Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
5 Dilute the remaining aqueous solution with water and cool in an ice bath.
6 Slowly add concentrated hydrochloric acid to adjust the pH to 3-4, at which point the product will precipitate.Careful pH control is crucial to maximize precipitation and avoid redissolving the product.
7 Collect the solid product by filtration, wash with cold water, and dry under vacuum.

V. Mechanistic Insight: Side Product Formation

Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions A Ethyl 2-chloro-3-oxopentanoate + Thioacetamide B Desired Thiazoline Intermediate A->B E Isomeric Thiazole Formation A->E Alternative Cyclization C Ethyl 5-Ethyl-2-methylthiazole-4-carboxylate B->C F Incomplete Dehydration (Thiazoline byproduct) B->F Incomplete Reaction D Thioacetamide Dimerization Thioacetamide_node Thioacetamide Thioacetamide_node->D Self-Condensation

Caption: Potential side reactions in the Hantzsch synthesis of the target molecule.

By understanding these potential pitfalls and implementing the suggested troubleshooting strategies, researchers can significantly improve the yield, purity, and overall success of their 5-Ethyl-2-methylthiazole-4-carboxylic acid synthesis.

VI. References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Taylor & Francis Online. Available at: [Link]

  • Dovlatyan, V. V., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Dovlatyan, V. V., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate. PubChem. Available at: [Link]

  • Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. (2015). Google Patents. Available at:

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. Available at: [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents. Available at:

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Ethyl-2-methylthiazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can optimize your reaction conditions for the highest yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid, which is typically prepared via a two-step process: the Hantzsch thiazole synthesis to form the ethyl ester intermediate (ethyl 5-ethyl-2-methylthiazole-4-carboxylate), followed by hydrolysis to the final carboxylic acid.

Problem 1: Low or No Yield of Ethyl 5-Ethyl-2-methylthiazole-4-carboxylate (Hantzsch Reaction)

Question: I am experiencing a low yield or no product at all during the Hantzsch synthesis of the ethyl ester intermediate. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a Hantzsch thiazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • α-Haloketone (Ethyl 2-chloro-3-oxobutanoate or similar): Ensure the α-haloketone is fresh or has been stored properly, as these compounds can be lachrymatory and may decompose over time.[2] Purity should be verified by techniques such as NMR or GC-MS.

    • Thioamide (Thioacetamide): The purity of the thioamide is crucial, as impurities can lead to unwanted side reactions.[2] Recrystallize if necessary.

  • Suboptimal Reaction Conditions:

    • Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[2] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC). Conversely, excessive heat can lead to the formation of side products.[2]

    • Solvent: Alcohols like ethanol are commonly used.[3] However, exploring greener alternatives such as water or performing the reaction under solvent-free conditions might be beneficial for certain substrates.[3]

    • Reaction Time: Monitor the reaction progress by TLC. Upon completion, proceed with the workup. Prolonged reaction times can lead to decomposition of the product.

  • Incorrect Stoichiometry:

    • Ensure the correct molar ratios of the reactants. A slight excess of the thioamide is sometimes used to ensure the complete consumption of the α-haloketone.

Problem 2: Formation of Impurities in the Hantzsch Reaction

Question: My reaction is producing the desired ethyl ester, but it is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

Answer: The formation of isomeric impurities is a common side reaction in Hantzsch thiazole synthesis, particularly under acidic conditions.[1]

Possible Side Reactions and Solutions:

  • Formation of Isomeric Impurities: To minimize the formation of isomers like 2-imino-2,3-dihydrothiazoles, it is often recommended to maintain neutral or slightly basic conditions.[1]

  • Formation of Bis-thiazoles: If a reactant has multiple reaction sites, bis-thiazoles can form. Careful control of stoichiometry and reaction conditions can help to limit these side products.[1]

Problem 3: Difficulty in Isolating and Purifying the Ethyl Ester Intermediate

Question: I am having trouble isolating and purifying the ethyl 5-ethyl-2-methylthiazole-4-carboxylate. What should I do?

Answer: Issues with product isolation and purification can often be resolved with adjustments to the workup and purification procedures.

Solutions:

  • Precipitation: If the product is soluble in the reaction solvent, consider precipitating it by adding a non-solvent.[1] For example, pouring a methanol reaction mixture into a sodium carbonate solution can precipitate the thiazole product.[1][4]

  • Recrystallization: This is a common and effective method for purifying 2-aminothiazole derivatives.[5] Suitable solvents include C1-C6 alcohols (e.g., ethanol), ethers (e.g., THF), esters, and water, or mixtures thereof.[5]

  • Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a viable alternative.[1] A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be used.[6]

Problem 4: Incomplete or Slow Hydrolysis of the Ethyl Ester

Question: The hydrolysis of ethyl 5-ethyl-2-methylthiazole-4-carboxylate to the final carboxylic acid is incomplete or very slow. How can I drive the reaction to completion?

Answer: The hydrolysis of the ester to the carboxylic acid is a critical final step. Ensuring complete reaction is key to obtaining a pure product.

Possible Causes and Solutions:

  • Insufficient Base or Acid: For base-catalyzed hydrolysis (saponification), ensure at least a stoichiometric amount of a strong base like NaOH or KOH is used. For acid-catalyzed hydrolysis, a strong acid like HCl or H₂SO₄ is required in catalytic or stoichiometric amounts.

  • Low Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Biphasic Mixture: If the ester is not fully soluble in the aqueous base or acid, the reaction will be slow. Adding a co-solvent like ethanol or THF can create a homogeneous solution and accelerate the reaction.

Problem 5: Difficulty in Purifying the Final Carboxylic Acid

Question: After hydrolysis, I am struggling to isolate a pure sample of 5-Ethyl-2-methylthiazole-4-carboxylic acid. What is the recommended purification procedure?

Answer: The purification of the final carboxylic acid typically involves an acid-base workup followed by recrystallization.

Purification Protocol:

  • Neutralization: After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Acidification: Slowly add a strong acid (e.g., HCl) to the cooled reaction mixture until the pH is acidic (typically pH 2-3). The carboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[2]

Q2: Are there greener or more efficient alternatives to the traditional Hantzsch synthesis?

A2: Yes, significant progress has been made in developing greener synthetic approaches. These include one-pot multi-component reactions, the use of recyclable catalysts, employing green solvents or solvent-free conditions, and utilizing energy-efficient techniques like ultrasound and microwave irradiation.[1] Microwave-assisted synthesis, in particular, has been shown to dramatically increase yields and reduce reaction times.[2][3]

Q3: Can I use a one-pot procedure to synthesize 5-Ethyl-2-methylthiazole-4-carboxylic acid?

A3: While one-pot syntheses for similar thiazole derivatives have been developed, a two-step process involving the isolation of the ethyl ester intermediate followed by hydrolysis is generally more reliable for achieving high purity of the final carboxylic acid. One-pot procedures can be more complex to optimize and may lead to a more challenging purification of the final product.

Q4: How can I monitor the progress of my reactions?

A4: Thin-layer chromatography (TLC) is a widely used and effective method for monitoring the progress of both the Hantzsch reaction and the subsequent hydrolysis.[2][5] It allows for a qualitative assessment of the consumption of starting materials and the formation of products.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Ethyl-2-methylthiazole-4-carboxylate

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Ethyl 2-chloro-3-oxobutanoate (1 equivalent)

  • Thioacetamide (1.1 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-chloro-3-oxobutanoate in ethanol.

  • Add thioacetamide to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Hydrolysis to 5-Ethyl-2-methylthiazole-4-carboxylic acid

Materials:

  • Ethyl 5-ethyl-2-methylthiazole-4-carboxylate (1 equivalent)

  • Sodium hydroxide (2 equivalents)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask, dissolve ethyl 5-ethyl-2-methylthiazole-4-carboxylate in a mixture of ethanol and water.

  • Add sodium hydroxide to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the hydrolysis is complete, cool the mixture to room temperature.

  • Slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2-3), which should cause the product to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the pure 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification start Combine α-haloketone and thioacetamide in ethanol heat Reflux and monitor by TLC start->heat cool Cool to room temperature heat->cool precipitate Pour into Na₂CO₃ solution cool->precipitate filter Filter precipitate precipitate->filter wash Wash with water filter->wash dry Dry the product wash->dry recrystallize Recrystallization or Column Chromatography dry->recrystallize

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Hydrolysis Workflow

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve ester in EtOH/H₂O with NaOH reflux Reflux and monitor by TLC start->reflux cool Cool to room temperature reflux->cool acidify Acidify with HCl to pH 2-3 cool->acidify filter Filter precipitated acid acidify->filter wash Wash with cold water filter->wash dry Dry the product wash->dry

Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield q1 Are starting materials pure and fresh? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are reaction conditions optimal? a1_yes->q2 sol1 Verify purity (NMR, etc.) Use fresh reagents a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is stoichiometry correct? a2_yes->q3 sol2 Optimize temperature Check solvent Monitor reaction time a2_no->sol2 a3_yes Consult further (e.g., catalyst) q3->a3_yes a3_no No q3->a3_no sol3 Recalculate and re-weigh reagents a3_no->sol3

Sources

Optimization

Stability of "5-Ethyl-2-methylthiazole-4-carboxylic acid" under different conditions

Technical Support Center: Stability of 5-Ethyl-2-methylthiazole-4-carboxylic acid Welcome to the technical support center for "5-Ethyl-2-methylthiazole-4-carboxylic acid." This guide is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 5-Ethyl-2-methylthiazole-4-carboxylic acid

Welcome to the technical support center for "5-Ethyl-2-methylthiazole-4-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for handling this compound. Our goal is to ensure the integrity of your experiments by addressing common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-Ethyl-2-methylthiazole-4-carboxylic acid?

A1: Based on its structure, the compound is susceptible to several degradation pathways. The thiazole ring, while generally robust, can be vulnerable under specific conditions. Key concerns include:

  • Photodegradation: Thiazole rings can absorb UV and visible light, which may lead to photo-oxygenation or complex rearrangements.[1][2] This process can be accelerated by photosensitizers in the solvent or formulation.[1] The presence of aryl ring substituents on other thiazoles has been shown to be a factor in this degradation pathway.[2]

  • Oxidative Degradation: The thiazole ring can undergo oxidative ring-opening, particularly in the presence of strong oxidizing agents.[3][4][5] This can lead to the formation of sulfonate esters or other cleavage products.[3][4]

  • pH-Dependent Hydrolysis: While the thiazole ring itself is relatively stable to hydrolysis, extreme pH conditions (strongly acidic or basic) can promote ring cleavage, especially at elevated temperatures.[6][7] Studies on related thiazolidine-4-carboxylic acids show a significant dependence of degradation rate on pH.[8]

  • Thermal Decarboxylation: Like many carboxylic acids, this compound may lose carbon dioxide (CO2) upon heating, especially at or above its melting point.[7] However, thiazole-based materials are often noted for their high thermal stability, with decomposition temperatures frequently exceeding 350°C in solid form.[9]

Q2: What are the optimal storage conditions for solid 5-Ethyl-2-methylthiazole-4-carboxylic acid?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[10][11] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of long-term oxidative degradation. Storing at -20°C is a common practice for preserving the integrity of sensitive research compounds.[7]

Q3: My solution of 5-Ethyl-2-methylthiazole-4-carboxylic acid is turning yellow. What does this mean?

A3: A color change, typically to yellow or brown, is a common visual indicator of chemical degradation.[1] This is most often caused by photodegradation or oxidation. To mitigate this, you should prepare solutions fresh whenever possible and store them in amber-colored vials or containers wrapped in aluminum foil to protect them from light.[1] If the solution must be stored, keep it at a low temperature (2-8°C) and consider purging the headspace with an inert gas.

Q4: I am observing a loss of my parent compound in HPLC analysis over time. How can I confirm the cause?

A4: A systematic approach is needed to differentiate between potential causes.

  • Assess Photostability: Run a parallel experiment where an identical sample is shielded from light (a "dark control").[1] If the concentration loss is significantly less in the dark sample, photodegradation is the likely culprit.

  • Evaluate pH Effects: The pH of your solution or mobile phase can influence stability. If degradation is suspected, evaluate the compound's stability in different buffers to identify an optimal pH range.[1]

  • Check for Oxidative Stress: If your medium contains components that could be oxidative (e.g., hydrogen peroxide in cell culture media), this could be a factor. Purging solvents with an inert gas can help minimize this.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent Results in Biological or Chemical Assays
  • Potential Cause: Degradation of the compound in the assay buffer or medium. The compound may be unstable under the specific pH, temperature, or light conditions of your experiment.

  • Troubleshooting Steps:

    • Perform a Time-Course Stability Study: Incubate the compound in your exact assay buffer for the full duration of your experiment.

    • Analyze at Multiple Time Points: Use a stability-indicating method like HPLC to measure the concentration of the parent compound at t=0 and subsequent time points.

    • Identify Degradants: Look for the appearance of new peaks in the chromatogram, which may correspond to degradation products.

    • Optimize Conditions: If degradation is confirmed, consider adjusting the buffer pH, reducing incubation time, or performing the experiment under subdued lighting.

Issue 2: Poor Mass Balance in Forced Degradation Studies
  • Potential Cause: The formation of non-chromophoric (non-UV-absorbing) degradants, volatile products, or compounds that irreversibly adsorb to the HPLC column.

  • Troubleshooting Steps:

    • Use a Different Detection Method: Employ a more universal detector, such as a mass spectrometer (LC-MS) or a charged aerosol detector (CAD), alongside your UV detector.

    • Analyze the Headspace: If decarboxylation or formation of other volatile products is suspected, use headspace gas chromatography (GC) to analyze the sample.

    • Check Column Recovery: Inject a known concentration of the parent compound and ensure you are getting the expected peak area to rule out column adsorption issues.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing stability issues.

G start Stability Issue Observed (e.g., Color Change, Peak Loss) is_solution Is the issue in solution? start->is_solution solid_storage Review solid storage: - Is it cool, dark, dry? - Is container sealed? is_solution->solid_storage No check_photodegradation Run Dark Control (Wrap sample in foil) is_solution->check_photodegradation Yes degradation_less Is degradation significantly less in dark control? check_photodegradation->degradation_less photodegradation_confirmed Root Cause: Photodegradation Solution: Use amber vials, work under subdued light. degradation_less->photodegradation_confirmed Yes check_ph Evaluate stability in different pH buffers. degradation_less->check_ph No ph_dependent Is degradation pH-dependent? check_ph->ph_dependent ph_confirmed Root Cause: pH Instability Solution: Use optimal pH buffer for experiments. ph_dependent->ph_confirmed Yes check_oxidation Evaluate impact of inert gas (N2 or Ar) purging. ph_dependent->check_oxidation No oxidation_dependent Does inert gas improve stability? check_oxidation->oxidation_dependent oxidation_confirmed Root Cause: Oxidation Solution: Deoxygenate solvents, work under inert atmosphere. oxidation_dependent->oxidation_confirmed Yes thermal_issue Consider thermal degradation or other complex interactions. oxidation_dependent->thermal_issue No

Caption: Troubleshooting workflow for stability issues.

Stability Profile & Data Summary

While specific experimental data for 5-Ethyl-2-methylthiazole-4-carboxylic acid is not widely published, this table summarizes its expected stability based on the known behavior of thiazole carboxylic acids under standard forced degradation conditions.[12][13] The goal of such studies is typically to achieve 5-20% degradation to reveal potential liabilities.[12][13]

Condition Stressor Expected Stability Potential Degradation Products / Pathways
Acid Hydrolysis 0.1 M HCl, 60-80°CModerately StablePotential for slow hydrolysis of the thiazole ring.[6][14]
Base Hydrolysis 0.1 M NaOH, 60-80°CModerately Stable to LabileRing opening may be more facile under basic conditions compared to acidic ones.[6][14]
Oxidation 3% H₂O₂, Room TempLabileOxidative cleavage of the thiazole ring is a likely pathway.[3][4][5]
Thermal (Solid) >150°CHighly StableDegradation likely requires temperatures near/above the melting point; decarboxylation is possible.[9]
Photostability ICH Q1B light exposurePotentially LabileDegradation via reaction with singlet oxygen or ring rearrangement.[1][2]

Experimental Protocols

Protocol 1: General Handling and Solution Preparation
  • Handling Solid: Handle the solid compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • Solvent Selection: Use high-purity, HPLC-grade, or anhydrous solvents as appropriate for your application. If using aqueous solutions, freshly prepared buffers are recommended.

  • Solution Preparation: To minimize degradation, prepare stock solutions fresh for each experiment. If a stock solution must be made, use a suitable anhydrous solvent (e.g., DMSO, DMF) and store it in small aliquots at -20°C or -80°C in tightly sealed amber vials.

  • Working Solutions: When preparing aqueous working solutions from a DMSO stock, ensure the final concentration of DMSO is compatible with your assay and does not cause precipitation.

Protocol 2: Forced Degradation Study Workflow

This protocol provides a framework for intentionally degrading the compound to understand its stability limits, as recommended by ICH guidelines.[13][15]

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50).[13]

  • Execution of Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of the drug solution with 0.2 M HCl (to yield a final acid concentration of 0.1 M). Heat at 60°C.

    • Base Hydrolysis: Mix equal parts of the drug solution with 0.2 M NaOH (to yield a final base concentration of 0.1 M). Heat at 60°C.

    • Oxidative Degradation: Mix equal parts of the drug solution with 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place the solid powder in a 105°C oven. Separately, heat the drug solution at 60°C.

    • Photodegradation: Expose the drug solution to a calibrated light source (per ICH Q1B guidelines). Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including a t=0 control, by a stability-indicating HPLC-UV method. If necessary, use LC-MS to identify the mass of degradation products.

Forced Degradation Workflow Diagram

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution) start->thermal photo Photostability (ICH Q1B Light + Dark Control) start->photo sample Sample at t = 0, 2, 4, 8, 24h acid->sample base->sample oxidation->sample thermal->sample photo->sample quench Neutralize Acid/Base Samples sample->quench analyze Analyze via HPLC-UV/MS quench->analyze evaluate Evaluate Degradation (%) Identify Degradants Establish Pathways analyze->evaluate

Caption: Workflow for a forced degradation study.

References

  • Benchchem. (n.d.). Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
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  • Singh, A., et al. (2024). Photochemical permutation of thiazoles, isothiazoles and other azoles.
  • Al-Amiery, A. A., et al. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry.
  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
  • de Oliveira, C. R., et al. (2014). Synthesis of new family of thiazoline and thiazole esters and investigation of their thermal properties. SciELO.
  • Zhang, Y., et al. (2024). Thiazole and Isothiazole Chemistry in Crop Protection.
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  • PLOS One. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.
  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 4-methyl-, ethyl ester.
  • Benchchem. (n.d.). Chemical stability and degradation pathways of 5-Methoxyoxazole-2-carboxylic acid.
  • LookChem. (n.d.). 5-AMINO-2-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER 31785-05-4 wiki.

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our focus is not just on the "how," but the "why," to empower you to make informed decisions in your laboratory work.

Overview: The Synthetic Strategy

The most reliable and widely adopted route to 5-Ethyl-2-methylthiazole-4-carboxylic acid is a two-stage process. It begins with the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring system as an ester, followed by a carefully controlled saponification (ester hydrolysis) to yield the final carboxylic acid.

Caption: Overall Synthetic Workflow.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Starting Materials and α-Haloketone Preparation

Question 1: I suspect issues with my starting materials. How critical is the quality of the α-haloketoester, and what is the best way to prepare it?

Answer: This is a crucial first step, as the stability and purity of your α-haloketoester, Ethyl 2-chloro-3-oxopentanoate, directly impacts the yield and purity of the subsequent cyclization.[1]

Causality and Best Practices:

  • Reagent of Choice: The chlorination of ethyl 3-oxopentanoate (ethyl propionylacetate) is most effectively and selectively achieved using sulfuryl chloride (SO₂Cl₂).[2] This method is preferred over harsher agents that can lead to undesired side products, such as the 4-chloro isomer.[2]

  • Controlling Stoichiometry: Over-chlorination is a common pitfall. It is imperative to maintain a strict 1:1 molar ratio of your ketoester to sulfuryl chloride.[2] The dropwise addition of SO₂Cl₂ at a reduced temperature (-5 to 10 °C) is essential to control the reaction's exothermicity and prevent the formation of dichlorinated impurities.[2][3]

  • Reagent Instability: α-haloketones are notoriously unstable and can degrade upon storage.[1][4] We strongly recommend one of two approaches:

    • Prepare and Use Fresh: Synthesize the material immediately before the Hantzsch cyclization.

    • Purify Before Use: If the reagent is more than a few days old or shows discoloration, purify it by vacuum distillation.

Experimental Protocol: Synthesis of Ethyl 2-chloro-3-oxopentanoate [2][3]

  • Charge a dry, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet with ethyl 3-oxopentanoate.

  • Cool the flask in an ice-salt bath to an internal temperature of -5 to 10 °C.

  • Slowly add one molar equivalent of sulfuryl chloride dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 4-5 hours.

  • Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting material.

  • Apply a vacuum to the flask to remove residual HCl and SO₂ gas, which can be scrubbed through a basic solution.

  • The crude product can often be used directly. For higher purity, perform vacuum distillation.

Part 2: The Hantzsch Thiazole Cyclization

Question 2: My Hantzsch reaction to form Ethyl 5-ethyl-2-methylthiazole-4-carboxylate is giving a low yield. What parameters should I investigate?

Answer: Low yield in the Hantzsch synthesis is a frequent challenge. The root cause typically lies in one of three areas: reaction conditions, purity of starting materials (as discussed above), or the work-up procedure.[1][4] Let's systematically troubleshoot the reaction itself.

Caption: Troubleshooting workflow for Hantzsch cyclization.

Troubleshooting Checklist:

  • Temperature: This condensation reaction typically requires thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, you will likely see little to no product formation. The standard condition is to heat the reaction mixture to reflux in a suitable solvent.[4]

  • Reaction Time: While heating is necessary, prolonged exposure to high temperatures can lead to the degradation of both reactants and products. The optimal reaction time is a balance. We advise monitoring the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) until the limiting reagent (usually the α-haloketoester) is consumed.[4]

  • Solvent Choice: The polarity and protic nature of the solvent are critical for facilitating the reaction.

    • Standard Choice: Absolute ethanol is the most common and effective solvent for this transformation.

    • Alternatives: Methanol can also be used. For certain substrates, a mixture of ethanol and water has been shown to improve yields.[4][5]

Question 3: I've completed the reaction, but my product fails to precipitate during the work-up. What should I do?

Answer: This is a common work-up issue. The thiazole product initially forms as a hydrochloride salt, which is often soluble in the reaction medium. The goal of the work-up is to neutralize this salt to precipitate the free base, which is less soluble.

  • Step 1: Confirm Neutralization: The most common reason for failure to precipitate is insufficient neutralization.[4] After cooling the reaction mixture, pour it into a beaker of ice water and slowly add a weak base solution, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), while stirring. Use pH paper or a pH meter to ensure the final pH of the solution is between 7 and 8.[6]

  • Step 2: If Precipitation Fails, Extract: If the product remains dissolved even after neutralization (it may be an oil or simply too soluble), you must switch to a liquid-liquid extraction.[4] Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Step 3: Purification: The crude product, whether obtained by precipitation or extraction, should be purified. Recrystallization from ethanol or an ethanol/water mixture is typically effective.

Part 3: The Ester Hydrolysis

Question 4: I am having difficulty hydrolyzing the ethyl ester to the final carboxylic acid without causing degradation. What is the most reliable method?

Answer: Saponification of the ester is the final hurdle, and it requires careful control to avoid cleaving the thiazole ring, which can be sensitive to harsh basic conditions.

Key Considerations for Hydrolysis:

ParameterRecommendationRationale
Base Selection Lithium Hydroxide (LiOH) While NaOH or KOH can be effective, LiOH is generally considered a milder and more selective reagent for saponification, especially with sensitive substrates. It minimizes the risk of side reactions.[7]
Solvent System THF / Water (e.g., 2:1 or 3:1) A mixed solvent system is essential. Tetrahydrofuran (THF) ensures the solubility of the organic ester, while water is required to dissolve the inorganic base, allowing the reaction to proceed in a homogenous phase.[7]
Temperature Room Temperature (20-25 °C) Avoid heating unless absolutely necessary. Most ester hydrolyses proceed to completion at room temperature within a few hours to overnight. Heating significantly increases the risk of thiazole ring degradation.
Work-up Cold Acidification After the reaction is complete (monitored by TLC), cool the mixture in an ice bath. Slowly and carefully add an acid (e.g., 1M HCl) dropwise with vigorous stirring to protonate the carboxylate salt.[8] This will precipitate the final carboxylic acid product. Aim for a final pH of 1-2 to ensure complete protonation.[8]

digraph "Hydrolysis_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
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// Nodes Start [label="Start:\nEthyl Ester in\nTHF/H2O", fillcolor="#FFFFFF"]; AddBase [label="Add LiOH solution\nStir at RT", fillcolor="#FFFFFF"]; Monitor [label="Monitor by TLC\n(disappearance of SM)", fillcolor="#FFFFFF"]; Acidify [label="Cool to 0°C\nSlowly add 1M HCl\nto pH 1-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isolate [label="Filter Precipitate\nWash with cold water", fillcolor="#FFFFFF"]; Dry [label="Dry under vacuum", fillcolor="#FFFFFF"]; End [label="Final Product:\nCarboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> AddBase; AddBase -> Monitor; Monitor -> Acidify; Acidify -> Isolate; Isolate -> Dry; Dry -> End; }

Caption: Step-by-step workflow for ester hydrolysis.

Question 5: My final product is an off-white or brown solid with a low melting point. What are the likely impurities?

Answer: If your final product is impure after hydrolysis, the contaminants are typically:

  • Unreacted Starting Ester: This indicates an incomplete hydrolysis reaction. Ensure you use a slight excess of the base (1.5-2.0 equivalents) and allow sufficient reaction time.

  • Degradation Products: If the hydrolysis conditions (especially temperature or base concentration) were too harsh, you might have byproducts from the cleavage of the thiazole ring.

  • Inorganic Salts: Insufficient washing of the filtered product can leave residual salts (e.g., LiCl). Wash the filter cake thoroughly with cold deionized water.

Purification of the final carboxylic acid is best achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetone/heptane.

References

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(2), 133-138. [Link]

  • El-Sayed, N. N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 765. [Link]

  • Google Patents. (2012). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Google Patents. (2015).
  • Reddit. (2025). Why are my ester hydrolysis not working. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid. This guide is designed to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in successfully scaling up your synthesis. As Senior Application Scientists, we understand the nuances of moving from bench-scale to larger production, and this resource is built on a foundation of scientific expertise and practical, field-proven insights.

I. Synthesis Overview & Mechanism

The most common and robust method for synthesizing the thiazole core of 5-Ethyl-2-methylthiazole-4-carboxylic acid is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide.[1][2][3] In this specific case, the key precursors are ethyl 2-chloroacetoacetate and thioacetamide. The aromaticity of the resulting thiazole ring is a significant driving force for this reaction.[2]

Reaction Pathway Visualization

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Intermediate_1 Thioimidate Intermediate Ethyl_2_chloroacetoacetate->Intermediate_1 SN2 Attack Thioacetamide Thioacetamide Thioacetamide->Intermediate_1 Intermediate_2 Hydroxythiazoline Intermediate_1->Intermediate_2 Cyclization Ethyl_ester Ethyl 5-ethyl-2-methylthiazole-4-carboxylate Intermediate_2->Ethyl_ester Dehydration Final_Product 5-Ethyl-2-methylthiazole-4-carboxylic acid Ethyl_ester->Final_Product Hydrolysis

Caption: Hantzsch synthesis pathway for 5-Ethyl-2-methylthiazole-4-carboxylic acid.

II. Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis and scale-up of 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Low Yield of Ethyl 5-ethyl-2-methylthiazole-4-carboxylate

Q1: My initial cyclization reaction to form the ethyl ester intermediate is consistently yielding less than 70%. What are the likely causes and how can I optimize this step?

A1: Low yields in the Hantzsch synthesis are often multifactorial. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Purity of Ethyl 2-chloroacetoacetate: This is a critical starting material. Impurities can lead to side reactions. It is commonly synthesized by the chlorination of ethyl acetoacetate with sulfuryl chloride.[4][5] Ensure your starting material is free of the 4-chloro isomer, which can arise from harsher chlorinating agents.[4]

    • Thioacetamide Stability: Thioacetamide can degrade over time, especially if exposed to moisture. Use freshly sourced or properly stored thioacetamide. For large-scale synthesis, consider preparing it fresh from acetamide and phosphorus pentasulfide or via the reaction of acetonitrile with hydrogen sulfide.[6][7][8][9]

    • Stoichiometric Ratio: While the reaction proceeds in a 1:1 molar ratio, using a slight excess (1.1-1.2 equivalents) of thioacetamide can help drive the reaction to completion, especially if there are concerns about its purity or stability.[2]

  • Reaction Conditions:

    • Temperature Control: The initial SN2 reaction between the thioamide and the α-haloketone is exothermic.[10] On a larger scale, efficient heat dissipation is crucial. A runaway reaction can lead to the formation of byproducts. Consider a dropwise addition of the ethyl 2-chloroacetoacetate to the thioacetamide solution at a controlled temperature.

    • Solvent Choice: Ethanol is a common solvent for this reaction. Ensure it is of an appropriate grade and dry, as water can promote the formation of oxazole byproducts.[11] For scale-up, consider the solvent's boiling point and its ability to dissolve both reactants and intermediates.

  • Work-up and Purification:

    • Neutralization: The initial product is often the HBr or HCl salt of the thiazole, which is soluble in the reaction mixture.[2] Neutralization with a weak base like sodium carbonate is necessary to precipitate the free base.[3] Incomplete neutralization will result in product loss.

    • Purification Strategy: While direct precipitation can yield a relatively pure product, for pharmaceutical applications, column chromatography may be necessary to remove any unreacted starting materials or byproducts.[11]

Side Product Formation

Q2: I'm observing a significant amount of an oxazole byproduct in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of an oxazole byproduct is a known issue in Hantzsch thiazole synthesis, particularly when using thioamides.

  • Mechanism of Oxazole Formation: This side reaction occurs when the oxygen of the thioamide's amide group acts as the nucleophile instead of the sulfur atom, leading to the formation of an oxazole ring.

  • Preventative Measures:

    • Anhydrous Conditions: The presence of water can facilitate the hydrolysis of thioacetamide to acetamide, which can then react to form the oxazole. Ensure all reagents and solvents are thoroughly dried before use.[11]

    • High-Purity Thioacetamide: Use thioacetamide of the highest possible purity to minimize the presence of any corresponding amide impurities.

Challenges in the Hydrolysis Step

Q3: The hydrolysis of the ethyl ester to the final carboxylic acid is incomplete, or I'm seeing degradation of my product. What are the best practices for this saponification reaction?

A3: The hydrolysis of the ethyl ester is a critical final step.

  • Incomplete Hydrolysis:

    • Base Equivalents: Ensure you are using a sufficient molar excess of the base (e.g., sodium hydroxide or potassium hydroxide), typically 1.5-2.0 equivalents, to drive the reaction to completion.

    • Reaction Time and Temperature: The hydrolysis may require heating to reflux for several hours. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[11]

  • Product Degradation:

    • Temperature Control: While heating is necessary, excessive temperatures for prolonged periods can lead to decarboxylation or other degradation pathways. Maintain a controlled reflux.

    • Acidification: After the hydrolysis is complete, the reaction mixture must be carefully acidified to precipitate the carboxylic acid. A rapid or uncontrolled addition of strong acid can lead to localized heating and potential degradation. Add the acid slowly with efficient stirring and cooling. The target pH for precipitation is typically in the range of 3-4.[12]

Purification and Isolation Issues

Q4: I am struggling to obtain a high-purity final product. What purification techniques are most effective for 5-Ethyl-2-methylthiazole-4-carboxylic acid?

A4: Achieving high purity is essential, especially for pharmaceutical applications.

  • Recrystallization: This is often the most effective method for purifying the final carboxylic acid.

    • Solvent Selection: A suitable solvent system should be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of similar carboxylic acids include ethanol, methanol, or mixtures of ethanol and water.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed.[13]

    • Eluent System: A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane. The polarity can be adjusted based on the impurities present.

III. Experimental Protocols

Step 1: Synthesis of Ethyl 5-ethyl-2-methylthiazole-4-carboxylate

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve thioacetamide (1.05 equivalents) in absolute ethanol.

  • Reactant Addition: Cool the thioacetamide solution to 10-15°C. Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise via the addition funnel, maintaining the internal temperature below 25°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is between 7 and 8.

  • Isolation: The product will precipitate out of the solution. Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight.

Step 2: Hydrolysis to 5-Ethyl-2-methylthiazole-4-carboxylic acid
  • Reaction Setup: To a reactor containing the ethyl 5-ethyl-2-methylthiazole-4-carboxylate from the previous step, add a 2M solution of sodium hydroxide (1.5 equivalents) in a 1:1 mixture of ethanol and water.

  • Hydrolysis: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 2N hydrochloric acid with vigorous stirring until the pH reaches 3-4.

  • Isolation: The carboxylic acid will precipitate as a solid. Filter the product, wash thoroughly with cold water to remove any inorganic salts.

  • Purification and Drying: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water). Dry the purified crystals under vacuum at 50-60°C.

Quantitative Data Summary
ParameterEthyl 2-chloroacetoacetateThioacetamideEthyl 5-ethyl-2-methylthiazole-4-carboxylate5-Ethyl-2-methylthiazole-4-carboxylic acid
Molecular Formula C₆H₉ClO₃[4]C₂H₅NS[7]C₈H₁₁NO₂SC₆H₇NO₂S
Molecular Weight 164.59 g/mol [4]75.13 g/mol 185.24 g/mol 157.19 g/mol
Typical Molar Ratio 1.01.05-1.2N/AN/A
Typical Yield N/AN/A75-85%80-90% (from ester)

IV. Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurity Issue Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Analyze Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Workup Review Work-up and Purification Procedures Start->Check_Workup Optimize_Reagents Use Fresh/Purified Reagents, Adjust Ratios Check_Reagents->Optimize_Reagents Optimize_Conditions Adjust Temperature, Time, or Solvent Check_Conditions->Optimize_Conditions Optimize_Workup Modify Neutralization, Recrystallization, or Chromatography Check_Workup->Optimize_Workup Successful_Synthesis Successful Synthesis Optimize_Reagents->Successful_Synthesis Optimize_Conditions->Successful_Synthesis Optimize_Workup->Successful_Synthesis

Caption: A systematic workflow for troubleshooting synthesis issues.

V. References

  • Lu Le Laboratory. Preparation of Thioacetamide - Organosulfur Compounds. [Link]

  • Wikipedia. Thioacetamide. [Link]

  • Google Patents. CN105777597A - Method for preparing thioacetamide.

  • Google Patents. US5284974A - Process for the preparation of thioacetamide.

  • European Patent Office. Improved process for the preparation of thioacetamide - EP 0648742 A1.

  • Google Patents. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.

  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

  • Google Patents. US20170240541A1 - Process for preparing thiazole derivatives.

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • Scribd. Hantzsch Thiazole Synthesis Mechanism. [Link]

  • ResearchGate. The Hantzsch Thiazole Synthesis. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • ResearchGate. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

  • CNKI. Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. [Link]

  • PMC. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. [Link]

  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

  • PLOS One. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]

  • ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. [Link]

  • PubMed. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 5-Ethyl-2-methylthiazole-4-carboxylic acid

Welcome to the technical support center for the characterization of 5-Ethyl-2-methylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of 5-Ethyl-2-methylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

I. Synthesis & Purification

Question 1: My Hantzsch thiazole synthesis for a similar compound resulted in a low yield. What are the likely causes and how can I optimize the reaction for 5-Ethyl-2-methylthiazole-4-carboxylic acid?

Answer: Low yields in the Hantzsch synthesis are a frequent issue stemming from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: The stability of your α-haloketone and thioamide is paramount. α-Haloketones can degrade and should be freshly prepared or purified before use to prevent side reactions from impurities.[1][2]

  • Reaction Conditions:

    • Temperature: This synthesis often requires heating. If you are running the reaction at room temperature, consider increasing it. Small-scale trials at different temperatures can help determine the optimum.[1]

    • Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to establish the optimal duration.[1][2]

    • Solvent: While ethanol and methanol are common, exploring other solvents or mixtures could be beneficial.[1]

  • Workup and Purification:

    • Precipitation: Thiazole products are often poorly soluble in water, allowing for precipitation upon neutralization of the reaction mixture with a weak base like 5% sodium carbonate.[1] If precipitation fails, ensure the solution is basic by checking the pH.

    • Extraction: If precipitation is not effective, perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate or dichloromethane.[1]

    • Column Chromatography: For difficult purifications, silica gel column chromatography is a reliable method to isolate the desired product from impurities.[1]

Question 2: After synthesizing the ethyl ester precursor, the subsequent hydrolysis to the carboxylic acid is incomplete. How can I improve this step?

Answer: Incomplete hydrolysis is a common hurdle. The ester group on the thiazole ring can be sterically hindered or electronically stabilized. Consider these adjustments:

  • Choice of Base: If you are using a weak base like sodium carbonate, switching to a stronger base like sodium hydroxide or lithium hydroxide can increase the reaction rate.

  • Reaction Conditions: Refluxing the reaction mixture for an extended period (e.g., 4 hours or more) in a mixture of ethanol and aqueous 10% NaOH is a common procedure for hydrolyzing thiazole esters.[3]

  • Monitoring the Reaction: Use TLC to monitor the disappearance of the starting ester. The carboxylic acid product will have a different Rf value and may streak on the TLC plate.

  • Workup: After the reaction, the ethanol is typically removed under reduced pressure. The aqueous layer is then washed with an organic solvent (like ethyl acetate) to remove any unreacted ester before acidifying to precipitate the carboxylic acid product.[3]

II. Spectroscopic Characterization

Question 3: I'm seeing unexpected peaks in the ¹H NMR spectrum of my final product. How can I interpret these?

Answer: Unexpected peaks in your ¹H NMR can arise from several sources. Here is a logical workflow to diagnose the issue:

Sources

Optimization

Technical Support Center: NMR Troubleshooting for 5-Ethyl-2-methylthiazole-4-carboxylic acid

Welcome to the Analytical Support Hub. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in resolving common nuclear magnetic res...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Hub. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in resolving common nuclear magnetic resonance (NMR) spectroscopy challenges associated with 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8).

This guide synthesizes theoretical chemical principles with field-proven experimental logic to ensure your spectral acquisitions are accurate, reproducible, and self-validating.

Reference Spectral Data

To establish a baseline for your troubleshooting, compare your experimental data against these expected chemical shifts. The thiazole ring environment significantly deshields attached substituents, shifting them downfield relative to standard aliphatic chains[1].

Table 1: Expected 1 H NMR Chemical Shifts (Solvent: DMSO- d6​ , 400 MHz)
PositionFunctional GroupChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)
C4 -COOH11.5 – 13.0Broad Singlet (br s)1HN/A
C5 -CH 2​ CH 3​ 3.0 – 3.2Quartet (q)2H~7.5
C2 -CH 3​ 2.6 – 2.8Singlet (s)3HN/A
C5 -CH 2​ CH 3​ 1.2 – 1.4Triplet (t)3H~7.5
Table 2: Expected 13 C NMR Chemical Shifts (Solvent: DMSO- d6​ , 100 MHz)
PositionCarbon TypeExpected Chemical Shift ( δ , ppm)
C=O Carboxylic Acid Carbonyl163.0 – 165.0
C2 Thiazole Quaternary162.0 – 166.0
C4 Thiazole Quaternary142.0 – 148.0
C5 Thiazole Quaternary138.0 – 145.0
C5-CH 2​ Aliphatic Methylene20.0 – 23.0
C2-CH 3​ Aliphatic Methyl18.0 – 20.0
C5-CH 3​ Aliphatic Methyl14.0 – 16.0

Troubleshooting FAQs

Q1: Why is the carboxylic acid (-COOH) peak missing or extremely broad in my 1 H NMR spectrum?

Causality: The carboxylic acid proton is highly labile. If your deuterated solvent contains trace amounts of water (H 2​ O/HOD), rapid intermolecular chemical exchange occurs. This exchange averages the NMR signal, causing the -COOH peak to broaden into the baseline or merge entirely with the water peak[1]. In related thiazole-4-carboxylic acids, this peak typically appears as a distinct singlet near δ 11.95 ppm only under strictly anhydrous conditions[2]. Solution: Prepare your sample using fresh, anhydrous DMSO- d6​ stored over activated molecular sieves. Self-Validation: If you suspect the peak is hidden, perform a D 2​ O shake experiment. Add one drop of D 2​ O to the NMR tube, shake vigorously, and re-run the spectrum. The complete disappearance of the suspected peak confirms it was the exchangeable -COOH proton.

Q2: The C2-methyl and C5-ethyl methylene signals are close in the aliphatic region. How can I definitively distinguish them?

Causality: The C2-methyl group is attached directly to the electron-deficient imine-like carbon of the thiazole ring, pushing its singlet resonance to δ 2.6–2.8 ppm[3]. The C5-ethyl methylene (-CH 2​ -) is also deshielded by the aromatic ring, appearing as a quartet at δ 3.0–3.2 ppm. Poor magnetic shimming can cause the quartet to blur, mimicking a broad singlet. Solution: Rely on integration and multiplicity first (3H singlet vs. 2H quartet). For absolute structural validation, acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. The C2-methyl protons will show a strong 3-bond correlation exclusively to the C4 and C5 quaternary carbons, distinguishing them from the ethyl group.

Q3: My 13 C NMR spectrum shows very weak signals for the thiazole ring carbons and the carbonyl carbon. How can I improve this?

Causality: 5-Ethyl-2-methylthiazole-4-carboxylic acid contains four quaternary carbons (C2, C4, C5, and C=O)[4]. Quaternary carbons lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled 13 C acquisition. Furthermore, they possess significantly longer longitudinal relaxation times ( T1​ ) than protonated carbons. Solution: Increase your relaxation delay (D1) to at least 3.0 seconds and increase the number of scans (NS 1024). This allows the magnetization of the quaternary carbons to fully recover between pulses.

Standardized Experimental Protocols

To ensure reproducibility and high-fidelity data, follow these validated methodologies.

Protocol A: Anhydrous Sample Preparation for Exchangeable Proton Detection
  • Desiccation: Dry 15–20 mg of the 5-Ethyl-2-methylthiazole-4-carboxylic acid sample under high vacuum ( 0.1 mbar) for 2 hours.

    • Rationale: Removes trace atmospheric moisture that drives rapid proton exchange.

  • Solvent Selection: Crack a fresh ampoule of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Dissolve the dried compound in 0.6 mL of the solvent. Vortex for 30 seconds until optically clear.

  • Transfer: Transfer the solution to a clean, oven-dried 5 mm NMR tube and cap immediately under an inert atmosphere (N 2​ or Ar) to prevent hygroscopic absorption.

Protocol B: Optimized 13 C NMR Acquisition for Heterocycles
  • Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to both 1 H and 13 C frequencies. Perform gradient shimming, followed by manual fine-tuning on the Z1 and Z2 axes to achieve a TMS full-width at half-maximum (FWHM) of <1.0 Hz.

  • Parameter Optimization:

    • Set the relaxation delay (D1) to 3.0 seconds .

    • Rationale: Ensures complete T1​ relaxation for the thiazole quaternary carbons, preventing signal saturation.

  • Acquisition: Set the number of scans (NS) to 1024. Acquire the spectrum using standard composite pulse decoupling (CPD).

  • Processing: Apply an exponential window function with a line broadening (LB) of 1.0 Hz prior to Fourier transformation to maximize the signal-to-noise ratio for the quaternary peaks.

Diagnostic Workflows & Logic

NMR_Workflow A Start: Sample Prep (5-E-2-M-T-4-CA) B Select Anhydrous DMSO-d6 (Preserves -COOH) A->B C 1H NMR Acquisition B->C D Is -COOH peak visible at ~12.0 - 13.0 ppm? C->D E Dry Sample & Solvent (Remove H2O) D->E No F Proceed to 13C NMR (Set D1 > 3s) D->F Yes E->B

Troubleshooting workflow for resolving exchangeable -COOH protons in NMR.

Signal_Logic A 13C NMR Spectrum Quaternary Carbons B C=O (Carboxylic) δ ~163-165 ppm A->B C C2 (Thiazole) δ ~162-166 ppm A->C D C4 / C5 (Thiazole) δ ~138-148 ppm A->D E HMBC Correlation to C2-Methyl (δ 2.7) C->E F HMBC Correlation to C5-Ethyl (δ 3.1, 1.3) D->F

Logical assignment of quaternary carbons using 2D HMBC correlations.

References

  • Organic Chemistry Data - NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at:[Link]

  • MDPI - Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. Available at:[Link]

  • PubChem - NIH - 4-Thiazolecarboxylic acid | C4H3NO2S | CID 304271. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 5-Ethyl-2-methylthiazole-4-carboxylic acid: A Comparative Analytical Guide

Executive Summary The compound 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) is a highly functionalized heteroaromatic scaffold heavily utilized as a crucial building block in 1[1]. Definitive structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) is a highly functionalized heteroaromatic scaffold heavily utilized as a crucial building block in 1[1]. Definitive structural elucidation of this molecule requires a multi-modal analytical approach to differentiate its regiochemistry, confirm its exact mass, and map its solid-state hydrogen-bonding network. This guide provides a critical comparison of orthogonal analytical techniques—NMR, HRMS, FT-IR, and X-Ray Crystallography—detailing the physical causality behind each method and providing self-validating experimental protocols.

Comparative Analysis of Analytical Modalities

To establish absolute structural certainty, no single technique is sufficient. The integration of orthogonal data ensures that every atomic position, isotopic mass, and spatial arrangement is independently verified.

Table 1: Comparative Analysis of Analytical Modalities for Thiazole Elucidation

Analytical ModalityPrimary Data YieldedStrengths for Thiazole ScaffoldLimitationsSelf-Validation Metric
NMR (1H, 13C, DEPT) Atomic connectivity, stereocentersDistinguishes C2-methyl from C5-ethyl via coupling constantsCannot determine exact mass; requires high purityInternal TMS standard (0.00 ppm)
HRMS (ESI-TOF) Exact mass, isotopic pattern, fragmentsHigh sensitivity for basic thiazole nitrogen (ESI+)Isobaric interference possible without MS/MSLock-mass calibration (< 2 ppm error)
FT-IR Spectroscopy Functional group vibrational modesRapid confirmation of C=O and O-H stretch of carboxylic acidLimited connectivity informationBackground subtraction (ambient CO2/H2O)
X-Ray Crystallography 3D atomic coordinates, H-bondingDefinitive proof of solid-state conformation and dimersRequires high-quality single crystalsR-factor (R1 < 0.05)

Quantitative Data: NMR Signal Assignments

Nuclear Magnetic Resonance (NMR) is the primary engine for mapping atomic connectivity. The presence of the electronegative nitrogen and sulfur atoms in the thiazole ring heavily deshields the adjacent carbon and proton nuclei, providing highly diagnostic chemical shifts[2].

Table 2: Quantitative NMR Signal Assignments (DMSO-d6, 400 MHz / 100 MHz)

NucleusChemical Shift (ppm)Multiplicity (J in Hz)IntegrationStructural AssignmentCausality / Rationale
1H 1.25Triplet (J = 7.5)3HC5-CH2-CH3 Coupled to adjacent CH2 group
1H 2.65Singlet3HC2-CH3 Deshielded by adjacent N and S atoms
1H 3.05Quartet (J = 7.5)2HC5-CH2 -CH3Deshielded by aromatic thiazole ring
1H 12.80Broad Singlet1HC4-COOH Highly deshielded acidic proton; exchanges with D2O
13C 15.5Positive (DEPT)-C5-CH2-CH3 Aliphatic methyl carbon
13C 19.2Positive (DEPT)-C2-CH3 Methyl carbon directly attached to heteroaromatic ring
13C 21.0Negative (DEPT)-C5-CH2 -CH3Aliphatic methylene carbon
13C 140.8Absent (DEPT)-Thiazole C5 Quaternary aromatic carbon
13C 142.5Absent (DEPT)-Thiazole C4 Quaternary aromatic carbon attached to EWG
13C 163.5Absent (DEPT)-C=O (Carboxyl)Highly deshielded carbonyl carbon
13C 164.3Absent (DEPT)-Thiazole C2 Highly deshielded by electronegative N and S

Step-by-Step Methodologies & Causal Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

Causality : The thiazole nitrogen possesses a lone pair of electrons that readily accepts a proton in acidic mobile phases. This makes positive Electrospray Ionization (ESI+) highly efficient for generating a robust [M+H]+ precursor ion. Subsequent collision-induced dissociation (CID) drives the characteristic neutral loss of CO2, a diagnostic fragmentation pathway for 2[2].

  • Sample Preparation : Dissolve 1 mg of 5-Ethyl-2-methylthiazole-4-carboxylic acid in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • System Suitability (Self-Validation) : Infuse a sodium formate calibration solution continuously via a lock-mass sprayer. Verify that the mass error across the m/z 100-1000 range remains < 2 ppm prior to sample injection.

  • Ionization & Acquisition : Inject 5 µL into the ESI source operating in positive ion mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • MS/MS Fragmentation : Isolate the [M+H]+ precursor ion (m/z 172.04) in the quadrupole. Apply a collision energy ramp (15-30 eV) using Argon as the collision gas to induce the diagnostic -44 Da (loss of CO2) fragmentation.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality : Standard 13C NMR provides the chemical shifts of all carbons but lacks multiplicity data. By applying a DEPT-135 pulse sequence, we selectively phase-modulate the signals, acting as an orthogonal validation mechanism to ensure the C5-ethyl CH2 group is absolute and not 3[3].

  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

  • Shimming & Tuning (Self-Validation) : Insert the NMR tube into the 400 MHz spectrometer. Perform automated gradient shimming on the deuterium lock signal (DMSO-d6 at 2.50 ppm) until the line width at half height is strictly < 1.0 Hz. Reference the spectrum to the internal TMS peak at exactly 0.00 ppm.

  • 1H Acquisition : Run a standard 1D proton sequence (zg30) with 16 scans, a 2-second relaxation delay, and a spectral width of 15 ppm to capture the highly deshielded carboxylic acid proton.

  • 13C & DEPT-135 Acquisition : Run a 1D carbon sequence (zgpg30) with 1024 scans. Follow immediately with a DEPT-135 sequence to orthogonally validate carbon multiplicities (CH2 inverted, quaternary absent).

Protocol 3: Single-Crystal X-Ray Diffraction

Causality : While NMR and MS confirm connectivity, they cannot definitively map 3D solid-state packing. Thiazolecarboxylic acids inherently form complex supramolecular frameworks driven by intermolecular O-H···N and C-H···O . X-ray diffraction maps the exact atomic coordinates, ruling out regioisomers.

  • Crystallization : Dissolve 50 mg of the compound in a minimal volume of hot ethanol. Allow the solvent to evaporate slowly at room temperature over 48-72 hours to yield diffraction-quality single crystals.

  • Mounting & Data Collection : Select a crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a MiTeGen loop using paratone oil. Transfer to a diffractometer equipped with a Mo-Kα X-ray source (λ = 0.71073 Å) cooled to 100 K using a nitrogen stream.

  • Integration & Refinement (Self-Validation) : Integrate the diffraction frames using standard crystallographic software. Solve the structure using direct methods and refine using full-matrix least-squares on F^2. Validate the final model by ensuring the R-factor (R1) is < 0.05, confirming the structural model's absolute agreement with the experimental electron density map.

Multi-Modal Elucidation Workflow

The integration of these techniques forms a closed-loop validation system. The workflow below illustrates the logical dependencies required to achieve structural certainty.

G cluster_0 Orthogonal Analytical Modalities Sample 5-Ethyl-2-methylthiazole- 4-carboxylic acid NMR NMR Spectroscopy (1H, 13C, DEPT-135) Sample->NMR HRMS HRMS (ESI-TOF) (Exact Mass & MS/MS) Sample->HRMS FTIR FT-IR Spectroscopy (Vibrational Modes) Sample->FTIR XRAY X-Ray Diffraction (Solid-State 3D) Sample->XRAY Validation Data Integration & Cross-Validation NMR->Validation Connectivity HRMS->Validation Formula FTIR->Validation Functional Groups XRAY->Validation Coordinates Final Confirmed Molecular Structure (Self-Validated) Validation->Final R1 < 0.05, Mass Error < 2ppm

Multi-modal structural elucidation workflow for thiazole derivatives.

References

  • BLD Pharm. "1520637-00-6 | 2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid and related derivatives (CAS 113366-74-8)". BLD Pharm. 1

  • National Institutes of Health. "Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities". PMC. 2

  • National Institutes of Health. "2,4-Dimethyl-1,3-thiazole-5-carboxylic Acid: An X-ray Structural Study at 100 K and Hirshfeld Surface Analysis". PubMed. 4

  • MDPI. "Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives". MDPI. 3

Sources

Comparative

Spectroscopic Validation and Structural Comparison Guide: 5-Ethyl-2-methylthiazole-4-carboxylic acid vs. Analogs

Executive Summary & Mechanistic Context In modern drug discovery, thiazole-4-carboxylic acid derivatives are indispensable building blocks, frequently utilized in the synthesis of kinase inhibitors, such as Colony Stimul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In modern drug discovery, thiazole-4-carboxylic acid derivatives are indispensable building blocks, frequently utilized in the synthesis of kinase inhibitors, such as Colony Stimulating Factor-1 Receptor (CSF-1R) inhibitors[1]. The specific substitution pattern on the thiazole ring dictates both the physicochemical properties (e.g., LogP, solubility) and the steric complementarity within the target protein's hydrophobic binding pocket.

5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) [2] is a highly specific precursor. However, its synthesis and procurement often present a structural validation challenge. For instance, the lateral lithiation of the simpler analog, 2,5-dimethylthiazole-4-carboxylic acid, can yield a complex mixture of regioisomers, including 2-ethyl-5-methylthiazole-4-carboxylic acid and 5-ethyl-2-methylthiazole-4-carboxylic acid[3].

As a Senior Application Scientist, I have designed this guide to provide a self-validating spectroscopic framework. This document objectively compares the spectroscopic signatures of 5-Ethyl-2-methylthiazole-4-carboxylic acid against its common analogs, ensuring rigorous quality control before downstream Active Pharmaceutical Ingredient (API) synthesis.

Comparative Spectroscopic Data

To definitively distinguish the target compound from its structural isomers and simpler analogs, quantitative NMR and HRMS data must be cross-referenced. The primary diagnostic marker is the aliphatic coupling pattern at the C2 and C5 positions.

Table 1: ¹H NMR Spectroscopic Comparison (DMSO-d₆, 400 MHz)

Note: The ethyl group at C5 produces a distinct first-order coupling pattern (quartet and triplet), which is the primary diagnostic feature against the singlet of a C5-methyl group.

CompoundC2 Substitution MarkerC5 Substitution MarkerCarboxylic Acid (-COOH)
5-Ethyl-2-methylthiazole-4-carboxylic acid 2.65 ppm (s, 3H)3.15 ppm (q, J=7.5 Hz, 2H) 1.25 ppm (t, J=7.5 Hz, 3H) 12.8 ppm (br s, 1H)
2,5-Dimethylthiazole-4-carboxylic acid 2.62 ppm (s, 3H)2.70 ppm (s, 3H)12.8 ppm (br s, 1H)
2-Ethyl-5-methylthiazole-4-carboxylic acid 2.95 ppm (q, J=7.5 Hz, 2H)1.30 ppm (t, J=7.5 Hz, 3H)2.72 ppm (s, 3H) 12.8 ppm (br s, 1H)
Table 2: Key ¹³C NMR & HRMS Diagnostic Markers
CompoundC2 Shift (ppm)C5 Shift (ppm)HRMS [M+H]⁺ (m/z)
5-Ethyl-2-methylthiazole-4-carboxylic acid ~163.5~145.2172.0427
2,5-Dimethylthiazole-4-carboxylic acid ~163.0~139.8158.0270
2-Ethyl-5-methylthiazole-4-carboxylic acid ~168.1~140.5172.0427
Table 3: IR Vibrational Frequencies (ATR-FTIR)
Functional GroupFrequency Range (cm⁻¹)Diagnostic Significance
O-H (Carboxylic) 3300 - 2500 (broad)Confirms the presence of a free acid versus an esterified precursor.
C=O (Carbonyl) 1685 - 1705Conjugated acid carbonyl stretch.
C=N (Thiazole ring) 1530 - 1550Confirms an intact heteroaromatic ring structure.

Self-Validating Experimental Protocols

A robust analytical workflow does not merely list steps; it builds a self-validating system where each experimental choice is grounded in chemical causality.

Protocol A: NMR Spectroscopic Validation

Objective: Confirm the regiochemistry of the ethyl substitution.

  • Sample Preparation: Dissolve 15-20 mg of the thiazole derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality of Solvent Choice: DMSO-d₆ is explicitly selected over CDCl₃. Highly polar carboxylic acids often cause dimerization and severe line broadening in non-polar solvents. DMSO disrupts these intermolecular hydrogen bonds, yielding a sharp, diagnostic -COOH peak around 12.8 ppm and preventing signal overlap in the aliphatic region.

  • Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 512 scans) using a standard pulse sequence.

  • Interpretation: Route the spectral data through the decision tree below to rule out the 2,5-dimethyl and 2-ethyl-5-methyl analogs.

NMR_Logic Sample Thiazole-4-carboxylic Acid Sample HNMR 1H NMR Acquisition (DMSO-d6) Sample->HNMR CheckC5 Signal at ~3.15 ppm (Quartet, 2H)? HNMR->CheckC5 Analyze Aliphatic Region Is5Ethyl 5-Ethyl Confirmed (Target Compound) CheckC5->Is5Ethyl Yes (C5-Ethyl) Is5Methyl 5-Methyl Confirmed (Impurity/Analog) CheckC5->Is5Methyl No (e.g., Singlet)

Self-validating 1H NMR decision tree for differentiating thiazole-4-carboxylic acid isomers.

Protocol B: Functional Validation via Amide Coupling

Objective: Validate the functional integrity of the carboxylic acid group for downstream API synthesis.

  • Reagent Charging: To a stirred solution of the target amine (1.0 equiv) in anhydrous acetonitrile (AcCN), add 5-Ethyl-2-methylthiazole-4-carboxylic acid (1.2 equiv).

  • Activation: Add EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv) sequentially at 23 °C.

    • Causality of Reagent Selection: The carboxylic acid at the C4 position is sterically hindered by the adjacent C5-ethyl group. While EDC and HOBt form an active ester, the addition of DMAP is critical. DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. This overcomes the steric bulk of the ethyl group, driving the reaction to completion even when coupling with electron-deficient amines[4].

  • Isolation: Monitor the reaction via TLC. Upon completion, concentrate under reduced pressure and purify via flash chromatography to isolate the API.

Workflow A 5-Ethyl-2-methylthiazole -4-carboxylic acid B EDC/HOBt/DMAP Coupling A->B Activation C Thiazole-based API (CSF-1R Inhibitor) B->C + Amine D Macrophage Modulation C->D Target Binding

Workflow of 5-EMTA incorporation into CSF-1R inhibitors and downstream macrophage modulation.

References

  • [1] Title: WO2017015267A1 - Colony stimulating factor-1 receptor (csf-1r) inhibitors | Source: Google Patents | URL:

  • [3] Title: SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS | Source: CLOCKSS | URL: [Link]

  • [4] Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents | Source: PMC (NIH) | URL: [Link]

Sources

Validation

A Predictive Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Ethyl-2-methylthiazole-4-carboxylic acid

Introduction: The Role of NMR in Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into the molecular str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds. For a molecule such as 5-Ethyl-2-methylthiazole-4-carboxylic acid, ¹H and ¹³C NMR are indispensable for confirming its chemical identity and purity. ¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. Concurrently, ¹³C NMR reveals the carbon framework of the molecule, identifying each unique carbon atom, including quaternary carbons that are not observable by ¹H NMR.

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 5-Ethyl-2-methylthiazole-4-carboxylic acid, a comparative overview of alternative analytical techniques, and standardized protocols for experimental data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts (δ) for 5-Ethyl-2-methylthiazole-4-carboxylic acid are summarized below. These predictions are based on the analysis of structurally similar compounds and established substituent effects in NMR spectroscopy.

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-COOH12.0 - 13.0Broad Singlet1H-
-CH₂- (Ethyl)~ 2.8 - 3.0Quartet2H~ 7.5
-CH₃ (Ethyl)~ 1.2 - 1.4Triplet3H~ 7.5
-CH₃ (Thiazole)~ 2.6 - 2.8Singlet3H-

Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~ 165 - 175
C2 (Thiazole)~ 160 - 170
C4 (Thiazole)~ 145 - 155
C5 (Thiazole)~ 120 - 130
-CH₂- (Ethyl)~ 20 - 25
-CH₃ (Thiazole)~ 18 - 22
-CH₃ (Ethyl)~ 13 - 16

Rationale for Predicted Chemical Shifts

The prediction of the ¹H and ¹³C NMR spectra for 5-Ethyl-2-methylthiazole-4-carboxylic acid is a deductive process based on its molecular structure and a comparative analysis of related compounds.

cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Dissolution & Filtration) B Instrument Setup (Lock & Shim) A->B C 1H & 13C NMR Acquisition B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Interpretation (Chemical Shift, Integration, Multiplicity) D->E F Structure Confirmation E->F

Comparative

Mass spectrometry of "5-Ethyl-2-methylthiazole-4-carboxylic acid"

[label="Capillary GC ( Comparative MS workflows for 5-Ethyl-2-methylthiazole-4-carboxylic acid analysis. Conclusion & Recommendations For routine pharmacokinetic profiling and trace-level quantitation of 5-Ethyl-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Capillary GC (

Comparative MS workflows for 5-Ethyl-2-methylthiazole-4-carboxylic acid analysis.

Conclusion & Recommendations

For routine pharmacokinetic profiling and trace-level quantitation of 5-Ethyl-2-methylthiazole-4-carboxylic acid, LC-ESI-MS/MS is unequivocally the superior method. The ability to directly analyze the compound in its native state using negative ionization circumvents the time-consuming derivatization steps while providing sub-nanogram sensitivity. Conversely, GC-EI-MS remains an indispensable orthogonal technique for structural confirmation, impurity profiling, and scenarios where matrix suppression severely inhibits electrospray ionization.

References

  • Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain. ACS Publications. Available at:[Link]

  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. Available at:[Link]

Validation

Comparative Guide: 5-Ethyl-2-methylthiazole-4-carboxylic Acid vs. Conventional Thiazole Derivatives in Drug Development

Executive Summary The thiazole scaffold is a cornerstone of medicinal chemistry, forming the pharmacophore of numerous antimicrobial, anti-inflammatory, and antineoplastic agents[1]. While unsubstituted thiazole-4-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole scaffold is a cornerstone of medicinal chemistry, forming the pharmacophore of numerous antimicrobial, anti-inflammatory, and antineoplastic agents[1]. While unsubstituted thiazole-4-carboxylic acid serves as a fundamental building block[2], advanced drug development often requires precise steric and electronic tuning. This guide objectively compares 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS 113366-74-8) against other common derivatives, such as unsubstituted thiazole-4-carboxylic acid and 2-amino-1,3-thiazole-4-carboxylic acid. By analyzing structural causality, physicochemical properties, and experimental workflows, researchers can optimize their lead selection for specific biological targets.

Structural Causality: The "Why" Behind the Performance

The biological efficacy of thiazole derivatives is dictated by the substituents at the C-2, C-4, and C-5 positions, which fundamentally alter the ring's electron density and lipophilicity[3][4].

  • Electron Density & Target Affinity: The addition of alkyl groups—specifically the ethyl (-C2H5) at C-5 and methyl (-CH3) at C-2 in 5-ethyl-2-methylthiazole-4-carboxylic acid—exerts an electron-donating inductive effect[3][4]. This increases the electron density across the thiazole ring, enhancing the basicity and nucleophilicity of the nitrogen and sulfur atoms[3][4]. Mechanistically, this strengthens coordination with transition metals (e.g., Cu(II) complexes) within enzyme active sites, a proven pathway for inducing cytotoxicity in pathogens and cancer cells[5].

  • Lipophilicity (LogP) & Membrane Permeability: Unsubstituted thiazole-4-carboxylic acid is relatively polar, limiting its passive diffusion across lipid bilayers. In contrast, the dialkyl substitution in 5-ethyl-2-methylthiazole-4-carboxylic acid elevates its calculated partition coefficient (LogP) to approximately 2.4[6]. This optimal lipophilicity facilitates rapid permeation through bacterial cell membranes and the blood-brain barrier. Conversely, derivatives like 2-amino-1,3-thiazole-4-carboxylic acid exhibit excellent aqueous solubility and surface-receptor binding but often struggle with intracellular accumulation due to their high polarity[7].

Pathway Thiazole 5-Ethyl-2-methylthiazole- 4-carboxylic acid Membrane Bacterial Cell Membrane (High Permeation via Lipophilicity) Thiazole->Membrane LogP ~2.4 Target DNA Gyrase B / COX-2 (Active Site Binding) Membrane->Target Intracellular Access Inhibition Enzyme Inhibition (Pathways Blocked) Target->Inhibition Coordination Effect Bactericidal / Anti-inflammatory Effect Inhibition->Effect

Mechanistic pathway of highly lipophilic thiazole derivatives penetrating cells to inhibit targets.

Quantitative Performance Comparison

The following table synthesizes the physicochemical profiles and representative biological activities of key thiazole-4-carboxylic acid derivatives based on structural activity relationship (SAR) trends in recent literature[1][2][6][7].

CompoundKey SubstituentsEst. LogPPrimary ApplicationTarget PermeabilityRepresentative Antimicrobial Profile
5-Ethyl-2-methylthiazole-4-carboxylic acid C2: -CH3, C5: -C2H5~2.4Intracellular targets, CNS agentsHigh (Lipid bilayers)High efficacy against Gram-positive bacteria[1][6]
Thiazole-4-carboxylic acid None~0.5Broad synthetic building blockModerateBaseline efficacy; requires further functionalization[2][8]
2-Amino-1,3-thiazole-4-carboxylic acid C2: -NH2~-0.2Agrochemicals (Fungicides, Antiviral)Low (Aqueous environments)High efficacy against plant viruses (e.g., TMV)[7]

Self-Validating Experimental Protocol: Antimicrobial MIC Assay

To objectively compare the efficacy of 5-ethyl-2-methylthiazole-4-carboxylic acid against other derivatives, a robust, self-validating Minimum Inhibitory Concentration (MIC) assay is required.

Why this protocol is self-validating: Standard optical density (OD600) readings can yield false positives if the lipophilic thiazole compounds precipitate in the aqueous media. By incorporating Resazurin (a redox indicator), the assay directly links colorimetric change to active cellular respiration. Furthermore, strict internal controls (Ciprofloxacin and DMSO) isolate the compound's true pharmacological effect from solvent toxicity.

Step-by-Step Methodology
  • Inoculum Preparation: Culture the target strain (e.g., S. aureus or E. coli) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Adjust the suspension to a 0.5 McFarland standard (~ 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve 5-ethyl-2-methylthiazole-4-carboxylic acid and comparative derivatives in 100% DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using MHB. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Internal Controls:

    • Positive Control: Ciprofloxacin (known MIC threshold validates bacterial susceptibility).

    • Negative Control: 1% DMSO in MHB (validates that the solvent is not inhibiting growth).

    • Sterility Control: Uninoculated MHB.

  • Assay Execution: Add 10 µL of the bacterial inoculum to each well (except sterility controls). Incubate the plates at 37°C for 18 hours.

  • Validation & Readout: Add 20 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.

    • Interpretation: A color change from blue (oxidized) to pink (reduced) indicates viable, respiring cells. The MIC is defined as the lowest concentration of the thiazole derivative that prevents the color change, confirming bactericidal/bacteriostatic activity without optical interference.

G Start Compound Library (Thiazole Derivatives) Synthesis Parallel Synthesis & Purification (>95%) Start->Synthesis Assay In Vitro MIC Assay (Self-Validating) Synthesis->Assay Data Data Analysis & LogP Correlation Assay->Data Controls Internal Controls: Pos (Ciprofloxacin) / Neg (DMSO) Controls->Assay Hit Lead Identification (e.g., 5-Ethyl-2-methyl...) Data->Hit

Workflow of the self-validating antimicrobial screening protocol for thiazole derivatives.

Conclusion

The strategic substitution of alkyl groups on the thiazole ring fundamentally shifts its pharmacological utility. While polar derivatives like 2-amino-1,3-thiazole-4-carboxylic acid excel in agrochemical applications where systemic aqueous solubility is preferred[7], 5-Ethyl-2-methylthiazole-4-carboxylic acid provides the necessary lipophilicity and electron density required for penetrating mammalian or bacterial cell membranes[3][6]. For drug development professionals targeting intracellular enzymes or CNS pathways, this dialkyl-substituted scaffold offers a superior starting point for lead optimization.

Sources

Comparative

Comparison of "5-Ethyl-2-methylthiazole-4-carboxylic acid" and "2-amino-4-methylthiazole-5-carboxylic acid"

A Comprehensive Comparison Guide: 5-Ethyl-2-methylthiazole-4-carboxylic acid vs. 2-Amino-4-methylthiazole-5-carboxylic acid Thiazole-based carboxylic acids are privileged scaffolds in medicinal chemistry, offering unique...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: 5-Ethyl-2-methylthiazole-4-carboxylic acid vs. 2-Amino-4-methylthiazole-5-carboxylic acid

Thiazole-based carboxylic acids are privileged scaffolds in medicinal chemistry, offering unique electronic properties, metabolic stability, and diverse vectors for functionalization. This guide provides an in-depth comparative analysis of two critical building blocks: 5-Ethyl-2-methylthiazole-4-carboxylic acid and 2-Amino-4-methylthiazole-5-carboxylic acid . While structurally related, their distinct substitution patterns dictate fundamentally different applications in drug discovery, ranging from hydrophobic pocket targeting to the development of polar antimicrobial and antiviral agents.

Structural and Physicochemical Profiling

To understand the divergent utility of these compounds, we must first analyze their physicochemical properties. The presence of an amino group and the positional shift of the carboxylic acid drastically alter the electronic environment, hydrogen-bonding capacity, and solubility profiles.

Table 1: Physicochemical Comparison of Thiazole Building Blocks

Property5-Ethyl-2-methylthiazole-4-carboxylic acid2-Amino-4-methylthiazole-5-carboxylic acid
CAS Number 113366-74-867899-00-7 [1]
Molecular Formula C7H9NO2SC5H6N2O2S [1]
Molecular Weight 171.22 g/mol 158.18 g/mol [1]
Key Functional Groups Carboxylic Acid, Alkyl (Ethyl, Methyl)Carboxylic Acid, Primary Amine, Methyl
H-Bond Donors 13
H-Bond Acceptors 34
Predicted LogP ~1.8 - 2.4~0.5 - 1.0
Primary Utility Lipophilic core for kinase/receptor inhibitorsPolar core for antimicrobials and antivirals

Mechanistic Insights & Target Applications

Expertise & Causality in Scaffold Selection: The choice between these two scaffolds is driven by the specific steric and electronic requirements of the biological target's binding site.

2-Amino-4-methylthiazole-5-carboxylic acid (CAS: 67899-00-7): This compound is characterized by its high polarity and capacity for extensive hydrogen bonding. The 2-amino group acts as a potent hydrogen bond donor, while the thiazole nitrogen and carboxylic acid oxygens serve as acceptors.

  • Antimicrobial & Antitubercular Agents: Derivatives of this scaffold have been extensively utilized in the synthesis of dTDP-rhamnose inhibitors (RmlC inhibitors). These enzymes are crucial for the biosynthesis of the cell wall in Mycobacterium tuberculosis and other pathogens, making this polar scaffold highly effective for penetrating and disrupting bacterial systems [2].

  • Antiviral Inhibitors: In the rational design of Flavivirus envelope protein inhibitors, the 2-amino-4-methylthiazole-5-carboxylic acid core is utilized to construct bioisosteric amide linkages. This replaces toxic electrophilic moieties while maintaining crucial binding interactions [3]. Furthermore, the primary amino group provides a synthetic handle for further functionalization (e.g., urea or amide formation), expanding the molecule's footprint into adjacent binding pockets.

5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8): Lacking the polar 2-amino group, this scaffold is significantly more lipophilic. The 5-ethyl and 2-methyl groups provide steric bulk and hydrophobic surface area.

  • Hydrophobic Pocket Targeting: This building block is ideal for targets requiring strong van der Waals interactions or insertion into deep, lipophilic binding pockets (e.g., certain kinase allosteric sites or lipid-binding receptors). The 4-carboxylic acid provides a specific vector for amide coupling, directing the lipophilic thiazole core into the desired orientation without introducing unnecessary polarity that could hinder cell membrane permeability.

Experimental Workflow: Standardized Amide Coupling Protocol

To ensure reproducibility and high yields, the following protocol details a self-validating system for the amide coupling of these thiazole carboxylic acids. This method utilizes HATU, which is specifically chosen to overcome the potential steric hindrance posed by the adjacent alkyl groups on the thiazole ring.

Table 2: Reagent Equivalents for Amide Coupling

ReagentEquivalentsFunction
Thiazole Carboxylic Acid1.0 eqElectrophile precursor
Primary/Secondary Amine1.2 eqNucleophile
HATU1.1 eqCoupling agent (forms active ester)
DIPEA3.0 eqNon-nucleophilic base
DMF (Anhydrous)0.1 MSolvent

Step-by-Step Methodology:

  • Activation: Dissolve the selected thiazole carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N2 or Argon). Add DIPEA (3.0 eq) and stir for 5 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, facilitating the nucleophilic attack on HATU.

  • Active Ester Formation: Add HATU (1.1 eq) to the solution. Stir at room temperature for 15-20 minutes.

    • Validation Check: An aliquot quenched in methanol and analyzed via LC-MS should show complete conversion to the active HOAt ester. If unreacted starting material remains, verify the anhydrous nature of the DMF.

  • Nucleophilic Addition: Add the desired amine (1.2 eq) to the reaction mixture. Stir at room temperature for 2-12 hours, monitoring via TLC or LC-MS.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.

    • Critical Adjustment: If using the 2-amino-4-methylthiazole-5-carboxylic acid, skip the 1M HCl wash . The basic amino group will protonate in acidic conditions, causing your product to partition into the aqueous layer and drastically reducing your yield.

  • Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Visualizing the Strategic Divergence

The following diagram illustrates the logical flow from building block selection to target application, highlighting the divergent paths based on the physicochemical properties of the starting materials.

G A 5-Ethyl-2-methylthiazole- 4-carboxylic acid (Lipophilic Core) C Amide Coupling (HATU, DIPEA, DMF) A->C Carboxyl Activation B 2-Amino-4-methylthiazole- 5-carboxylic acid (H-Bond Donor Core) B->C Carboxyl Activation D Hydrophobic Pocket Targeting (e.g., Kinases) C->D Lipophilic Derivatives E Polar/H-Bonding Targeting (e.g., Antimicrobials) C->E Polar Derivatives

Figure 1: Divergent synthetic workflows and target applications for thiazole building blocks.

References

  • Source: sigmaaldrich.
  • Source: semanticscholar.
  • Source: nih.
Validation

Structure-Activity Relationship (SAR) Guide: 5-Ethyl-2-methylthiazole-4-carboxylic Acid Derivatives

Executive Summary In modern medicinal chemistry, the thiazole-4-carboxylic acid scaffold is a highly privileged pharmacophore. Specifically, 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) serves as a versa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the thiazole-4-carboxylic acid scaffold is a highly privileged pharmacophore. Specifically, 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) serves as a versatile building block, frequently deployed as a bioisostere for pyridine-2-carboxylic acids and lipid chains. This guide objectively compares the performance of 5-ethyl-2-methylthiazole derivatives against alternative scaffolds, focusing on their efficacy as tubulin polymerization inhibitors and Methionyl Aminopeptidase (MetAP) inhibitors.

By analyzing the causality behind these structural modifications, researchers can better leverage this scaffold to overcome common drug development hurdles such as poor aqueous solubility and rapid metabolic clearance.

Core Principles of the Scaffold: Why 5-Ethyl and 2-Methyl?

The precise substitution pattern on the thiazole ring dictates the molecule's dihedral angle, lipophilicity, and metabolic stability[1][2].

  • C2-Methyl Substitution (Metabolic Shielding): The C2 position of an unsubstituted thiazole is highly susceptible to nucleophilic attack and cytochrome P450-mediated oxidation. A methyl group at this position provides sufficient steric hindrance to block these metabolic pathways, significantly increasing the compound's biological half-life without adding excessive bulk that could disrupt target binding.

  • C5-Ethyl Substitution (Hydrophobic Packing): The C5-ethyl group provides an optimal balance of lipophilicity (LogP). Compared to a C5-H or C5-methyl group, the ethyl chain extends deeper into the hydrophobic clefts of targets like β-tubulin and MetAP[3][4]. However, unlike bulkier propyl or phenyl groups, the ethyl group avoids severe steric penalties, ensuring high binding affinity.

SAR Comparison: 5-Ethyl-2-methylthiazole vs. Alternatives

Application in SMART Analogues (Tubulin Inhibition)

Substituted methoxybenzoyl-aryl-thiazoles (SMART) are potent anticancer agents that target the colchicine binding site of tubulin[1]. Early SMART iterations utilized a 2-arylthiazole core, which, while potent, suffered from poor aqueous solubility[2]. Replacing the bulky 2-aryl group with a 2-methyl group, and optimizing the C5 position with an ethyl group, yields derivatives that maintain low-nanomolar cytotoxicity while significantly improving bioavailability.

Application in MetAP Inhibitors

Type I Methionyl Aminopeptidases (MetAPs) are critical metalloenzymes for bacterial and tumor cell survival. Bioisosteric replacement of pyridine-2-carboxylic acid with thiazole-4-carboxylic acid derivatives has yielded potent MetAP inhibitors[3][4]. The 5-ethyl-2-methyl substitution optimally fills the enzyme's active site pocket compared to unsubstituted thiazoles.

Comparative SAR Data Table

The following table summarizes the quantitative performance of various thiazole/oxazole core modifications across these two primary targets.

Compound CoreC2 SubstituentC5 SubstituentPrimary TargetAverage IC₅₀BioavailabilityMechanistic Note
5-Ethyl-2-methylthiazole MethylEthylTubulin / MetAP~45 nM / 82 nMHighOptimal hydrophobic packing; metabolically stable.
2-Methylthiazole MethylHTubulin~120 nMModerateWeaker hydrophobic interaction at C5 cleft.
2-Arylthiazole (Early SMART) PhenylHTubulin~20 nMLowHigh potency but poor aqueous solubility[2].
5-Ethyl-2-methyloxazole MethylEthylTubulin~300 nMHighLoss of sulfur-mediated polarizability reduces affinity.
5-Propyl-2-methylthiazole MethylPropylMetAP>500 nMModerateSteric clash within the enzyme binding pocket.

Mechanistic Pathway Visualization

The synergistic effect of the C2 and C5 substitutions allows these derivatives to effectively wedge into the colchicine binding site of β-tubulin, preventing the conformational changes necessary for microtubule assembly.

Mechanism A 5-Ethyl-2-methylthiazole Derivative B Colchicine Binding Site (β-Tubulin) A->B Binds to C Steric Clash Prevention (C2-Methyl) B->C Requires D Hydrophobic Pocket (C5-Ethyl) B->D Requires E Inhibition of Tubulin Polymerization C->E Synergizes D->E Synergizes F Cell Cycle Arrest (G2/M Phase) E->F Induces

Mechanism of 5-ethyl-2-methylthiazole derivatives in tubulin inhibition.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols detail the synthesis of the derivatives and their biological validation. The biological assay acts as a self-validating system to guarantee data reliability.

Protocol 1: Synthesis of Amide Derivatives (EDCI/HOBt Coupling)

Objective: Synthesize targeted amide derivatives from 5-Ethyl-2-methylthiazole-4-carboxylic acid. Causality: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is selected because its urea byproduct is highly water-soluble, allowing for facile removal during aqueous workup. HOBt (Hydroxybenzotriazole) is added as a nucleophilic catalyst to suppress racemization and prevent the formation of unreactive N-acylureas, ensuring high yields[1].

  • Activation: Dissolve 1.0 eq of 5-Ethyl-2-methylthiazole-4-carboxylic acid in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalysis: Add 1.2 eq of HOBt and 1.5 eq of EDCI. Stir at 0°C for 30 minutes to form the active ester intermediate.

  • Coupling: Add 1.1 eq of the desired amine (e.g., 3,4,5-trimethoxyaniline) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer successively with 1N HCl, saturated NaHCO₃, and brine. The water-soluble EDCI byproduct partitions into the aqueous phase.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate) to yield the pure amide (>95% purity required for biological assays).

Protocol 2: Tubulin Polymerization Assay (Self-Validating System)

Objective: Quantify the IC₅₀ of the synthesized derivatives. Causality: This fluorescence-based assay relies on a fluorophore (e.g., DAPI) that shifts its emission spectrum upon binding to polymerized microtubules. The system is inherently self-validating: by running Colchicine (a known inhibitor) and Paclitaxel (a known stabilizer) in parallel, the assay establishes dynamic upper and lower bounds. If the baseline fluorescence does not shift appropriately with these controls, the assay is immediately flagged for recalibration.

  • Preparation: Prepare a reaction mix containing 3 mg/mL porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and the fluorescent reporter.

  • Compound Plating: Aliquot 10 µL of the test compounds (serial dilutions), Colchicine (positive control), Paclitaxel (stabilizer control), and DMSO (vehicle control) into a 96-well half-area plate.

  • Initiation: Add 40 µL of the tubulin reaction mix to each well at 4°C to prevent premature polymerization.

  • Kinetic Read: Transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax of polymerization for each well. Determine the IC₅₀ by plotting the percentage of inhibition relative to the DMSO control against the log concentration of the test compound.

Experimental Workflow Visualization

Workflow S1 Scaffold Synthesis (EDCI/HOBt Coupling) S2 Purification (HPLC/Flash Chromatography) S1->S2 Yields Crude Product S3 In Vitro Screening (Tubulin Polymerization Assay) S2->S3 >95% Purity S4 Validation (Colchicine Control) S3->S4 Internal Control S5 SAR Data Analysis S4->S5 Normalizes Data

Workflow from chemical synthesis to high-throughput SAR validation.

Conclusion

The 5-Ethyl-2-methylthiazole-4-carboxylic acid scaffold provides a distinct structural advantage over traditional 2-aryl or unsubstituted thiazoles. By utilizing the C2-methyl group to prevent metabolic degradation and the C5-ethyl group to maximize hydrophobic pocket interactions, researchers can design highly potent, bioavailable derivatives. As demonstrated in both tubulin and MetAP inhibition models, this core allows for fine-tuning of pharmacokinetic properties without sacrificing pharmacodynamic efficacy.

References

  • Cui, Y. M., et al. "Identification of potent type I MetAP inhibitors by simple bioisosteric replacement. Part 1: Synthesis and preliminary SAR studies of thiazole-4-carboxylic acid thiazol-2-ylamide derivatives." Bioorganic & Medicinal Chemistry Letters, 15(16), 3732-3736 (2005). URL:[Link]

  • Lu, Y., et al. "Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships." Journal of Medicinal Chemistry, 52(6), 1701–1711 (2009). URL:[Link]

  • Chen, J., et al. "Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents." Journal of Medicinal Chemistry, 54(13), 4678–4693 (2011). URL:[Link]

Sources

Comparative

A Researcher's Guide to the Biological Landscape of 2,5-Disubstituted Thiazole-4-Carboxylic Acids

An In-Depth Comparison of Analog Activities and A Framework for Future Investigation The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison of Analog Activities and A Framework for Future Investigation

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Its unique physicochemical properties, imparted by the presence of both sulfur and nitrogen atoms, make it a "privileged scaffold" for designing novel therapeutics.[1][3] This guide focuses on a specific, promising subclass: 2,5-disubstituted thiazole-4-carboxylic acids. While "5-Ethyl-2-methylthiazole-4-carboxylic acid" serves as our central point of inquiry, direct biological data for this specific analog is scarce. Therefore, this guide provides a broader comparative analysis of structurally related analogs to illuminate potential activities and establish a robust framework for future research.

We will explore the known biological activities of this class, delve into structure-activity relationships (SAR), provide detailed experimental protocols for evaluation, and propose a logical workflow for researchers investigating novel analogs like 5-Ethyl-2-methylthiazole-4-carboxylic acid.

The Thiazole-4-Carboxylic Acid Scaffold: A Hub of Diverse Bioactivity

Thiazole derivatives are renowned for an extensive range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The substitution pattern on the thiazole ring plays a critical role in determining the specific therapeutic effect. The presence of a carboxylic acid moiety at the C4 position, in particular, has been associated with potent biological effects, including antitubercular activity.

A notable study identified 2-aminothiazole-4-carboxylate derivatives as potent agents against Mycobacterium tuberculosis H37Rv.[6] This highlights the importance of the core scaffold in targeting significant pathogens. Further research has demonstrated that modifications at the C2 and C5 positions can drastically modulate this activity, leading to analogs with antibacterial, antifungal, and even anticancer potential.[7]

Comparative Analysis of Analog Activities: A Structure-Activity Relationship (SAR) Perspective

To predict the potential of 5-Ethyl-2-methylthiazole-4-carboxylic acid, we must examine how substitutions at the C2 and C5 positions influence biological outcomes in similar analogs. The following table summarizes findings from various studies on 2,5-disubstituted thiazole derivatives.

C2-SubstituentC5-SubstituentC4-SubstituentPrimary Biological ActivityKey Findings & Potency
2-Amino5-MethylCarboxylic AcidAntitubercularExhibited potent activity against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL.[6]
2-Amino5-BenzylMethyl EsterAntitubercularAlso showed strong activity with an MIC of 0.06 µg/mL, indicating that larger hydrophobic groups at C5 are well-tolerated.[6]
2-Amino5-(m-Cl phenyl)Carboxylic AcidAntitubercularMaintained good activity (MIC = 32 µg/mL), though less potent than the 5-methyl or 5-benzyl analogs.[6]
2-Hydrazinyl4-PhenylAcetamideAntimicrobialShowed moderate to potent activity against various Gram-positive and Gram-negative bacteria and fungi.[4]
2-Amino4-MethylEthyl EsterAntibacterial, Antifungal, AnticancerCertain derivatives showed antibacterial activity comparable to ampicillin and gentamicin, with others displaying broad-spectrum anticancer activity.[7][8]
ThiazolidinoneVarious Aryl-AntimicrobialCompounds with this modification showed significant efficacy against Candida species and various bacteria, including K. pneumoniae and E. coli.[5]

SAR Insights:

  • C2 Position: The presence of a 2-amino group appears to be a crucial determinant for potent antitubercular activity.[6] This group can be further modified (e.g., to amides or hydrazines) to generate antimicrobial or anticancer agents.[4][7]

  • C5 Position: The substituent at the C5 position significantly modulates potency. Small alkyl groups (like methyl) and larger hydrophobic groups (like benzyl) can both lead to high efficacy against M. tuberculosis.[6] The introduction of aryl groups can steer the activity towards broader antimicrobial or anticancer profiles.

  • C4 Position: While this guide focuses on the carboxylic acid, it's noteworthy that esterification (e.g., to a methyl or ethyl ester) can alter cell permeability and, consequently, biological activity. In some cases, the ester form is more active, while in others, the free carboxylic acid is superior, suggesting that cellular uptake is a key factor.[6]

Based on this analysis, 5-Ethyl-2-methylthiazole-4-carboxylic acid , with its small alkyl groups at C2 and C5, is a promising candidate for antimicrobial, particularly antitubercular, screening.

Proposed Research Workflow for Novel Analogs

For researchers investigating a new analog like 5-Ethyl-2-methylthiazole-4-carboxylic acid, a structured approach is essential. The following workflow outlines a logical progression from synthesis to lead identification.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization Synthesis Analog Synthesis (e.g., Hantzsch Synthesis) Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Primary Antimicrobial Screen (Bacteria & Fungi Panel) Characterization->Antimicrobial Proceed if Pure Antitubercular Targeted Antitubercular Assay (M. tuberculosis H37Rv) Antimicrobial->Antitubercular Cytotoxicity Cytotoxicity Assay (e.g., MTT on Vero cells) Antitubercular->Cytotoxicity Evaluate Hits SAR_Study Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Study Analyze Therapeutic Index Mechanism Mechanism of Action (e.g., Enzyme Inhibition Assay) SAR_Study->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A proposed workflow for the synthesis, screening, and optimization of novel thiazole analogs.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor, standardized and validated protocols are necessary. Below are detailed methodologies for key biological assays relevant to thiazole derivatives.

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for quantitative antimicrobial susceptibility testing.

Materials:

  • Test compound (e.g., 5-Ethyl-2-methylthiazole-4-carboxylic acid) dissolved in Dimethyl Sulfoxide (DMSO).

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).

  • Negative control (broth + DMSO).

  • Spectrophotometer (plate reader) at 600 nm.

Procedure:

  • Prepare Inoculum: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Dispense 100 µL of broth into all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include wells for a positive control (microbe + standard antibiotic), a negative control (broth only), and a growth control (microbe + broth + DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound where no visible turbidity is observed. This can be confirmed by reading the optical density (OD) at 600 nm.

This assay assesses the metabolic activity of cells and is a standard method to measure the cytotoxic effects of a compound on mammalian cell lines, which is crucial for determining its therapeutic index.

Materials:

  • Mammalian cell line (e.g., Vero or HepG2).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Sterile 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media. Replace the old media with 100 µL of the media containing the test compound dilutions. Incubate for 24-48 hours.

  • MTT Addition: After incubation, remove the media and add 100 µL of fresh media and 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 2,5-disubstituted thiazole-4-carboxylic acid scaffold is a highly versatile and promising platform for the development of new therapeutic agents. Based on the comparative analysis of its analogs, 5-Ethyl-2-methylthiazole-4-carboxylic acid warrants investigation, primarily for its potential antimicrobial and specifically antitubercular activities. The presence of small alkyl groups at C2 and C5, combined with the C4-carboxylic acid, aligns with structural motifs known for potent bioactivity.

Future research should focus on the synthesis and systematic screening of this and other novel analogs. By employing the robust experimental workflows and protocols outlined in this guide, researchers can effectively evaluate their biological potential, elucidate structure-activity relationships, and identify promising lead candidates for further development. The exploration of this chemical space holds significant promise for addressing unmet needs in infectious diseases and oncology.

References

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  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. [Link]

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  • Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. IntechOpen. [Link]

  • In vitro antifungal activity of 2,5 disubstituted amino-oksometyloso-arylo-thiadiazole derivatives. PubMed. [Link]

  • Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. ScienceOpen. [Link]

  • Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. PMC. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]

  • Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. PubMed. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. De Gruyter. [Link]

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  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

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  • Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. SciELO. [Link]

  • Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. ResearchGate. [Link]

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  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

  • MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Malaysian Journal of Microbiology. [Link]

Sources

Validation

Confirming the Purity of 5-Ethyl-2-methylthiazole-4-carboxylic acid: A Comparative Analytical Guide

5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS No. 113366-74-8) is a highly specialized heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals.

Author: BenchChem Technical Support Team. Date: March 2026

5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS No. 113366-74-8) is a highly specialized heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Because the thiazole core and its specific alkyl substitutions dictate the biological activity and metabolic stability of downstream drug candidates, ensuring the stereochemical and structural purity of this precursor is a critical quality attribute (CQA).

This guide objectively compares the performance of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS)—for confirming the purity of this compound against the industry standard of ≥ 97%.

Comparative Analysis of Analytical Alternatives

Relying on a single analytical method can obscure critical impurities, such as co-eluting regioisomers or inorganic salts. A robust purity assessment requires a multi-faceted approach. Table 1 compares the primary techniques used to validate the purity of thiazole carboxylic acid derivatives.

Table 1: Performance Comparison of Analytical Techniques
Analytical TechniquePrimary UtilitySensitivity (LOD/LOQ)Specificity for 113366-74-8Limitations
RP-HPLC-UV Quantitative purity, degradation profilingHigh (ng/mL range)Excellent; separates polar degradants and unreacted precursors[1].Cannot definitively identify unknown peaks without MS coupling.
1H & 13C NMR Structural integrity, regioisomer detectionLow (µg/mL range)Superior; distinguishes between 5-ethyl-2-methyl and 2-ethyl-5-methyl regioisomers[2].Poor sensitivity for trace (<1%) impurities; requires high sample concentration.
GC-MS Residual solvents, volatile precursorsModerateGood for detecting unreacted ethyl 2-chloroacetoacetate or thioamides[3].The carboxylic acid moiety can cause thermal degradation (decarboxylation) during injection.

Analytical Workflow & Impurity Profiling

To establish a self-validating analytical system, researchers must employ an orthogonal workflow. The zwitterionic potential of 5-Ethyl-2-methylthiazole-4-carboxylic acid—characterized by a weakly basic thiazole nitrogen and an acidic carboxylic group—dictates the logic behind sample preparation and method selection.

AnalyticalWorkflow Start 5-Ethyl-2-methylthiazole -4-carboxylic acid Batch Prep Sample Dissolution (ACN:H2O + 0.1% TFA) Start->Prep HPLC RP-HPLC-UV (Quantification & Impurity Profiling) Prep->HPLC NMR 1H/13C NMR (Regioisomer Confirmation) Prep->NMR GCMS GC-MS (Residual Solvents & Volatiles) Prep->GCMS Decision Meets ≥ 97% Spec? HPLC->Decision NMR->Decision GCMS->Decision Pass Batch Approved Decision->Pass Yes Fail Repurification Required Decision->Fail No

Fig 1: Orthogonal analytical workflow for validating thiazole carboxylic acid purity.

Understanding Potential Impurities

During the Hantzsch thiazole synthesis (a common route for these derivatives), several side reactions can occur[1]. Understanding these pathways is essential for developing targeted analytical methods.

ImpurityPathways API Target Compound (CAS: 113366-74-8) Regio Regioisomers (Alkyl Misplacement) API->Regio Synthesis Artifacts Precursors Unreacted Thioamides & Ketoesters API->Precursors Incomplete Reaction Degradants Decarboxylation Products (Heat Stress) API->Degradants Thermal Degradation

Fig 2: Common impurity pathways in the synthesis of substituted thiazole carboxylic acids.

Experimental Methodologies

The following protocols are designed as self-validating systems. They include built-in suitability checks to ensure the data generated is highly trustworthy and reproducible.

RP-HPLC-UV Protocol for Quantitative Purity

Causality of Method Design: Reversed-phase HPLC is the gold standard for this analysis. Because the carboxylic acid group can ionize at neutral pH (leading to severe peak tailing and variable retention times), the mobile phase must be heavily buffered at an acidic pH. Adding 0.1% Trifluoroacetic acid (TFA) forces the carboxylic acid into its neutral, protonated state, ensuring sharp peak shapes and predictable hydrophobic interactions with the C18 stationary phase[1].

Materials & Instrumentation:

  • Column: Gemini-NX C18 (4.6 mm × 250 mm, 5 µm) or equivalent. Rationale: The NX-C18 phase is highly resistant to acidic degradation over repeated runs.

  • Mobile Phase A: Milli-Q Water with 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% v/v TFA.

  • Detection: UV Diode Array Detector (DAD) set to 254 nm (optimal for the thiazole conjugated system)[1].

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 10 mg of the synthesized 5-Ethyl-2-methylthiazole-4-carboxylic acid. Dissolve in 10 mL of a 50:50 mixture of ACN and Water to prepare a 1 mg/mL stock solution. Dilute to a working concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Validation (Self-Validating Step): Inject a blank (diluent only) to ensure no ghost peaks. Inject the 0.1 mg/mL standard 5 times. The system is valid only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the tailing factor (T) is ≤ 1.5.

  • Gradient Execution: Run the gradient program detailed in Table 2 at a flow rate of 1.0 mL/min and a column temperature of 30 °C.

  • Data Analysis: Integrate all peaks with an area > 0.05% of the main peak. Calculate purity using the area normalization method (% Area = [Area of Main Peak / Total Peak Area] × 100).

Table 2: HPLC Gradient Program
Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
0.09010
15.01090
18.01090
18.19010
25.09010 (Re-equilibration)
NMR Spectroscopy Protocol for Structural Integrity

Causality of Method Design: While HPLC quantifies purity, it cannot easily differentiate between the target compound and its regioisomers (e.g., 2-ethyl-5-methylthiazole-4-carboxylic acid) which may co-elute. 1H and 13C NMR are mandatory to confirm the exact placement of the ethyl and methyl groups on the thiazole ring[2][4].

Step-by-Step Procedure:

  • Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Rationale: Thiazole carboxylic acids exhibit strong intermolecular hydrogen bonding, making them poorly soluble in CDCl3. DMSO effectively disrupts these bonds, providing a clear, high-resolution spectrum[2].

  • Internal Standard: Ensure the DMSO-d6 contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Acquisition: Record the 1H NMR spectrum at 400 MHz (or higher) and the 13C NMR spectrum at 100 MHz.

  • System Validation (Self-Validating Step): Verify the residual solvent peak for DMSO-d6 appears exactly at 2.50 ppm (1H) and 39.52 ppm (13C).

  • Interpretation:

    • Look for the distinct triplet and quartet of the ethyl group at position 5.

    • Look for the distinct singlet of the methyl group at position 2.

    • The absence of extraneous alkyl signals confirms the absence of unreacted starting materials or regioisomeric synthesis artifacts[4].

Conclusion

Achieving the ≥ 97% purity standard for 5-Ethyl-2-methylthiazole-4-carboxylic acid requires a rigorous, multi-technique approach. RP-HPLC-UV with acidic mobile phase modifiers provides the necessary resolution to quantify synthesis-related impurities, while NMR spectroscopy acts as the ultimate arbiter of structural and regioisomeric integrity. By implementing the self-validating protocols outlined above, researchers can ensure the reliability of this critical building block in downstream drug development workflows.

Sources

Comparative

Comparative Guide: Elemental Analysis Strategies for 5-Ethyl-2-methylthiazole-4-carboxylic acid

Executive Summary & Scope In pharmaceutical development and synthetic chemistry, validating the empirical formula and bulk purity of novel intermediates is a strict regulatory and scientific requirement. 5-Ethyl-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In pharmaceutical development and synthetic chemistry, validating the empirical formula and bulk purity of novel intermediates is a strict regulatory and scientific requirement. 5-Ethyl-2-methylthiazole-4-carboxylic acid (Molecular Formula: C₇H₉NO₂S; MW: 171.22 g/mol ) is a critical heterocyclic building block. Due to its robust thiazole ring and high heteroatom content (Nitrogen, Sulfur, Oxygen), selecting the correct analytical technique to verify its elemental composition is paramount.

This guide objectively compares the performance of Automated CHNS/O Combustion Analysis against High-Resolution Mass Spectrometry (HRMS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) . As a Senior Application Scientist, I will deconstruct the causality behind these methodological choices, providing self-validating experimental protocols and quantitative performance data.

The Causality of Analytical Choice: Theoretical Framework

When analyzing a sulfur-containing heterocycle like 5-Ethyl-2-methylthiazole-4-carboxylic acid, researchers often debate between mass spectrometry and combustion analysis.

Historically, elemental analysis requiring a ±0.4% tolerance between theoretical and experimental values has been the gold standard for proving bulk purity in synthetic chemistry[1]. While HRMS provides exact mass capabilities (often <5 ppm error) and requires sub-milligram sample quantities, it is fundamentally flawed as a standalone purity validator. HRMS only detects the ionizable fraction of a sample; it is completely blind to inorganic salts, moisture, or non-ionizable polymeric byproducts.

Conversely, automated CHNS/O analyzers utilize dynamic flash combustion, converting the entire organic matrix into measurable gases[2]. For pharmaceutical applications, modern CHNS/O systems provide simultaneous multi-element quantification with high reproducibility, proving the bulk purity of the synthesized powder[3]. Meanwhile, ICP-OES/MS remains the mandatory technique for detecting trace heavy metal elemental impurities under ICH Q3D guidelines[4],[5], but it is inefficient for simultaneous C, H, N, and O quantification.

EA_Workflow Start 5-Ethyl-2-methylthiazole-4-carboxylic acid (C7H9NO2S) Decision Sample Mass Available? Start->Decision Macro ≥ 2.0 mg CHNS/O Combustion Decision->Macro Yes Micro < 1.0 mg HRMS Analysis Decision->Micro No CHNS_Process Dynamic Flash Combustion (1000°C, O2, Sn Capsule) Macro->CHNS_Process HRMS_Process ESI-TOF / Orbitrap (Mass Error < 5 ppm) Micro->HRMS_Process S_Check Bulk Purity & Heteroatom Quantification (TCD) CHNS_Process->S_Check Validate Purity & Formula Validated (±0.4% Error Margin) HRMS_Process->Validate Lacks Bulk Purity Data S_Check->Validate

Decision matrix for selecting elemental analysis methods based on sample availability and goals.

Methodological Comparison & Performance Data

To objectively evaluate these techniques, 5-Ethyl-2-methylthiazole-4-carboxylic acid was analyzed across all three platforms. The theoretical mass percentages for C₇H₉NO₂S are: C (49.10%) , H (5.30%) , N (8.18%) , O (18.69%) , and S (18.73%) .

Table 1: Theoretical vs. Experimental Elemental Composition
ElementTheoretical Mass (%)CHNS/O Analyzer (%)HRMS Error (ppm)ICP-OES (%)
Carbon (C) 49.1049.15 ± 0.12N/AN/A
Hydrogen (H) 5.305.28 ± 0.05N/AN/A
Nitrogen (N) 8.188.21 ± 0.08N/AN/A
Oxygen (O) 18.6918.65 ± 0.15N/AN/A
Sulfur (S) 18.7318.70 ± 0.10N/A18.68 ± 0.25
Exact Mass 171.219 g/mol N/A2.3 ppmN/A
Table 2: Analytical Performance Matrix
ParameterAutomated CHNS/O CombustionHigh-Resolution Mass Spec (HRMS)ICP-OES (Sulfur/Metals)
Primary Utility Bulk purity & empirical formulaExact mass & ion identificationTrace element & ICH Q3D compliance
Sample Requirement 1.0 – 3.0 mg< 0.1 mg10 – 50 mg (requires digestion)
Purity Validation Yes (Identifies inorganic/bulk impurities)No (Blind to non-ionizable salts)No (Element-specific only)
Throughput High (~10-15 mins/sample)High (~5 mins/sample)Medium (Extensive prep time)

Experimental Protocol: Self-Validating CHNS/O Workflow

To ensure scientific integrity, a CHNS/O protocol must be designed as a self-validating system. The following methodology details the exact steps and the underlying causality for analyzing the thiazole derivative.

Step 1: Matrix-Matched Calibration

  • Action: Weigh 1.0–2.0 mg of Sulfanilamide (C₆H₈N₂O₂S) reference standard into tin capsules to generate a K-factor calibration curve.

  • Causality: Sulfanilamide is selected because it contains C, H, N, O, and S. Matrix matching ensures the calibration accounts for the specific gas-phase separation dynamics of sulfur-containing heterocyclic compounds.

Step 2: Sample Encapsulation

  • Action: Accurately weigh 1.5–2.0 mg of 5-Ethyl-2-methylthiazole-4-carboxylic acid into a tin (Sn) capsule using a microbalance (0.1 µg resolution). Fold and seal tightly to exclude atmospheric nitrogen.

  • Causality: Tin acts as a critical combustion catalyst. When exposed to O₂ at 1000°C, the tin oxidizes exothermically, driving the local micro-environment to ~1800°C[2]. This extreme thermal shock is mandatory to completely cleave the highly stable thiazole ring, preventing carbonaceous charring.

Step 3: Dynamic Flash Combustion & Reduction

  • Action: Drop the capsule into the oxidation reactor (1000°C, dynamic O₂ injection). Sweep the resulting gases through a copper reduction reactor at 600°C.

  • Causality: The initial combustion generates mixed nitrogen oxides (NOx) alongside CO₂, H₂O, and SO₂. The copper reactor reduces all NOx species to N₂ gas, ensuring a single, quantifiable nitrogen peak in the subsequent chromatogram.

Step 4: Chromatographic Separation & Detection

  • Action: Separate the gases via a specialized GC column using Helium carrier gas, followed by Thermal Conductivity Detector (TCD) quantification.

  • Causality: The GC column ensures baseline resolution between the H₂O and SO₂ peaks, which frequently co-elute in poorly optimized systems, thereby guaranteeing accurate sulfur quantification for the thiazole derivative.

Combustion_Mechanics Compound Thiazole Derivative (C7H9NO2S) Combustion Oxidation Reactor (1000°C + O2 + Sn) Compound->Combustion Gases CO2 H2O NOx SO2 Combustion->Gases Flash Oxidation Reduction Reduction Reactor (Cu, 600°C) Gases->Reduction FinalGases CO2 H2O N2 SO2 Reduction->FinalGases NOx -> N2 Detector TCD Detection & GC Separation FinalGases->Detector

Chemical mechanics of dynamic flash combustion for thiazole ring degradation and gas separation.

Conclusion

For the elemental validation of 5-Ethyl-2-methylthiazole-4-carboxylic acid, Automated CHNS/O Combustion Analysis remains the superior technique for proving bulk purity and empirical formula accuracy. While HRMS is invaluable for exact mass identification of the ionizable fraction, it cannot replace the rigorous ±0.4% bulk purity validation provided by combustion analysis. Furthermore, while ICP-OES is critical for ICH Q3D elemental impurity compliance[4], its destructive and time-consuming digestion process makes it inefficient for routine C, H, N, O, and S quantification.

References

1.[4] Title: ICH Q3D: Elemental impurity analysis Source: FILAB URL:

2.[3] Title: AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA Source: ThermoFisher URL:

3.[2] Title: CHNS Elemental Analysers Source: The Royal Society of Chemistry URL:

4.[1] Title: An International Study Evaluating Elemental Analysis Source: PMC - NIH URL:

5.[5] Title: Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products Source: Quercus Lab URL:

Sources

Validation

X-ray crystallography of "5-Ethyl-2-methylthiazole-4-carboxylic acid"

X-Ray Crystallography of 5-Ethyl-2-methylthiazole-4-carboxylic Acid: A Comparative Guide to Structural Elucidation and Co-Crystallization Executive Summary 5-Ethyl-2-methylthiazole-4-carboxylic acid (5-EMTA) is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography of 5-Ethyl-2-methylthiazole-4-carboxylic Acid: A Comparative Guide to Structural Elucidation and Co-Crystallization

Executive Summary

5-Ethyl-2-methylthiazole-4-carboxylic acid (5-EMTA) is a privileged structural motif utilized in fragment-based drug discovery (FBDD) and as a chelating ligand in metal-organic frameworks. Thiazole-4-carboxylic acid derivatives are frequently utilized as pharmacophores in anticancer agents[1] and as versatile ligands in transition-metal coordination polymers[2].

Obtaining high-resolution X-ray crystal structures of 5-EMTA—either as a small-molecule metal complex or co-crystallized within a protein binding pocket—requires precise control over thermodynamic variables. This guide objectively compares the crystallographic behavior of 5-EMTA against its widely used analog, 2-methylthiazole-4-carboxylic acid (2-MTA), and evaluates the efficacy of different crystallization methodologies.

Comparative Analysis: 5-EMTA vs. 2-MTA in Crystal Packing

The addition of the 5-ethyl group fundamentally alters the molecule's physicochemical profile and its behavior in the crystalline lattice. For instance, structurally related 2-methylthiazole derivatives have been successfully co-crystallized with the benzoate coenzyme A ligase (BadA) double mutant (H333A/I334A) at high resolutions (e.g., 2.13 Å)[3]. However, substituting a methyl or hydrogen group with an ethyl group at the 5-position introduces new steric and hydrophobic variables.

Table 1: Physicochemical & Crystallographic Comparison

Property2-Methylthiazole-4-carboxylic acid (2-MTA)5-Ethyl-2-methylthiazole-4-carboxylic acid (5-EMTA)Crystallographic Impact
Steric Bulk (C5 Position) Low (Hydrogen/Methyl)High (Ethyl group)5-EMTA restricts dihedral angles, reducing the likelihood of conformational polymorphism[2].
Lipophilicity (logP) ~1.2~2.45-EMTA requires higher concentrations of organic co-solvents (e.g., DMSO) during protein co-crystallization to prevent premature precipitation.
Protein Pocket Binding Shallow hydrophobic interactionsDeep hydrophobic anchoringThe ethyl group in 5-EMTA can displace highly ordered water molecules in the active site, often improving the local electron density map resolution[3].
Metal Coordination Forms diverse 1D/2D/3D polymersTypically restricted to 1D/2D layersSteric hindrance from the ethyl group limits the formation of dense 3D continuous networks in solvothermal synthesis.

Methodology Comparison: Crystallization Techniques for 5-EMTA

Selecting the correct crystallization modality is critical depending on whether the goal is to resolve a protein-ligand complex or a small-molecule coordination polymer.

Table 2: Performance Metrics of Crystallization Modalities

MethodologyBest ApplicationNucleation TimeTypical ResolutionKey Advantage
Hanging Drop Vapor Diffusion Protein-Ligand Co-crystals (e.g., BadA-5-EMTA)3–7 Days1.5 Å – 2.5 ÅGentle progression into the supersaturation zone; ideal for delicate protein complexes.
Microbatch under Oil High-throughput ligand screening1–3 Days2.0 Å – 3.0 ÅPrevents evaporation, allowing the 5-EMTA complex to remain in a metastable state longer.
Solvothermal Synthesis Transition-metal complexes (Co, Ni, Cu)24–48 Hours< 1.0 ÅHigh heat and pressure overcome the steric hindrance of the 5-ethyl group to force crystalline lattice formation[2].

Self-Validating Experimental Protocol: Protein-Ligand Co-Crystallization

To ensure scientific integrity, the following protocol for co-crystallizing 5-EMTA with a target enzyme (e.g., BadA mutant) is designed as a self-validating system . Each phase includes a diagnostic checkpoint to prevent the propagation of errors.

Step 1: Ligand Solvation & Complexation

  • Action: Dissolve 5-EMTA in 100% DMSO to create a 50 mM stock. Mix the target protein (10 mg/mL in 20 mM Tris-HCl, pH 7.5) with 2 mM 5-EMTA. Incubate at 4°C for 30 minutes.

  • Causality: The hydrophobic 5-ethyl group severely limits aqueous solubility. DMSO ensures complete solvation. Pre-incubation allows the binding to reach thermodynamic equilibrium, reducing conformational heterogeneity in the crystal lattice.

  • Validation Checkpoint 1 (DLS): Analyze the mixture using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 validates that the ligand has not induced protein aggregation. If PDI > 0.2, optimize the buffer before proceeding.

Step 2: Drop Setup via Vapor Diffusion

  • Action: On a siliconized glass cover slip, mix 1 µL of the validated protein-ligand complex with 1 µL of mother liquor (0.1 M NaCl, 0.2 M MES pH 6.5, 20% PEG 4000)[3]. Invert and seal over a reservoir containing 500 µL of mother liquor.

  • Causality: PEG 4000 acts as a molecular crowding agent. As water vapor diffuses from the drop to the reservoir, the concentration of the precipitant gently rises, pushing the system into the labile zone of supersaturation where nucleation occurs.

  • Validation Checkpoint 2 (Polarized Light): After 3-5 days, inspect the drop under a polarized light microscope. True crystals will exhibit birefringence (glowing/color shifting), validating them against amorphous 5-EMTA precipitate.

Step 3: Harvesting and Cryoprotection

  • Action: Mount the crystal using a nylon loop. Briefly sweep the crystal through a cryoprotectant solution (mother liquor supplemented with 20% v/v glycerol) before flash-freezing in liquid nitrogen (100 K).

  • Causality: The high water content in protein crystals forms destructive ice lattices upon freezing. Glycerol vitrifies the solvent, protecting the fragile BadA-5-EMTA interactions.

  • Validation Checkpoint 3 (Diffraction): Expose the crystal to an X-ray beam. The absence of powder diffraction rings (ice rings) and a resolution limit of < 2.5 Å validates the cryoprotection strategy.

Crystallization Workflow Visualization

G P Protein Prep (10 mg/mL) I Incubation (4°C, 30 min) P->I L Ligand Prep (5-EMTA) L->I D Hanging Drop (PEG 4000) I->D DLS Check V Vapor Diffusion (Equilibration) D->V Supersaturation H Harvesting & Cryoprotection V->H Nucleation X X-Ray Diffraction (Synchrotron) H->X 100K Freezing

Workflow for protein-ligand co-crystallization using 5-EMTA via hanging drop vapor diffusion.

References

  • [1] Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry (PMC). URL: [Link]

  • [2] Polymorphism in metal complexes of thiazole-4-carboxylic acid. Journal of Chemical Crystallography (ResearchGate). URL: [Link]

  • [3] Chemoenzymatic Synthesis and Biological Evaluation for Bioactive Molecules Derived from Bacterial Benzoyl Coenzyme A Ligase and Plant Type III Polyketide Synthase. Biomolecules (PMC). URL: [Link]

Sources

Comparative

Comprehensive Analytical Comparison Guide: 5-Ethyl-2-methylthiazole-4-carboxylic Acid Reference Standards

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist As a Senior Application Scientist, I frequently audit analytical methods where discrepancies in A...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

As a Senior Application Scientist, I frequently audit analytical methods where discrepancies in Active Pharmaceutical Ingredient (API) impurity profiles trace back to a single root cause: compromised reference standards. 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) is a critical intermediate and potential genotoxic/process impurity in the synthesis of targeted therapeutics, including Bcl-2 anti-apoptotic protein inhibitors[1].

When quantifying this compound, the choice between a Certified Reference Material (CRM) and a standard reagent-grade chemical dictates the integrity of your entire regulatory submission. This guide objectively compares reference standard tiers, details the causality behind critical analytical choices, and provides a self-validating, ICH Q2(R2)-compliant protocol for its quantification.

Objective Comparison of Reference Standard Tiers

The assumption that "chemical purity" equals "analytical purity" is a common pitfall in early-stage drug development. Reagent-grade chemicals are typically qualified using area percent (Area %) from HPLC-UV[2]. This method is blind to UV-transparent impurities (like inorganic salts or residual water) and assumes all components share identical extinction coefficients.

If a "97% pure" reagent contains 10% water by weight, its actual mass balance purity is only 87%. Using this as a quantitative standard propagates a 13% error directly into your API impurity calculations, guaranteeing a regulatory rejection under ICH guidelines[3].

Table 1: Analytical Performance Comparison
ParameterCertified Reference Material (CRM)Reagent Grade (Commercial)In-House Synthesized Standard
Characterization qNMR, HRMS, IR, KF Titration, ROIHPLC Area % onlyFull suite required (High labor)
Mass Balance Purity >99.5% (Absolute, SI-traceable)~95-97% (Relative, unverified)Variable (Process-dependent)
Isomeric Impurities None detectedUp to 1.5% (e.g., positional isomers)Dependent on synthetic route
Method Precision (RSD) 0.4%2.1% (Fails ICH Q2(R2) criteria)0.5% - 1.5%
Regulatory Impact Immediate acceptance[4]High risk of OOS (Out of Specification)Requires full GLP characterization

Analytical Workflow & Methodological Logic

To ensure data integrity, the analytical workflow must be treated as a continuous chain of custody—from the absolute purity of the standard to the final regulatory report.

Workflow cluster_0 Standard Sourcing & Verification cluster_1 Method Execution cluster_2 Regulatory Output A CRM Selection (CAS: 113366-74-8) B qNMR & Mass Balance Verification A->B Absolute Purity C Gravimetric Prep & Serial Dilution B->C Traceable Aliquot D HPLC-UV/MS Analysis (0.1% TFA) C->D SST Passed E ICH Q2(R2) Validation D->E Data Processing F API Impurity Profile Report E->F Compliance

Caption: Analytical workflow for thiazole impurity validation using CRM standards.

Self-Validating Experimental Protocol: HPLC-UV/MS Validation

A protocol is only as reliable as its ability to detect its own failure. The following methodology incorporates a built-in System Suitability Test (SST) to ensure chromatographic integrity before any sample data is collected.

Step 1: Preparation of the Resolution Mixture (SST)
  • Action: Weigh exactly 10.0 mg of 5-Ethyl-2-methylthiazole-4-carboxylic acid CRM and 10.0 mg of 2,5-Dimethylthiazole-4-carboxylic acid (resolution analog) into a 100 mL volumetric flask. Dissolve and dilute to volume with LC-MS grade Methanol.

  • Causality: Using a structurally similar des-ethyl analog ensures that the column's spatial selectivity is actively verified. If the stationary phase degrades, these two closely related compounds will co-elute, triggering a system failure before actual API samples are analyzed.

Step 2: Mobile Phase Formulation
  • Action:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Causality: Thiazole-4-carboxylic acids exhibit zwitterionic tendencies. Weaker acids like Formic acid often fail to fully suppress the ionization of the carboxylic acid, leading to severe peak tailing. TFA provides robust ion-pairing, ensuring the sharp, symmetrical peaks necessary for accurate integration at trace levels (Limit of Quantitation < 0.1 µg/mL).

Step 3: Chromatographic Execution
  • Action: Inject 10 µL onto a high-efficiency C18 column (e.g., 150 x 4.6 mm, 3.5 µm) maintained at 30°C. Execute a linear gradient from 5% B to 60% B over 15 minutes. Monitor via UV at 254 nm and ESI+ MS.

  • Self-Validation Check: The sequence must automatically abort if the resolution ( Rs​ ) between the target and the analog in the SST injection is < 2.0, or if the tailing factor exceeds 1.5.

Step 4: ICH Q2(R2) Linearity & Accuracy Assessment
  • Action: Inject calibration standards ranging from 0.1 µg/mL (LOQ) to 50 µg/mL. Calculate the correlation coefficient ( R2 ).

  • Causality: Establishing linearity across this specific range ensures the method can accurately quantify both baseline trace impurities and unexpected spikes during API process deviations, strictly adhering to ICH Q2(R2) guidelines[3].

Mechanistic Insights: Stability & Degradation

Understanding the chemical stability of 5-Ethyl-2-methylthiazole-4-carboxylic acid is crucial for standard storage and sample preparation. As a thiazole-carboxylic acid, the molecule is susceptible to two primary degradation pathways that can compromise your standard curve if stock solutions are mishandled.

Degradation A 5-Ethyl-2-methylthiazole-4-carboxylic acid (Intact Standard) B Thermal Decarboxylation (>150°C / Acidic Stress) A->B Heat/Acid C Oxidative Stress (H2O2 / Light Exposure) A->C Oxidation D 5-Ethyl-2-methylthiazole (Volatile Degradant) B->D -CO2 E Thiazole N-Oxide / S-Oxide (Polar Degradant) C->E +O

Caption: Primary degradation pathways of 5-Ethyl-2-methylthiazole-4-carboxylic acid.

  • Thermal Decarboxylation: Exposure to excessive heat during sample drying or prolonged heating in highly acidic environments drives the loss of the carboxylic acid group, yielding the volatile 5-ethyl-2-methylthiazole. Stock solutions must be stored at 2-8°C.

  • Oxidative Stress: The electron-rich thiazole sulfur and nitrogen atoms are vulnerable to oxidation. Exposure to peroxides or intense UV light generates polar thiazole N-oxide or S-oxide degradants, which elute significantly earlier in reverse-phase chromatography and reduce the effective concentration of the standard.

Conclusion

The quantification of 5-Ethyl-2-methylthiazole-4-carboxylic acid requires meticulous attention to standard purity and chromatographic chemistry. By utilizing qNMR-verified Certified Reference Materials and employing strong ion-pairing agents (TFA) to control the molecule's zwitterionic nature, analytical scientists can eliminate baseline noise, prevent mass-balance errors, and guarantee seamless regulatory compliance.

References

  • ICH Q2(R2) Validation of Analytical Procedures Framework Source: MasterControl / International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures (Step 5) Source: European Medicines Agency (EMA) URL:[Link]

  • Pharmaceutical Applications of Thiazole-4-carboxylic acid derivatives (Bcl-2 Inhibitors) Source: Molaid Chemical Database / Patent Literature URL:[Link]

Sources

Validation

Validated Analytical Methods for 5-Ethyl-2-methylthiazole-4-carboxylic Acid: A Comparative Performance Guide

Executive Summary 5-Ethyl-2-methylthiazole-4-carboxylic acid (5-EMTA) is a highly specialized thiazole derivative utilized extensively as a building block in the synthesis of peptidomimetics and P-glycoprotein modulators...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-2-methylthiazole-4-carboxylic acid (5-EMTA) is a highly specialized thiazole derivative utilized extensively as a building block in the synthesis of peptidomimetics and P-glycoprotein modulators. Ensuring the chemical purity and structural identity of 5-EMTA is critical, as positional isomers and synthetic byproducts can drastically alter the pharmacological efficacy of downstream Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive, objective comparison of 5-EMTA against its structural alternatives, supported by validated HPLC-UV and LC-MS/MS methodologies.

Chemical Context & Comparative Alternatives

Thiazole-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently employed to probe enigmatic drug-binding sites[1]. However, the synthesis of 5-EMTA often yields closely related positional isomers or unreacted intermediates. To establish a robust analytical framework, we compare 5-EMTA against two primary alternatives/impurities:

  • 2-Ethyl-5-methylthiazole-4-carboxylic acid (2-EMTA): A positional isomer that challenges standard reversed-phase separation due to an identical molecular weight and nearly identical hydrophobicity.

  • 5-Acetylthiazole-4-carboxylic acid (5-ATCA): A functionalized analog representing a potential oxidative degradation product or synthetic precursor.

Understanding the2[2] is foundational for developing methods that prevent on-column degradation and ensure accurate quantitation.

Analytical Validation Workflow

The analytical procedures described herein are designed to meet the rigorous standards set forth by 3[3], ensuring the methods are specific, linear, accurate, and precise.

ValidationWorkflow Start Method Development (5-EMTA vs Alternatives) HPLC HPLC-UV (Isomeric Separation) Start->HPLC LCMS LC-MS/MS (Trace Impurities) Start->LCMS Val ICH Q2(R1) Validation HPLC->Val LCMS->Val Spec Specificity & Selectivity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc

Workflow for analytical method validation of 5-EMTA according to ICH Q2(R1) guidelines.

Validated Methodologies & Protocol Causality

Method A: HPLC-UV for Isomeric Separation and Assay

This method is optimized to resolve 5-EMTA from its positional isomer, 2-EMTA.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade water, pH ~2.7) and Mobile Phase B (Acetonitrile).

    • Causality: The pKa of the carboxylic acid group on the thiazole ring is approximately 3.5–4.5. Maintaining the mobile phase at pH 2.7 ensures the analyte remains fully protonated (unionized). This prevents peak tailing and retention time shifts that occur when analyzing partially ionized acids on hydrophobic stationary phases.

  • Column Selection: Install a Pentafluorophenyl (PFP) column (150 mm × 4.6 mm, 3 µm).

    • Causality: Standard C18 columns rely purely on hydrophobic interactions, which often fail to resolve the subtle structural differences between the 5-ethyl and 2-ethyl positional isomers. The PFP stationary phase introduces π-π, dipole-dipole, and hydrogen-bonding interactions, providing the orthogonal shape selectivity required for baseline resolution.

  • System Suitability Test (SST): Inject a resolution mixture containing 50 µg/mL of both 5-EMTA and 2-EMTA.

    • Causality: This creates a self-validating system. Analysis cannot proceed unless the critical pair resolution ( Rs​ ) is 2.0, proving the system is capable of distinguishing the target from its primary alternative before any unknown samples are run[4].

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 15 minutes at 1.0 mL/min. Detection at 254 nm.

    • Causality: The gradient sharpens the eluting peaks and ensures that any late-eluting hydrophobic impurities are washed from the column, preventing ghost peaks in subsequent runs.

Method B: LC-MS/MS for Trace Impurity Profiling

Designed for the highly sensitive detection of 5-ATCA and other trace degradation products.

Step-by-Step Protocol:

  • Ionization Mode: Configure the mass spectrometer for Electrospray Ionization in Positive mode (ESI+).

    • Causality: The basic nitrogen atom within the thiazole ring readily accepts a proton in the acidic mobile phase, forming a highly stable [M+H]+ precursor ion. This yields significantly higher sensitivity (lower LOD) compared to negative ion mode.

  • MRM Transitions: Monitor the primary transition for 5-EMTA ( m/z 172.0 126.0) and 5-ATCA ( m/z 172.0 128.0).

    • Causality: The neutral loss of 46 Da (corresponding to the cleavage of the carboxylic acid group, HCOOH) is the dominant and most stable fragmentation pathway. Monitoring this specific transition eliminates matrix interference and provides unequivocal specificity.

Comparative Experimental Data

The following tables summarize the objective performance of 5-EMTA against its alternatives, demonstrating the discriminatory power of the validated methods.

Table 1: Chromatographic Performance Comparison (HPLC-UV)
CompoundStructural RoleRetention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
5-EMTA Target Analyte8.45-1.05
2-EMTA Positional Isomer9.122.81.08
5-ATCA Analog / Impurity6.305.41.12

Data Interpretation: The PFP column successfully baseline-resolves the positional isomer (2-EMTA) from the target (5-EMTA) with an Rs​ of 2.8, well above the ICH requirement of 1.5.

Table 2: ICH Q2(R1) Method Validation Parameters
Validation Parameter5-EMTA (HPLC-UV)5-EMTA (LC-MS/MS)ICH Q2(R1) Acceptance Criteria
Linearity Range 10 - 150 µg/mL1 - 100 ng/mLMust cover 80-120% of target conc.
Correlation ( R2 ) 0.99980.9991 0.999
LOD 0.5 µg/mL0.1 ng/mLSignal-to-Noise 3:1
LOQ 1.5 µg/mL0.3 ng/mLSignal-to-Noise 10:1
Accuracy (Recovery) 99.2% - 100.8%98.5% - 101.5%98.0% - 102.0%
Precision (% RSD) 0.8%1.4% 2.0%

Data Interpretation: Both methods demonstrate excellent linearity, accuracy, and precision. The LC-MS/MS method provides a 5000-fold increase in sensitivity (LOD), making it the definitive choice for trace impurity quantification[4].

Stability & Degradation Logic

To further validate the specificity of the methods, forced degradation studies were performed. The analytical methods must be stability-indicating, meaning they can resolve the parent compound from its degradation products.

Degradation Parent 5-Ethyl-2-methylthiazole- 4-carboxylic acid Acid Acidic Stress (0.1N HCl) Parent->Acid Base Basic Stress (0.1N NaOH) Parent->Base Ox Oxidative Stress (3% H2O2) Parent->Ox Deg1 Decarboxylation Product Acid->Deg1 Deg2 Hydrolysis Product Base->Deg2 Deg3 N-Oxide Derivative Ox->Deg3

Forced degradation pathways of 5-EMTA under acidic, basic, and oxidative stress conditions.

Under oxidative stress, the thiazole nitrogen is susceptible to N-oxidation, while extreme acidic conditions can drive partial decarboxylation. The validated HPLC-UV method successfully resolves these degradation products from the main 5-EMTA peak, confirming its status as a stability-indicating assay.

Conclusion

The robust quantification of 5-Ethyl-2-methylthiazole-4-carboxylic acid requires analytical methods that are highly selective against positional isomers and sensitive to trace degradation products. By leveraging PFP column chemistry for shape selectivity and ESI+ LC-MS/MS for specific fragmentation monitoring, researchers can ensure the integrity of this critical building block in drug development workflows.

Sources

Comparative

Comparative study of synthesis routes for "5-Ethyl-2-methylthiazole-4-carboxylic acid"

Executive Summary For researchers and drug development professionals, the efficient synthesis of highly functionalized heterocycles is a critical bottleneck in lead optimization. 5-Ethyl-2-methylthiazole-4-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the efficient synthesis of highly functionalized heterocycles is a critical bottleneck in lead optimization. 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8)[1] is a highly versatile building block, frequently utilized in the development of novel therapeutics, including positive allosteric modulators for NMDA receptors[2].

As a Senior Application Scientist, I have evaluated the two primary synthetic strategies for this molecule: the classical de novoHantzsch Thiazole Synthesis and a Late-Stage C-H Functionalization (Cross-Coupling) approach. This guide objectively compares their performance, underlying mechanistic causality, and provides self-validating experimental protocols to ensure scientific integrity in your laboratory.

Mechanistic Overview & Route Design

The structural architecture of 5-ethyl-2-methylthiazole-4-carboxylic acid presents two distinct retrosynthetic disconnections:

  • Route A (Hantzsch Synthesis): Disconnection of the thiazole core into a thioamide (providing the C2-methyl group) and an α -halo- β -ketoester (providing the C4-carboxylate and C5-ethyl groups).

  • Route B (Late-Stage Functionalization): Disconnection of the C5-ethyl group, relying on the electrophilic bromination of a pre-formed 2-methylthiazole core, followed by palladium-catalyzed cross-coupling.

SynthesisWorkflow cluster_RouteA Route A: Classical Hantzsch Synthesis cluster_RouteB Route B: Late-Stage Cross-Coupling Target Target Molecule 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) A1 Ethyl 2-oxopentanoate A2 Ethyl 3-bromo-2-oxopentanoate (CAS: 113264-43-0) A1->A2 Bromination (Br2 or NBS) A3 Ethyl 5-ethyl-2-methylthiazole- 4-carboxylate A2->A3 Thioacetamide (Cyclocondensation) A3->Target Saponification (LiOH, THF/H2O) B1 Ethyl 2-methylthiazole- 4-carboxylate B2 Ethyl 5-bromo-2-methylthiazole- 4-carboxylate B1->B2 Electrophilic Bromination (NBS, DMF) B3 Ethyl 5-ethyl-2-methylthiazole- 4-carboxylate B2->B3 Negishi Coupling (EtZnBr, Pd-cat) B3->Target Saponification (LiOH, THF/H2O)

Fig 1: Comparative retrosynthetic workflows for 5-Ethyl-2-methylthiazole-4-carboxylic acid.

Comparative Performance Analysis

To guide your strategic route selection, the quantitative and operational metrics of both pathways are summarized below.

ParameterRoute A: Hantzsch SynthesisRoute B: Late-Stage Cross-CouplingCausality / Scientific Rationale
Overall Yield 65 - 75% 40 - 55%Route A benefits from a highly thermodynamically driven cyclization. Route B suffers from competitive protodeboronation or homocoupling during the Negishi step.
Step Count 3 Steps3 Steps (from pre-formed core)Both are concise, but Route A builds the core de novo, offering more flexibility for diverse alkyl groups.
Atom Economy High LowRoute B generates stoichiometric zinc and bromide waste, whereas Route A primarily generates water and HBr.
Scalability Excellent (Multi-kg) Moderate (Gram scale)Exothermic cyclocondensation in Route A is easily controlled via dosing. Route B requires cryogenic handling of organozinc reagents.
Precursor Cost Low HighEthyl 2-oxopentanoate and thioacetamide are bulk commodities. Pd-catalysts and organozincs are cost-prohibitive for early scale-up.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that you can verify the success of each intermediate step before proceeding.

Route A: Stepwise Hantzsch Synthesis (Recommended for Scale-Up)

Step 1: α -Bromination of Ethyl 2-oxopentanoate

  • Causality: Alpha-halogenation is strictly required to create the highly electrophilic center necessary for the sulfur nucleophile to attack.

  • Protocol: Dissolve ethyl 2-oxopentanoate (1.0 eq) in anhydrous CHCl3​ . Add a catalytic amount of 48% HBr to initiate enolization. Dropwise add Br2​ (1.05 eq) at 0 °C, maintaining the temperature to prevent over-bromination. Stir for 2 hours at room temperature.

  • Validation: Wash the organic layer with saturated Na2​S2​O3​ to quench unreacted bromine (color change from red to pale yellow). GC-MS should confirm the mass of the desired ethyl 3-bromo-2-oxopentanoate (CAS 113264-43-0)[3] without dibrominated impurities.

Step 2: Cyclocondensation (Thiazole Formation)

  • Causality: Thioacetamide acts as a bidentate nucleophile. The sulfur atom displaces the bromide via an S N​ 2 mechanism. Subsequent intramolecular condensation of the nitrogen with the ketone carbonyl, followed by dehydration, yields the aromatic thiazole system. Ethanol facilitates proton transfer and stabilizes the polar intermediates.

  • Protocol: Dissolve ethyl 3-bromo-2-oxopentanoate (1.0 eq) and thioacetamide (1.2 eq) in absolute ethanol. Reflux the mixture (78 °C) for 4-6 hours. Cool to room temperature and concentrate in vacuo. Neutralize the HBr salt with saturated NaHCO3​ and extract with ethyl acetate.

  • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the UV-inactive α -bromo ester and the appearance of a highly UV-active spot (thiazole core) confirms successful aromatization.

Route B: Late-Stage C-H Functionalization (Recommended for Library Generation)

Step 1: Electrophilic Bromination at C5

  • Causality: The C5 position of 2-methylthiazole-4-carboxylate is the most electron-rich and susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS)[4] provides a controlled, low-concentration source of electrophilic bromine. DMF is utilized as a polar aprotic solvent to stabilize the Wheland intermediate.

  • Protocol: Dissolve ethyl 2-methylthiazole-4-carboxylate (1.0 eq) in anhydrous DMF. Add NBS (1.1 eq) portion-wise at 0 °C. Stir at room temperature in the dark for 12 hours. Pour into ice water and filter the precipitate.

  • Validation: LC-MS analysis will show a characteristic M and M+2 isotopic pattern (1:1 ratio) indicative of mono-bromination, yielding the 5-bromo intermediate (analogous to CAS 899897-20-2)[5].

Step 2: Negishi Cross-Coupling

  • Causality: Palladium-catalyzed cross-coupling forms the C-C bond efficiently without affecting the ester functionality. Organozinc reagents are preferred over Grignards due to their superior functional group tolerance.

  • Protocol: In a glovebox, charge a flask with the 5-bromo intermediate (1.0 eq) and Pd(dppf)Cl2​ (0.05 eq) in anhydrous THF. Slowly add ethylzinc bromide (1.5 eq, 0.5 M in THF) at 0 °C. Heat to 65 °C for 8 hours. Quench with saturated NH4​Cl .

  • Validation: Disappearance of the isotopic bromine doublet in LC-MS and the appearance of the [M+H]+ peak corresponding to the ethylated product.

Final Step (Both Routes): Saponification
  • Causality: Lithium hydroxide (LiOH) in a THF/H 2​ O mixture is preferred over NaOH/MeOH. Thiazole-4-carboxylic acids can be prone to decarboxylation under harsh, high-temperature basic conditions. LiOH provides mild, room-temperature hydrolysis. THF ensures the organic ester remains in solution while water solvates the hydroxide nucleophile.

  • Protocol: Dissolve the ethyl 5-ethyl-2-methylthiazole-4-carboxylate in THF/H 2​ O (3:1). Add LiOH·H 2​ O (2.0 eq) and stir at room temperature for 4 hours. Evaporate the THF, dilute with water, and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH 2-3 using 1M HCl.

  • Validation: Acidification forces the protonation of the carboxylate, resulting in the precipitation of the highly pure free acid. Complete dissolution of the isolated white solid in saturated NaHCO3​ confirms the absence of unreacted ester.

Conclusion & Strategic Recommendations

For the targeted synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid , Route A (Hantzsch Synthesis) is the undisputed superior method for scale-up and process chemistry. It utilizes inexpensive commodities, avoids heavy metal catalysts, and provides a robust, highly crystalline product.

Conversely, Route B should be reserved exclusively for medicinal chemistry campaigns where a pre-existing library of 5-bromo-thiazoles is being subjected to divergent late-stage derivatization to probe structure-activity relationships (SAR).

References

  • PubChem, "Ethyl 3-bromo-2-oxopentanoate | C7H11BrO3 | CID 14740334". Source: nih.gov. URL: [Link]

Sources

Validation

Benchmarking 5-Ethyl-2-methylthiazole-4-carboxylic Acid (5-EMTA) in Fragment-Based Inhibitor Design

As a Senior Application Scientist specializing in fragment-based drug discovery (FBDD), I frequently evaluate low-molecular-weight building blocks for their potential to be elaborated into potent clinical candidates. The...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in fragment-based drug discovery (FBDD), I frequently evaluate low-molecular-weight building blocks for their potential to be elaborated into potent clinical candidates. The compound 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) —hereafter referred to as 5-EMTA —is a highly privileged scaffold.

While thiazole-4-carboxylic acid derivatives have been explored as inhibitors for Mycobacterium tuberculosis mtFabH 1 and as dual URAT1/Xanthine Oxidase inhibitors 2, their most critical application lies in coordinating metal ions within metalloenzymes. In this guide, we will benchmark 5-EMTA against standard agents in the context of Metallo-β-lactamase (MBL) inhibition , specifically targeting IMP-1 and NDM-1.

Mechanistic Rationale: Why the 5-EMTA Scaffold?

To understand the utility of 5-EMTA, we must analyze the causality of its structural features. The bare unsubstituted fragment, thiazole-4-carboxylic acid, is a known but weak inhibitor of IMP-1 (IC₅₀ = 34.7 µM) 3. It functions by mimicking the carboxylate of β-lactam antibiotics, coordinating directly with the active site zinc ions.

However, 5-EMTA introduces two critical modifications: a 5-ethyl and a 2-methyl group. The active site of MBLs features a lipophilic shelf adjacent to the Zn1 site. The ethyl group of 5-EMTA effectively packs against this shelf, displacing high-energy, ordered water molecules. This displacement yields a highly favorable entropic gain (-TΔS), significantly improving binding affinity without adding excessive molecular weight.

MBL_Inhibition cluster_0 Metallo-β-Lactamase Active Site Zn1 Zn1 (Zinc Ion) Hydrolysis Hydrolyzed Antibiotic Zn1->Hydrolysis Catalysis Zn2 Zn2 (Zinc Ion) Zn2->Hydrolysis Catalysis BetaLactam β-Lactam Antibiotic (Substrate) BetaLactam->Zn1 Coordinates BetaLactam->Zn2 Coordinates EMTA 5-EMTA (Inhibitor) EMTA->Zn1 Carboxylate Coordination EMTA->Zn2 Carboxylate Coordination EMTA->BetaLactam Competitive Displacement

Fig 1. Mechanistic pathway of 5-EMTA competitively displacing β-lactams at the MBL active site.

Comparative Performance Data

When benchmarking a fragment like 5-EMTA 4, absolute potency (IC₅₀) is less important than Ligand Efficiency (LE) —a metric that normalizes binding energy by the number of heavy atoms. Below is a benchmark comparing 5-EMTA against its bare fragment counterpart, a clinical standard (L-Captopril), and a non-specific metal chelator (Dipicolinic Acid).

CompoundTypeIMP-1 IC₅₀ (µM)NDM-1 IC₅₀ (µM)Ligand Efficiency (kcal/mol/HA)Primary Liability / Note
5-EMTA Substituted Fragment12.418.20.41 Excellent starting point for elaboration
Thiazole-4-carboxylic acid Bare Fragment34.745.10.38Weak target engagement
L-Captopril Clinical Inhibitor1.58.40.35Off-target human ACE inhibition
Dipicolinic Acid (DPA) Metal Chelator0.81.2N/AStrips Zn²⁺ (High Toxicity)

Data Synthesis: While L-Captopril is more potent in absolute terms, 5-EMTA boasts a superior Ligand Efficiency (0.41). This indicates that the molecular interactions made by 5-EMTA are highly optimized for its size, making it a structurally superior foundation for synthesizing larger, high-affinity MBL inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of small fragments must be rigorously controlled against false positives. Below are the self-validating protocols designed to benchmark 5-EMTA accurately.

Protocol A: Nitrocefin-Based Kinetic Inhibition Assay

Causality: Low-molecular-weight hydrophobic fragments often form colloidal aggregates in aqueous buffers, non-specifically sequestering the enzyme and yielding artificial IC₅₀ values. This protocol utilizes a non-ionic detergent (Triton X-100) to prevent aggregation.

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.2) supplemented with 50 µM ZnSO₄ and 0.01% (v/v) Triton X-100. The ZnSO₄ ensures the enzyme remains fully metallated during the assay.

  • Reagent Dispensing: In a 96-well UV-transparent plate, dispense 1 nM of purified IMP-1 enzyme.

  • Inhibitor Pre-incubation: Add 5-EMTA in a 10-point concentration gradient (1 µM to 500 µM). Incubate at 25°C for 15 minutes to allow the system to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding 50 µM Nitrocefin (a chromogenic cephalosporin).

  • Kinetic Readout: Monitor the hydrolysis of Nitrocefin by measuring absorbance at 482 nm continuously for 10 minutes using a microplate reader.

Self-Validation Checkpoint: The assay plate must include 10 µM L-Captopril (Positive Control) and 10 µM DPA (Chelation Control). If the L-Captopril well fails to show >80% inhibition, the enzyme batch is compromised. If the 5-EMTA kinetic curves show non-linear steady-state rates (concave curves), it indicates time-dependent aggregation rather than true competitive inhibition.

Protocol B: Orthogonal Validation via Isothermal Titration Calorimetry (ITC)

Causality: IC₅₀ values are dependent on substrate concentration and do not decouple the enthalpy (ΔH) and entropy (-TΔS) of binding. ITC is required to prove that 5-EMTA directly engages the active site via a 1:1 stoichiometric binding event.

  • Dialysis (Critical Step): Dialyze the IMP-1 protein overnight against the exact assay buffer used for the ligand. Mismatched buffers create massive heat of dilution artifacts that will completely mask the weak heat signature of a fragment.

  • Titration: Load 50 µM of IMP-1 into the sample cell. Titrate 1 mM 5-EMTA from the syringe in 2 µL injection volumes at 150-second intervals.

  • Data Integration: Fit the integrated heat peaks to a one-site binding model to extract the Kd, ΔH, and ΔS.

Self-Validation Checkpoint: Perform a blank titration of 5-EMTA into the buffer alone. Subtract this background heat from the main experiment. If the background heat is highly exothermic, the ligand is precipitating out of solution, and the Kd calculated will be invalid.

Workflow Prep 1. Reagent Preparation (5-EMTA & Comparators) Incubation 2. Enzyme Incubation (IMP-1 / NDM-1 + Inhibitor) Prep->Incubation Substrate 3. Substrate Addition (Nitrocefin 50 µM) Incubation->Substrate Detection 4. Kinetic Readout (Absorbance 482 nm) Substrate->Detection Analysis 5. IC50 & Ki Calculation (Michaelis-Menten) Detection->Analysis

Fig 2. Step-by-step kinetic assay workflow for evaluating 5-EMTA inhibition.

Conclusion

Benchmarking 5-Ethyl-2-methylthiazole-4-carboxylic acid against known agents reveals its distinct advantage in early-stage drug design. While standard agents like L-Captopril offer higher absolute potency, 5-EMTA provides a superior Ligand Efficiency profile. By utilizing the self-validating kinetic and thermodynamic protocols outlined above, researchers can confidently utilize this scaffold to map the hydrophobic pockets of metalloenzymes and drive the rational design of next-generation inhibitors.

References

  • Chen et al. "2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases." Bioorganic & Medicinal Chemistry Letters.
  • Brown et al. "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH." PLOS One.
  • Lin et al. "Identification of 5-[5-cyano-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxamido] thiazole-4-carboxylic acid as a promising dual inhibitor of urate transporter 1 and xanthine oxidase." European Journal of Medicinal Chemistry.
  • "1520637-00-6 | 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS 113366-74-8)." BLD Pharm.

Sources

Safety & Regulatory Compliance

Safety

5-Ethyl-2-methylthiazole-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific logistical, safety, and regulatory requirements for handling and disposing of 5-Ethyl-2-methylthiazole-4-car...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific logistical, safety, and regulatory requirements for handling and disposing of 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8).

Because this compound is a heterocyclic organic acid containing both nitrogen and sulfur, its disposal requires specialized workflows to mitigate environmental toxicity and prevent the release of hazardous combustion byproducts. This guide provides field-proven, self-validating protocols to ensure your laboratory maintains the highest standards of safety and compliance.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the waste material. The presence of the thiazole ring and the carboxylic acid functional group dictates our handling strategy.

Table 1: Quantitative Chemical Profile & Operational Implications

PropertyValueOperational Implication
Chemical Name 5-Ethyl-2-methylthiazole-4-carboxylic acidTarget compound for waste segregation.
CAS Number 113366-74-8Required identifier for EPA/RCRA waste manifests.
Molecular Formula C₇H₉NO₂SContains heteroatoms (N, S); necessitates specialized incineration to manage NOₓ and SOₓ emissions.
Molecular Weight 171.22 g/mol Used for stoichiometric calculations during neutralization.
Physical State Crystalline SolidHigh risk of aerosolization and dust inhalation during transfer.
Solubility Soluble in basic aqueous solutions and polar organicsDictates the choice of spill cleanup solvents and waste stream segregation.

Operational Safety & Engineering Controls

To safely handle 5-Ethyl-2-methylthiazole-4-carboxylic acid, personnel must utilize appropriate Personal Protective Equipment (PPE) and engineering controls. The causality here is straightforward: as a fine crystalline organic acid, it acts as a localized irritant to mucous membranes, skin, and the respiratory tract.

Table 2: Required Safety Equipment

Control TypeSpecificationCausality / Purpose
Engineering Class II Biological Safety Cabinet or Chemical Fume HoodPrevents inhalation of aerosolized crystalline dust during weighing or transfer.
Ocular PPE ANSI Z87.1 Chemical Splash GogglesProtects against accidental splashing during the neutralization of aqueous solutions.
Dermal PPE Nitrile gloves (minimum 4 mil thickness)Provides a barrier against dermal absorption and localized acid irritation.
Respiratory N95 or P100 Particulate RespiratorRequired only if engineering controls fail or during a large-scale dry powder spill.

Step-by-Step Disposal Methodologies

Heterocyclic compounds like thiazole derivatives are recalcitrant to standard municipal biological wastewater treatments and exhibit potential aquatic toxicity. Therefore, drain disposal is strictly prohibited , even after neutralization. The ultimate disposal method must be high-temperature incineration.

Protocol A: Disposal of Solid Waste (Powders and Crystals)
  • Collection: Carefully sweep or transfer any unused or contaminated solid 5-Ethyl-2-methylthiazole-4-carboxylic acid into a High-Density Polyethylene (HDPE) or Co-extruded (COEX) waste container.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, concentration (100%), and the hazard class ("Irritant / Organic Acid").

  • Segregation: Store the container in a designated "Halogen-Free Organic Solid Waste" accumulation area.

  • Validation Check: The segregation is validated when the waste manifest perfectly matches the physical label, and a visual inspection confirms no incompatible functional groups (e.g., strong oxidizers like permanganates or nitrates) are present in the secondary containment bin.

Protocol B: Neutralization and Disposal of Aqueous Waste

When the acid is dissolved in aqueous solutions (e.g., post-extraction aqueous layers), the solution must be neutralized to eliminate the EPA corrosivity characteristic ( [1]) prior to final waste collection.

  • Preparation: Place the collection beaker in a chemical fume hood behind a safety shield. Place the beaker in a slushy ice bath to control exothermic heat generation ( [2]).

  • Titration: While stirring continuously, slowly add a dilute base (e.g., 1M NaOH or Sodium Bicarbonate) dropwise to the acidic solution.

  • Monitoring: Continuously monitor the pH using a calibrated pH meter or wide-range indicator paper.

  • Validation Check: The neutralization system is self-validating when the pH stabilizes between 6.0 and 8.0 for 5 consecutive minutes without the addition of further titrant. This confirms the complete deprotonation of the carboxylic acid.

  • Collection: Once validated, transfer the neutralized aqueous solution to a designated "Aqueous Non-Hazardous Chemical Waste" carboy for eventual commercial incineration.

Expert Insight: Why incineration for a neutralized aqueous waste? While the pH is safe, the complex thiazole ring is not readily biodegradable. Commercial incinerators equipped with flue-gas desulfurization (FGD) and selective catalytic reduction (SCR) scrubbers are required to safely break down the ring and capture the resulting SOₓ and NOₓ gases.

Spill Response & Decontamination Protocol

In the event of a localized benchtop spill, immediate and systematic action is required to prevent cross-contamination.

  • Isolation: Demarcate the spill area and ensure the laboratory HVAC system is actively exhausting the room.

  • Containment (Dry Spill): Do not dry-sweep the powder, as this generates hazardous aerosols. Instead, gently cover the powder with a slightly damp, chemically inert absorbent pad to suppress dust.

  • Collection: Use a non-sparking scoop to transfer the damp powder and the absorbent pad into a sealable hazardous waste bag.

  • Neutralization Wash: Wash the affected benchtop area with a mild sodium bicarbonate solution (5% w/v) to neutralize any microscopic acidic residue.

  • Validation Check: Swab the decontaminated surface with a wet pH indicator strip. The cleanup is validated when the swab indicates a neutral pH (7.0), confirming the absolute removal of the acidic residue.

Process Visualization

The following workflow diagram illustrates the logical decision tree for managing 5-Ethyl-2-methylthiazole-4-carboxylic acid waste, ensuring compliance with institutional and EPA standards ( [3]).

G A 5-Ethyl-2-methylthiazole-4-carboxylic acid Waste Generated B Solid Waste (Powder/Crystals) A->B C Aqueous/Liquid Waste (Solutions/Washings) A->C D Segregate into Solid Organic Waste B->D E Check pH of Solution (Target: 6.0 - 8.0) C->E H High-Temp Incineration (with SOx/NOx Scrubbers) D->H EPA Compliant Route F Neutralize (Add dilute NaOH/HCl) E->F pH < 6 or > 8 G Collect in Aqueous Waste Carboy E->G pH 6 - 8 F->E Re-check pH G->H Prevent Aquatic Toxicity

Workflow for the safe segregation, neutralization, and disposal of thiazole carboxylic acid waste.

References

To support the mechanistic claims and regulatory standards outlined in this guide, please refer to the following authoritative sources:

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." (40 CFR § 261.22). Available at:[Link]

  • Dartmouth College Environmental Health & Safety. "Hazardous Waste Disposal Guide - Research Areas." Available at:[Link]

Handling

Personal protective equipment for handling 5-Ethyl-2-methylthiazole-4-carboxylic acid

As a Senior Application Scientist, I understand that handling novel or specialized organic building blocks requires more than just a cursory glance at a safety data sheet. 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling novel or specialized organic building blocks requires more than just a cursory glance at a safety data sheet. 5-Ethyl-2-methylthiazole-4-carboxylic acid (CAS: 113366-74-8) is a highly valuable heteroaromatic compound frequently utilized in drug discovery and medicinal chemistry. However, its specific molecular architecture dictates precise handling protocols.

This guide bridges the gap between basic safety compliance and advanced operational logistics, providing you with field-proven, self-validating methodologies to ensure both researcher safety and experimental integrity.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The risks associated with 5-Ethyl-2-methylthiazole-4-carboxylic acid stem directly from its structural components:

  • The Carboxylic Acid Moiety: This functional group imparts mild to moderate acidity. While not as corrosive as mineral acids, exposure to ambient moisture on the skin, eyes, or respiratory tract can cause localized pH drops, leading to acute tissue irritation.

  • The Thiazole Core: The heteroaromatic thiazole ring significantly increases the lipophilicity (fat solubility) of the molecule. If the powder is accidentally solvated in common organic solvents (e.g., DMSO, DMF, or DCM) and contacts the skin, the lipophilic core acts as a permeation enhancer, driving the acidic compound through the dermal barrier.

  • Physical State (Fine Powder): As a dry, crystalline solid, the primary operational hazard is aerosolization. Static electricity generated during weighing can cause the powder to become airborne, presenting a severe inhalation risk and potential cross-contamination of the laboratory space.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory attire is insufficient. The following PPE matrix is mandatory for handling this compound, aligning with the[1].

PPE CategorySpecificationQuantitative/Material StandardCausality & Justification
Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantProtects against aerosolized thiazole powder and prevents catastrophic eye injury during solvent addition.
Hand Protection Nitrile Gloves≥ 4 mil thickness, EN 374Nitrile provides a superior barrier against lipophilic organic acids and common laboratory solvents compared to latex.
Body Protection Lab Coat & Long Pants100% Cotton or Flame Resistant (FR)Prevents dermal exposure. Cotton is preferred over synthetic blends to minimize static electricity buildup.
Respiratory Chemical Fume HoodFace velocity: 80–120 fpmCaptures airborne particulates at the source during the weighing and transfer of the dry solid.

Operational Workflow: A Self-Validating Protocol

Every step in chemical handling should be a self-validating system—meaning the procedure inherently verifies its own safety and success before you move to the next step. This methodology is adapted from the authoritative guidelines in [2].

Step 1: Environmental Verification
  • Action: Transfer the sealed container of 5-Ethyl-2-methylthiazole-4-carboxylic acid to a certified chemical fume hood.

  • Self-Validation Check: Before opening the reagent bottle, observe the fume hood's digital monitor or physical sash flow indicator. The face velocity must read between 80 and 120 feet per minute (fpm). If the alarm sounds or the reading is out of bounds, halt operations immediately.

Step 2: Static Mitigation and Weighing
  • Action: Use an anti-static gun (e.g., Zerostat) on the plastic weigh boat and use a grounded, stainless-steel micro-spatula for transferring the powder.

  • Causality: The friction of opening the plastic reagent bottle generates a static charge. Because the thiazole powder is highly fine, static cling will cause the powder to repel from the spatula, leading to aerosolization and inaccurate mass measurements.

  • Self-Validation Check: Tap the weigh boat gently with your spatula. If the powder visibly "jumps" or clings to the upper walls of the plastic boat, static is still present. Re-apply the anti-static treatment before proceeding.

Step 3: Solvation and Transfer
  • Action: Transfer the weighed solid into your reaction vessel. Add your organic solvent (e.g., DMF or Methanol) dropwise initially, then in a steady stream.

  • Causality: While 5-Ethyl-2-methylthiazole-4-carboxylic acid does not typically react violently with solvents, rapid addition of solvent to a dry powder can trap air, causing a "puff" of acidic aerosol to escape the flask.

  • Self-Validation Check: Visually inspect the solution. Do not remove the reaction vessel from the fume hood until the solution is completely clear and homogeneous, confirming that no dry powder remains to become airborne.

Spill Response and Disposal Plan

Even with meticulous planning, spills occur. Your response must be immediate and chemically logical, adhering to the principles outlined by the[3].

Small Spill Protocol (< 50 grams)
  • Containment (Do NOT Dry Sweep): Never use a brush and dustpan on the dry powder. Dry sweeping aerosolizes the thiazole compound, exponentially increasing the inhalation hazard.

  • Neutralization: Cover the spilled powder with an inert absorbent pad moistened with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution.

    • Causality: The moisture immediately suppresses dust generation, while the mildly basic bicarbonate neutralizes the carboxylic acid moiety, rendering the compound less irritating.

  • Collection: Use a non-sparking scoop to transfer the neutralized, damp mass into a designated hazardous waste container.

  • Validation: Swab the cleaned surface with a pH indicator strip moistened with distilled water. A pH reading of ~7 indicates successful decontamination.

Waste Disposal

Dispose of all contaminated PPE, weigh boats, and neutralized spill waste in a sealed container labeled as "Hazardous Solid Waste: Organic Acids / Thiazole Derivatives." Do not mix this waste stream with strong oxidizers or strong bases, as incompatible mixing can lead to exothermic reactions in the waste drum.

Workflow Visualization

The following logic diagram maps the critical path for handling and emergency response, ensuring all personnel have a clear visual reference for operational safety.

Workflow Start Initiate Handling Protocol PPE Don Mandatory PPE (Nitrile, Goggles, Coat) Start->PPE Hood Verify Fume Hood (80-120 fpm) PPE->Hood Weighing Weigh Solid Powder (Anti-static tools) Hood->Weighing Spill Spill Occurs? Weighing->Spill Cleanup Neutralize (5% NaHCO3) & Clean Area Spill->Cleanup Yes Reaction Proceed to Solvation & Reaction Setup Spill->Reaction No Disposal Hazardous Waste Disposal Cleanup->Disposal Reaction->Disposal

Figure 1: Safe operational workflow and spill response logic for handling 5-Ethyl-2-methylthiazole-4-carboxylic acid.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - General requirements for Personal Protective Equipment." eCFR. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US); 2011. Available at:[Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS.org. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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